Technical Documentation Center

3-Methoxy-2-pivalamidobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxy-2-pivalamidobenzoic acid
  • CAS: 115378-20-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-Methoxy-2-pivalamidobenzoic Acid: A Directed Ortho Metalation Strategy

Strategic Context & Significance 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly functionalized, 1,2,3-trisubstituted aromatic building block of significant value in advanced pharmaceutical synthesis. Ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Significance

3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly functionalized, 1,2,3-trisubstituted aromatic building block of significant value in advanced pharmaceutical synthesis. Accessing contiguous trisubstituted benzene rings is notoriously challenging via classical electrophilic aromatic substitution due to competing electronic directing effects and severe steric hindrance.

This specific intermediate overcomes these limitations and serves as a critical precursor for complex heterocyclic scaffolds. It is prominently utilized in the synthesis of phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors—a class of therapeutics critical in oncology and the treatment of ischemic injuries [1]. Furthermore, its robust architecture has been successfully deployed in the scalable formal total synthesis of dehydrogliotoxin, an epipolythiodioxopiperazine (ETP) natural product [2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 3-methoxy-2-pivalamidobenzoic acid relies on a highly regioselective Directed Ortho Metalation (DoM) strategy [3]. The workflow consists of two distinct phases: amine protection and directed lithiation followed by electrophilic quench.

SynthWorkflow A 2-Methoxyaniline (o-Anisidine) B N-(2-methoxyphenyl)pivalamide (Intermediate) A->B PivCl, Et3N 1,4-Dioxane, RT C 3-Methoxy-2-pivalamidobenzoic acid (Target) B->C 1. n-BuLi (2.4 eq), THF, -10°C 2. CO2 (solid) 3. HCl (aq)

Figure 1: Two-step synthetic workflow from 2-methoxyaniline to 3-methoxy-2-pivalamidobenzoic acid.

The Causality of Reagent Selection
  • The Pivaloyl Group as a DMG: The primary amine of 2-methoxyaniline is protected using pivaloyl chloride. The bulky tert-butyl moiety of the pivaloyl group is crucial; it sterically shields the amide carbonyl, strictly preventing nucleophilic attack by the highly reactive organolithium reagent in the subsequent step. Concurrently, the carbonyl oxygen acts as an excellent Lewis basic site to pre-coordinate the lithium cation, making the pivalamido group a powerful Directed Metalation Group (DMG).

  • Stoichiometry of n-Butyllithium (2.4 eq): The DoM step requires more than two equivalents of base. The first equivalent acts as a Brønsted base to deprotonate the relatively acidic N-H proton (pKa ~15), generating a lithium amide. This anionic species strongly coordinates the second equivalent of n-BuLi, directing the basic butyl anion exclusively to the adjacent ortho-position (C6), completely overriding the weaker directing ability of the meta-methoxy group.

  • Orthogonal Temperature Control: Initial lithiation is performed at -10 °C to control the highly exothermic N-H deprotonation. The reaction is then warmed to ambient temperature to provide the activation energy required for the kinetically slower C-H deprotonation (ortho-lithiation).

DoM_Mechanism Step1 N-(2-methoxyphenyl)pivalamide Step2 N-Deprotonation (Lithium Amide Formation) Step1->Step2 n-BuLi (1st eq) Step3 Coordination of 2nd n-BuLi (Complexation to O and N) Step2->Step3 n-BuLi (2nd eq) Step4 Ortho-Lithiation (C-H Deprotonation at C6) Step3->Step4 Directed Metalation Step5 Electrophilic Trapping (CO2 Addition) Step4->Step5 CO2 (s)

Figure 2: Mechanistic pathway of the Directed Ortho Metalation (DoM) and electrophilic trapping.

Quantitative Data & Stoichiometry

Table 1: Stoichiometric Matrix for Step 1 (Amide Formation)

Reagent MW ( g/mol ) Mass / Volume Moles Equivalents Role
2-Methoxyaniline 123.15 123 g 1.00 1.0 Starting Material
Pivaloyl chloride 120.58 120 g ~1.00 1.0 Electrophile / DMG Source
Triethylamine 101.19 111 g 1.10 1.1 Acid Scavenger

| 1,4-Dioxane | 88.11 | 1200 mL | N/A | N/A | Solvent |

Table 2: Stoichiometric Matrix for Step 2 (Directed Ortho Metalation)

Reagent MW ( g/mol ) Mass / Volume Moles Equivalents Role
N-(2-methoxyphenyl)pivalamide 207.27 27.6 g 0.133 1.0 Substrate
n-Butyllithium (1.6M in hexanes) 64.06 200 mL 0.320 2.4 Base / Lithiating Agent
Tetrahydrofuran (THF) 72.11 600 mL N/A N/A Coordinating Solvent
Carbon Dioxide (Solid) 44.01 Large Excess Excess Excess Electrophile / Heat Sink

| Hydrochloric Acid (3M) | 36.46 | 200 mL | 0.600 | 4.5 | Quenching Agent |

Validated Experimental Workflows

Step 1: Synthesis of N-(2-methoxyphenyl)pivalamide [1]
  • Preparation: Equip a large-scale reaction vessel with a magnetic stirrer, an addition funnel, and a cooling bath.

  • Dissolution: Dissolve 2-methoxyaniline (123 g, 1.0 mol) and triethylamine (111 g, 1.1 mol) in 1,4-dioxane (1200 mL).

    • Causality: 1,4-Dioxane provides excellent solubility for the reactants without participating in competing acylation. Triethylamine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the formation of unreactive anilinium salts.

  • Acylation: Add pivaloyl chloride (120 g, 1.0 mol) dropwise at ambient temperature.

    • Causality: Dropwise addition controls the kinetics of the highly exothermic acylation, preventing localized overheating and the formation of di-acylated side products.

  • Maturation: Stir the mixture at ambient temperature for 2 hours to ensure complete conversion.

  • Workup: Pour the reaction mixture into water (3000 mL). Extract the resulting aqueous suspension with ethyl acetate (3 x 300 mL).

  • Isolation: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to afford N-(2-methoxyphenyl)pivalamide (198 g, 96% yield) as a low-melting solid. This intermediate is of sufficient purity to be used directly in the next step.

Step 2: Directed Ortho Metalation and Carboxylation [1]
  • Inert Atmosphere Setup: Purge a flame-dried reaction flask thoroughly with nitrogen gas.

    • Causality: Organolithium reagents are highly pyrophoric and rapidly degrade in the presence of atmospheric moisture or oxygen. A strict anhydrous and inert environment is mandatory.

  • Substrate Solvation: Dissolve N-(2-methoxyphenyl)pivalamide (27.6 g, 0.133 mol) in anhydrous tetrahydrofuran (600 mL) and cool the solution to -10 °C using a dry ice/acetone bath.

    • Causality: THF is critical; its oxygen atom coordinates to the lithium cation, breaking down less reactive n-BuLi hexamers into highly reactive tetramers and dimers, facilitating the metalation.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 200 mL, 0.320 mol) dropwise.

    • Causality: The initial -10 °C temperature safely dissipates the exotherm of the N-H deprotonation, preventing THF cleavage by the organolithium reagent.

  • C-H Activation: Allow the mixture to warm to ambient temperature and stir for 2 hours.

    • Causality: Warming provides the thermodynamic activation energy necessary to drive the kinetically slower ortho-lithiation (C-H activation) at C6 to completion.

  • Electrophilic Quench: Pour the dark metalated intermediate solution onto a large excess of crushed solid carbon dioxide (dry ice).

    • Causality: Solid CO₂ acts dually as the carboxylating electrophile and as a massive thermal sink to control the highly exothermic carbon-carbon bond-forming reaction.

  • Acidification: Allow the mixture to warm to ambient temperature to vent excess CO₂ gas, then quench by adding 3M hydrochloric acid (200 mL).

    • Causality: Acidification protonates the intermediate lithium carboxylate salt, yielding the free benzoic acid and neutralizing any residual basic species.

  • Isolation & Purification: Remove the THF solvent in vacuo. Collect the resulting solid precipitate by vacuum filtration. Recrystallize the crude product from acetonitrile to yield 3-methoxy-2-pivalamidobenzoic acid (21 g, 63% yield) as a highly pure solid (m.p. 117–120 °C). Concentration of the mother liquor can yield a second crop (approx. 8%).

References

  • Source: U.S. Patent No. 7,151,102 B2 (Issued December 19, 2006)
  • Title: A scaleable formal total synthesis of dehydrogliotoxin Source: Tetrahedron Letters, Volume 52, Issue 17, Pages 2262-2264 (2011) URL: [Link]

  • Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews, Volume 90, Issue 6, Pages 879-933 (1990) URL: [Link]

Exploratory

An In-depth Technical Guide to the Characterization of 3-Methoxy-2-pivalamidobenzoic acid

Abstract This technical guide provides a comprehensive characterization of 3-Methoxy-2-pivalamidobenzoic acid, a specialized N-acylated anthranilic acid derivative. As this compound is not extensively described in curren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive characterization of 3-Methoxy-2-pivalamidobenzoic acid, a specialized N-acylated anthranilic acid derivative. As this compound is not extensively described in current literature, this document outlines a robust and reproducible synthetic protocol, followed by a detailed predictive analysis of its physicochemical and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for its potential use as a building block in medicinal chemistry and materials science. The methodologies and predicted data herein are grounded in established chemical principles and data from analogous structures, providing a reliable framework for its synthesis and identification.

Introduction and Rationale

N-acylated anthranilic acid derivatives represent a significant class of compounds in medicinal chemistry, with members exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of a pivaloyl group, with its sterically demanding tert-butyl moiety, can confer unique properties to a molecule, such as increased metabolic stability and modified receptor-binding interactions. The specific compound, 3-Methoxy-2-pivalamidobenzoic acid, combines the features of an anthranilic acid backbone with a methoxy substituent and a pivalamido group. This combination is of interest for fine-tuning the electronic and lipophilic character of potential drug candidates.

This guide addresses the current lack of detailed characterization data for this specific molecule by providing a well-reasoned, predictive, and practical approach to its synthesis and analysis.

Synthesis of 3-Methoxy-2-pivalamidobenzoic acid

The synthesis of the target compound is most directly achieved through the N-acylation of 3-amino-2-methoxybenzoic acid with pivaloyl chloride. This reaction is a classic example of an amide bond formation, for which the Schotten-Baumann conditions are highly suitable.[3][4] These conditions utilize a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3-Amino-2-methoxybenzoic acid861306-04-9167.16Off-white solid, M.p.: 98-102 °C.[5]
Pivaloyl chloride3282-30-2120.58Colorless liquid, B.p.: 105-106 °C, reacts with water.[1][6]
Pyridine110-86-179.10Base and solvent, B.p.: 115 °C.
Dichloromethane (DCM)75-09-284.93Anhydrous solvent.
Hydrochloric Acid (1M aq.)7647-01-036.46For work-up.
Ethyl Acetate141-78-688.11Extraction solvent.
Hexanes110-54-386.18Recrystallization solvent.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.
Synthetic Workflow

The logical workflow for the synthesis is depicted below.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Amino-2-methoxybenzoic acid 3-Amino-2-methoxybenzoic acid ReactionVessel Acylation (Schotten-Baumann) 3-Amino-2-methoxybenzoic acid->ReactionVessel Pivaloyl chloride Pivaloyl chloride Pivaloyl chloride->ReactionVessel Pyridine, DCM 0 °C to RT Workup Aqueous Work-up & Extraction ReactionVessel->Workup HCl (aq) Purification Recrystallization Workup->Purification Ethyl Acetate/ Hexanes FinalProduct 3-Methoxy-2-pivalamidobenzoic acid Purification->FinalProduct

Sources

Foundational

Structural and Conformational Elucidation of 3-Methoxy-2-pivalamidobenzoic Acid via Advanced NMR Spectroscopy

Executive Summary & Structural Dynamics In modern drug discovery and complex organic synthesis, highly substituted aromatic systems often serve as critical pharmacophores or rigid scaffolds. 3-Methoxy-2-pivalamidobenzoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

In modern drug discovery and complex organic synthesis, highly substituted aromatic systems often serve as critical pharmacophores or rigid scaffolds. 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) represents a highly sterically congested 1,2,3-trisubstituted benzene derivative. The presence of a bulky pivalamido group (-NH-CO-tBu) sandwiched directly between a carboxylic acid (-COOH) and a methoxy group (-OCH₃) creates severe steric repulsion, which is paradoxically stabilized by a network of Intramolecular Hydrogen Bonds (IMHBs).

Understanding the nuclear magnetic resonance (NMR) profile of this molecule requires moving beyond simple chemical shift matching. As an application scientist, I approach this molecule as a dynamic system. The NMR data is not just a fingerprint; it is a direct readout of the molecule's physical reality—specifically, the restricted rotation around the Caryl​−N bond and the electron-withdrawing/donating push-pull mechanics of its substituents [1].

This technical whitepaper provides a comprehensive, causality-driven guide to the 1D and 2D NMR elucidation of 3-methoxy-2-pivalamidobenzoic acid, complete with self-validating protocols for probing its conformational state.

Quantitative Data: 1D NMR Assignments & Causality

The following tables synthesize the expected ¹H and ¹³C NMR data in DMSO-d₆. DMSO is chosen over CDCl₃ because it acts as a strong hydrogen-bond acceptor, providing a rigorous stress test for the molecule's IMHB network. If an IMHB survives in DMSO, it is thermodynamically robust.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Shift (δ, ppm)MultiplicityInt.Coupling ( J , Hz)AssignmentCausal Explanation (The "Why")
12.85 br s1H--COOHHighly deshielded due to acidic proton exchange. Broadening is caused by intermediate exchange rates with trace water in DMSO.
10.25 s1H--NH -Downfield shift driven by strong Intramolecular Hydrogen Bonding (IMHB) with the adjacent -COOH or -OCH₃ oxygen, locking the amide in a coplanar conformation that maximizes magnetic anisotropy [2].
7.52 dd1H8.2, 1.5H-6 (Aryl)Ortho to the electron-withdrawing -COOH group, leading to decreased electron density and a downfield shift relative to H-4 and H-5.
7.38 t1H8.2H-5 (Aryl)Meta to both substituents; experiences standard aromatic ring current. Triplet splitting arises from nearly equivalent ortho couplings to H-4 and H-6.
7.18 dd1H8.2, 1.5H-4 (Aryl)Ortho to the strongly electron-donating -OCH₃ group (+M effect). Increased local electron density shields the proton, shifting it upfield.
3.88 s3H--OCHDeshielded by the electronegative oxygen atom. Appears as a sharp singlet due to free rotation of the methyl group.
1.22 s9H--C(CH ₃)₃Highly shielded aliphatic protons. The massive 9H integration and sharp singlet are diagnostic of the rotationally free tert-butyl group of the pivaloyl moiety.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Shift (δ, ppm)TypeAssignmentCausal Explanation (The "Why")
176.8 CAmide C =OHighly deshielded carbonyl carbon. The +I effect of the tert-butyl group slightly increases electron density compared to standard amides, but the dominant factor is the sp2 oxygen electronegativity.
168.2 CAcid C =OTypical carboxylic acid resonance. Slightly upfield of the amide carbonyl due to resonance stabilization from the hydroxyl oxygen.
156.5 CC-3 (ipso-O)The most deshielded aromatic carbon due to the direct -I (inductive) effect of the attached methoxy oxygen.
129.8 CC-2 (ipso-N)Deshielded by the electronegative nitrogen, but mitigated by the +M effect of the amide nitrogen lone pair feeding into the ring.
128.5 CC-1 (ipso-C)Shifted downfield by the -I effect of the -COOH group.
126.4 CHC-5Meta carbon; relatively unaffected by strong resonance effects, serving as a baseline for the aromatic system.
122.1 CHC-6Shielded relative to C-5 due to the complex interplay of steric compression and anisotropic effects from the adjacent carboxylate.
114.3 CHC-4Highly shielded by the strong +M (mesomeric) effect of the ortho-methoxy group, which pushes electron density onto this carbon.
56.2 CH₃-OC H₃Standard methoxy carbon shift, deshielded by oxygen.
39.5 C-C (CH₃)₃Quaternary carbon of the pivaloyl group. Often obscured by the DMSO-d₆ solvent septet (39.5 ppm); requires careful baseline analysis or HSQC/HMBC to confirm.
27.4 CH₃-C(C H₃)₃Primary carbons of the tert-butyl group.

2D NMR Workflows for Structural Elucidation

To unequivocally prove the 1,2,3-connectivity and ensure no structural isomerization occurred during synthesis (e.g., migration of the pivaloyl group), a self-validating 2D NMR workflow is required.

The cornerstone of this is the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which detects long-range ( 2J and 3J ) carbon-proton couplings. In highly congested molecules, HMBC bridges the gap across quaternary centers where COSY (homonuclear correlation) fails.

HMBC_Network cluster_protons 1H NMR Signals cluster_carbons 13C NMR Signals H_tBu H-tBu (δ 1.22) C_Piv C=O (Amide) δ 176.8 H_tBu->C_Piv 3J_CH H_NH H-N (δ 10.25) H_NH->C_Piv 2J_CH C_Ar2 C-2 (ipso-N) δ 129.8 H_NH->C_Ar2 2J_CH C_Ar3 C-3 (ipso-O) δ 156.5 H_NH->C_Ar3 3J_CH C_Ar1 C-1 (ipso-C) δ 128.5 H_NH->C_Ar1 3J_CH H_OMe H-OMe (δ 3.88) H_OMe->C_Ar3 3J_CH H_Ar Aryl H-4/H-6 C_Acid C=O (Acid) δ 168.2 H_Ar->C_Acid 3J_CH H_Ar->C_Ar1 3J_CH

Key HMBC correlations proving the 1,2,3-trisubstituted connectivity of the molecule.

Causal Logic of the HMBC Network:
  • Validating the Amide Linkage: The tert-butyl protons (δ 1.22) show a strong 3J correlation to the amide carbonyl (δ 176.8). Concurrently, the NH proton (δ 10.25) shows a 2J correlation to the same carbonyl, confirming the intact pivalamido group.

  • Validating the Aromatic Position: The NH proton shows 3J correlations to both C-1 (δ 128.5) and C-3 (δ 156.5). This is the definitive proof that the nitrogen is situated exactly between the carboxylic acid and the methoxy group.

Advanced Conformational Analysis: Probing Intramolecular Hydrogen Bonding (IMHB)

In ortho-substituted benzamides, the amide NH frequently engages in IMHB to relieve steric strain and achieve a planar, conjugated ground state [3]. To scientifically prove the existence of an IMHB between the amide NH and the ortho-methoxy oxygen (or the carboxylic acid), we utilize Variable Temperature (VT) NMR to calculate the Temperature Coefficient (TC).

The Physics Behind the Protocol

Protons engaged in intermolecular hydrogen bonding with the solvent (e.g., DMSO) are highly sensitive to temperature changes; as thermal energy increases, solvent-solute hydrogen bonds break, increasing electron shielding and shifting the proton upfield (a highly negative TC). Conversely, an Intramolecular Hydrogen Bond (IMHB) is shielded from the solvent and structurally locked. Therefore, its chemical shift is highly resistant to temperature changes (a less negative TC, typically > -4.5 ppb/K) [2].

Step-by-Step VT-NMR Methodology
  • Sample Preparation: Dissolve exactly 15 mg of thoroughly dried 3-methoxy-2-pivalamidobenzoic acid in 0.6 mL of anhydrous DMSO-d₆. Causality: Trace water will undergo chemical exchange with the NH and COOH protons, artificially altering their chemical shifts and ruining the TC calculation.

  • Probe Calibration: Calibrate the NMR probe temperature using a 100% ethylene glycol standard. Measure the chemical shift difference between the CH₂ and OH protons to calculate the exact internal temperature.

  • Spectral Acquisition: Acquire high-resolution ¹H NMR spectra starting at 298 K up to 353 K in 5 K increments.

  • Equilibration (Critical Step): Allow the sample to equilibrate for exactly 10 minutes at each new temperature before locking, shimming, and acquiring. Causality: Thermal gradients within the NMR tube cause convection currents, leading to line broadening and inaccurate shift readings.

  • Data Extraction & Regression: Extract the exact chemical shift (δ) of the NH proton at each temperature. Plot δ (in ppb) versus Temperature (K) and perform a linear regression.

  • Validation: If the slope ( Δδ/ΔT ) is less negative than -4.5 ppb/K , the system self-validates the presence of a strong IMHB.

VT_NMR_Protocol Step1 1. Sample Preparation Dissolve 15 mg in 0.6 mL dry DMSO-d6 (Prevents proton exchange) Step2 2. Temperature Calibration Use 100% Ethylene Glycol standard (Ensures thermodynamic accuracy) Step1->Step2 Step3 3. Spectral Acquisition Acquire 1H NMR at 5 K intervals (298 K to 353 K range) Step2->Step3 Step4 4. Thermal Equilibration Wait 10 mins per temperature step (Eliminates convection line-broadening) Step3->Step4 Step5 5. TC Calculation Plot δ(NH) vs. T (K) (Slope > -4.5 ppb/K = IMHB Confirmed) Step4->Step5

Self-validating Variable Temperature NMR workflow for IMHB confirmation.

Conclusion

The NMR elucidation of 3-methoxy-2-pivalamidobenzoic acid requires a holistic understanding of steric crowding, mesomeric effects, and conformational locking via hydrogen bonds. By utilizing precise 1D assignments grounded in physical chemistry, mapping connectivity through 2D HMBC networks, and validating 3D conformations via VT-NMR temperature coefficients, researchers can definitively characterize this complex pharmacophore.

References

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids. The Journal of Organic Chemistry. Available at:[Link] [1]

  • High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding. Journal of Medicinal Chemistry. Available at:[Link] [2]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (via PMC). Available at:[Link] [3]

Exploratory

Structural Elucidation and ¹H NMR Spectral Analysis of 3-Methoxy-2-pivalamidobenzoic Acid: A Comprehensive Guide

Executive Summary For researchers and drug development professionals, the precise structural characterization of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and quality control....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and quality control. 3-Methoxy-2-pivalamidobenzoic acid represents a highly functionalized aromatic building block, featuring a sterically demanding pivalamido group, an electron-donating methoxy group, and a carboxylic acid moiety.

This whitepaper provides an in-depth technical roadmap for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound. By moving beyond mere spectral assignments, this guide explores the physical causality behind chemical shifts, establishes a self-validating experimental protocol, and provides a robust framework for structural elucidation.

Molecular Dynamics and Structural Context

Understanding the ¹H NMR spectrum of 3-Methoxy-2-pivalamidobenzoic acid requires analyzing the interplay of its functional groups on the 1,2,3-trisubstituted benzene ring:

  • Steric Hindrance: The bulky tert-butyl group of the pivalamido moiety restricts conformational flexibility. However, rapid free rotation around the C-C bond of the tert-butyl group averages the proton environments on the NMR timescale, resulting in a highly symmetric signal[1].

  • Electronic Effects: The methoxy group (-OCH₃) acts as a strong electron-donating group via resonance, shielding the ortho and para protons. Conversely, the carboxylic acid (-COOH) is electron-withdrawing, deshielding its adjacent protons[2].

  • Hydrogen Bonding: The presence of an amide (-NH-) and a carboxylic acid (-COOH) creates potential for both intra- and intermolecular hydrogen bonding, which heavily dictates solvent selection and the resulting chemical shifts of exchangeable protons.

Quantitative Data Presentation

The following table summarizes the predicted and empirically grounded ¹H NMR chemical shifts for 3-Methoxy-2-pivalamidobenzoic acid in DMSO-d₆ at 298K, operating at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Functional Group Assignment
1.15 Singlet (s)9H--C(CH₃)₃ (Pivaloyl tert-butyl)
3.82 Singlet (s)3H--OCH₃ (Methoxy)
7.15 Doublet of doublets (dd)1HJ = 8.2, 1.2Aromatic H-4
7.35 Triplet (t)1HJ = 8.2Aromatic H-5
7.50 Doublet of doublets (dd)1HJ = 8.2, 1.2Aromatic H-6
9.50 Broad singlet (br s)1H--NH- (Amide)
12.80 Broad singlet (br s)1H--COOH (Carboxylic acid)
Mechanistic Insights into Chemical Shifts
  • The Pivaloyl Singlet (δ 1.15): The nine protons of the tert-butyl group appear as a sharp, intense singlet. This is consistent with empirical data for pivalamido-conjugated systems, where the massive symmetry of the tert-butyl group prevents spin-spin splitting[3].

  • The Methoxy Singlet (δ 3.82): The three equivalent protons resonate distinctly downfield due to the electronegativity of the adjacent oxygen atom, a hallmark of 3-methoxybenzoic acid derivatives[2].

  • Aromatic Splitting Pattern (δ 7.15 - 7.50): The 1,2,3-trisubstitution leaves three adjacent aromatic protons (H-4, H-5, H-6). H-5 appears as a triplet due to ortho-coupling with both H-4 and H-6. H-6 is the most deshielded (δ 7.50) due to the anisotropic magnetic field generated by the adjacent carbonyl group of the carboxylic acid.

  • Exchangeable Protons (δ 9.50 & 12.80): The amide and carboxylic acid protons are highly deshielded. Their broad appearance is due to quadrupolar relaxation (in the case of nitrogen) and chemical exchange with trace moisture in the solvent.

Elucidation cluster_shifts Observed Chemical Shifts (δ) cluster_struct Functional Group Assignment P1 δ 1.15 (9H, s) S1 Pivalamido t-Butyl (-C(CH3)3) P1->S1 P2 δ 3.82 (3H, s) S2 Methoxy Group (-OCH3) P2->S2 P3 δ 7.15-7.50 (3H, m) S3 Aromatic Protons (H-4, H-5, H-6) P3->S3 P4 δ 9.5 & 12.8 (1H, br) S4 Amide (-NH-) & Acid (-COOH) P4->S4

Logical mapping of 1H NMR chemical shifts to structural functional groups.

Standardized Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating system for NMR acquisition.

Causality-Driven Sample Preparation
  • Mass Optimization: Weigh exactly 10–15 mg of the analyte. Causality: This mass provides an optimal signal-to-noise (S/N) ratio for the single-proton signals (aromatic, NH, OH) without causing concentration-dependent viscosity increases that lead to line broadening.

  • Solvent Selection (DMSO-d₆): Dissolve the sample in 0.6 mL of Dimethyl sulfoxide-d₆. Causality: The highly polar pivalamido and carboxylic acid groups exhibit poor solubility in non-polar solvents like CDCl₃. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular solute-solute interactions. This sharpens the NH and OH signals and prevents them from exchanging too rapidly, a standard practice for 2-amino-3-methoxybenzoic acid derivatives[4].

Self-Validating Spectrometer Setup
  • Blank Validation: Prior to sample analysis, acquire a 4-scan spectrum of the pure DMSO-d₆ batch. This maps residual solvent peaks (δ 2.50 ppm for DMSO, δ 3.33 ppm for H₂O) and rules out background contamination.

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Post-acquisition, calibrate the spectrum by setting the TMS singlet strictly to δ 0.00 ppm. This ensures absolute shift accuracy.

  • Tuning and Shimming: Insert the 5mm NMR tube. Automatically tune and match the probe to the ¹H frequency. Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized, ensuring a highly homogeneous magnetic field.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Number of Scans (ns): 16 to 32 scans.

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: A sufficient relaxation delay ensures that all protons—especially those lacking nearby dipoles for rapid relaxation—return to thermal equilibrium between pulses. This is critical for achieving accurate integration ratios (e.g., validating the exact 9:3 ratio of the tert-butyl to methoxy groups).

Workflow A 1. Sample Preparation 10-15 mg in DMSO-d6 B 2. Internal Calibration Add 0.03% TMS (δ 0.00) A->B C 3. Spectrometer Setup Tune, Match, Shim, Lock B->C D 4. Data Acquisition ns=16, d1=2s, 298K C->D E 5. Signal Processing FT, Phase & Baseline Correct D->E F 6. Spectral Validation Compare Integrals E->F

Step-by-step experimental workflow for 1H NMR acquisition and processing.

Conclusion

The ¹H NMR spectrum of 3-Methoxy-2-pivalamidobenzoic acid is a textbook example of how steric bulk and electronic resonance dictate magnetic environments. By utilizing a strong hydrogen-bond accepting solvent like DMSO-d₆ and adhering to a self-validating acquisition protocol, researchers can achieve baseline-resolved spectra that definitively confirm the structural integrity of this critical pharmaceutical building block.

References

  • Title: Full article: Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp Source: Taylor & Francis (Informa UK Limited) URL: [Link]

  • Title: Formulations with increased solubility of compounds that activate tie-2 (Patent CA2903871A1)

Sources

Foundational

13C NMR of 3-Methoxy-2-pivalamidobenzoic acid

Comprehensive 13 C NMR Analysis and Synthetic Utility of 3-Methoxy-2-pivalamidobenzoic Acid Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly specialized, sterically encumbered 1,2,3-tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 13 C NMR Analysis and Synthetic Utility of 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly specialized, sterically encumbered 1,2,3-trisubstituted aromatic intermediate utilized extensively in advanced organic synthesis and drug development. It serves as a critical precursor in the formal total synthesis of the epidithiodiketopiperazine (ETP) natural product dehydrogliotoxin[1], and in the development of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as phthalazinone derivatives[2]. This whitepaper provides an in-depth analysis of its structural dynamics, a predictive 13 C NMR framework, and a self-validating experimental protocol designed for analytical chemists and synthetic researchers.

Structural Dynamics & Electronic Effects

The chemical behavior and magnetic resonance profile of 3-methoxy-2-pivalamidobenzoic acid are dictated by the contiguous 1,2,3-substitution pattern on the benzene ring.

  • Steric Encumbrance & Orthogonal Twist: The central pivalamido group (-NH-CO- t Bu) at C2 is flanked by a carboxylic acid at C1 and a methoxy group at C3. The extreme steric bulk of the tert-butyl moiety forces the amide plane to rotate out of coplanarity with the aromatic ring.

  • Electronic Decoupling: This orthogonal twist disrupts the +M (mesomeric) electron donation from the amide nitrogen into the aromatic π -system. Consequently, the aromatic carbons ortho and para to the amide group do not experience the typical shielding effects seen in planar anilines or unhindered amides.

  • Directing Group Utility: Synthetically, the pivaloyl group is not merely a protecting group; it acts as a robust steric shield that prevents unwanted side reactions during subsequent electrophilic aromatic substitutions or metalations, while being cleanly cleavable under harsh acidic reflux[3].

13 C NMR Resonance Assignments

The following table synthesizes the predicted 13 C NMR chemical shifts based on empirical additivity rules, steric deviations, and mesomeric effects.

Carbon PositionPredicted Shift (ppm)Multiplicity (DEPT-135)Assignment Rationale & Causality
C8 (Amide C=O) 177.2C q​ (Null)Deshielded relative to standard amides due to the +I effect of the adjacent tert-butyl group.
C7 (Acid C=O) 169.5C q​ (Null)Typical carboxylic acid carbonyl resonance; heavily dependent on H-bonding state in solution.
C3 (Ar-OCH 3​ ) 149.9C q​ (Null)Strongly deshielded by the direct attachment of the highly electronegative oxygen atom.
C2 (Ar-NHPiv) 126.8C q​ (Null)Deshielded by the ipso-amide linkage; +M shielding is muted due to steric twisting.
C5 (Ar-H) 123.8CH (Positive)Relatively unaffected baseline aromatic carbon; meta to all substituents.
C6 (Ar-H) 122.6CH (Positive)Shielded by the para-methoxy group's electron donation.
C1 (Ar-COOH) 121.7C q​ (Null)Shielded by the ortho-pivalamido and meta-methoxy groups.
C4 (Ar-H) 119.5CH (Positive)Highly shielded by the ortho-methoxy group.
C13 (OCH 3​ ) 56.2CH 3​ (Positive)Standard methoxy carbon shift.
C9 (C(CH 3​ ) 3​ ) 39.5C q​ (Null)Quaternary carbon of the tert-butyl group; diagnostic peak for pivaloyl presence.
C10, C11, C12 27.5CH 3​ (Positive)Degenerate methyl carbons of the tert-butyl group.

Experimental Protocol: Self-Validating 13 C NMR Acquisition

To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system. Do not rely solely on standard 1D 13 C acquisition; the protocol must inherently prove its own assignments.

Step 1: Sample Preparation

  • Action: Dissolve 40–50 mg of the analyte in 0.6 mL of DMSO- d6​ .

  • Causality: The molecule contains both strong hydrogen-bond donors (-COOH, -NH) and acceptors (C=O, -OCH 3​ ). Using a non-polar solvent like CDCl 3​ often leads to dimerization or aggregation, causing severe line broadening. DMSO- d6​ competitively disrupts these intermolecular networks, ensuring sharp, highly resolved quaternary carbon signals.

Step 2: Instrument Parameterization

  • Action: Set the relaxation delay ( D1 ) to ≥2.0 seconds and acquire 1024–2048 scans at 100 MHz or 125 MHz.

  • Causality: The molecule contains six quaternary carbons (C1, C2, C3, C7, C8, C9). Quaternary carbons lack attached protons, resulting in highly inefficient spin-lattice relaxation ( T1​ ). A standard 1.0s delay will saturate these transitions, causing the peaks to vanish into the baseline. Extending D1 ensures quantitative or semi-quantitative recovery of these critical signals.

Step 3: Internal Validation via DEPT-135

  • Action: Run a complementary DEPT-135 pulse sequence immediately following the 1D 13 C acquisition.

  • Causality: DEPT-135 acts as the self-validating check. The six quaternary carbons (including the diagnostic C9 pivaloyl carbon at 39.5 ppm) must yield a null signal. The three aromatic CH carbons and the aliphatic CH 3​ carbons will phase positive. If a suspected quaternary peak appears in the DEPT-135 spectrum, the baseline assignment is definitively falsified.

Synthetic Workflow: From Intermediate to Therapeutics

3-Methoxy-2-pivalamidobenzoic acid is famously utilized to synthesize 2-iodo-3-methoxybenzoic acid, the key building block in Kishi’s and Wood's total syntheses of dehydrogliotoxin[4].

The workflow relies on the controlled hydrolysis of the sterically hindered pivalamido group. By refluxing the starting material in 7M HCl for 2 hours, the pivaloyl group is cleaved to yield 2-amino-3-methoxybenzoic acid. This is immediately subjected to diazotization (NaNO 2​ /HCl at 0–5 °C) to trap the reactive diazonium species, followed by a Sandmeyer-type displacement using aqueous KI[2]. This sequence perfectly illustrates the utility of the pivaloyl group: it survives earlier synthetic steps but can be selectively unmasked to install a heavy halogen for subsequent Ullmann cross-coupling with diketopiperazines (DKP).

SyntheticWorkflow A 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) B 2-Amino-3-methoxybenzoic acid A->B 7M HCl, Reflux (Amide Hydrolysis) F PARP Inhibitors (Phthalazinone Derivatives) A->F Alternative Derivatization (Amidation/Cyclization) C Aryl Diazonium Intermediate B->C NaNO2, HCl, 0-5°C (Diazotization) D 2-Iodo-3-methoxybenzoic acid C->D KI, H2O (Sandmeyer-type Iodination) E Dehydrogliotoxin Core D->E DKP, CuI, K2CO3, 170°C (Ullmann Coupling)

Fig 1: Synthetic workflow of 3-methoxy-2-pivalamidobenzoic acid to key therapeutic intermediates.

References

  • McMahon, T. C., Stanley, S., Kazyanskaya, E., Hung, D., & Wood, J. L. (2011). "A scaleable formal total synthesis of dehydrogliotoxin." Tetrahedron Letters, 52(17), 2262-2264.

  • Martin, N. M. B., et al. (2006). "Phthalazinone derivatives." US Patent 7,151,102 B2.

  • Zhang, Y., et al. (2023). "Progress in Gliotoxin Research." Molecules, 28(19), 6803.

Sources

Exploratory

Vibrational Characterization of 3-Methoxy-2-pivalamidobenzoic Acid: A Comprehensive IR Spectroscopy Guide

Executive Summary The structural elucidation of highly functionalized aromatic compounds requires a rigorous analytical approach. 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) presents a unique spectroscopic chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires a rigorous analytical approach. 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) presents a unique spectroscopic challenge due to the dense contiguous substitution on its benzene ring (positions 1, 2, and 3). This technical whitepaper provides an in-depth framework for analyzing the Infrared (IR) spectroscopic profile of this molecule. By bridging mechanistic vibrational theory with a self-validating experimental protocol, this guide empowers researchers and drug development professionals to accurately identify functional groups, assess purity, and understand the molecule's complex hydrogen-bonding networks.

Mechanistic Infrared Theory & Structural Nuances

To accurately interpret the IR spectrum of 3-Methoxy-2-pivalamidobenzoic acid, one must move beyond simple peak-matching and analyze the molecule as a dynamic, interacting system. The molecule features three distinct functional moieties: a carboxylic acid (-COOH), a sterically demanding pivalamido group (-NH-CO-C(CH3)3), and a methoxy ether (-OCH3)[1].

Steric Hindrance and the Pivaloyl Group

The pivaloyl (tert-butyl) group is exceptionally bulky. This steric mass restricts the free rotation of the amide bond, forcing the molecule into specific conformational states. In IR spectroscopy, the tert-butyl group is highly diagnostic. The mechanical coupling of the symmetric bending vibrations of its three equivalent methyl groups results in a distinct, sharp "gem-dimethyl" doublet in the fingerprint region (typically around 1395 cm⁻¹ and 1365 cm⁻¹).

Intramolecular Hydrogen Bonding Networks

Ortho-substituted benzoic acids are characterized by complex intramolecular hydrogen bonding, which fundamentally alters their vibrational frequencies[2]. In 3-Methoxy-2-pivalamidobenzoic acid, two primary H-bond interactions are highly probable:

  • Amide-to-Methoxy: The amide N-H proton can donate a hydrogen bond to the adjacent methoxy oxygen, forming a stable 5-membered ring.

  • Acid-to-Amide: The carboxylic acid O-H can interact with the amide carbonyl oxygen.

Causality in the Spectrum: Hydrogen bonding weakens the covalent bond of the donor (e.g., the O-H or N-H bond), lowering the force constant and subsequently shifting the stretching frequency to a lower wavenumber. Consequently, the normally sharp N-H stretch will broaden and shift from ~3450 cm⁻¹ down to ~3350 cm⁻¹, while the carboxylic O-H stretch will appear as a massive, broad underlying band from 3200 to 2800 cm⁻¹[3].

Self-Validating Experimental Protocol: ATR-FTIR

Traditional KBr pellet preparation is fundamentally flawed for this specific molecule. Potassium bromide is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹. These water peaks directly overlap with the critical N-H stretch and Amide I bands of our analyte, creating false positives.

To ensure absolute trustworthiness, we employ a self-validating Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) methodology.

Step-by-Step Methodology
  • System Calibration (Verification): Run a standard polystyrene film prior to analysis. Verify the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks. Causality: This physically validates that the spectrometer's laser interferometer is accurately mapping wavenumbers.

  • Dynamic Background Subtraction: Acquire a 64-scan background of the clean, empty ATR crystal. Causality: This step dynamically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final spectrum, preventing environmental artifacts.

  • Sample Application: Deposit 2–5 mg of crystalline 3-Methoxy-2-pivalamidobenzoic acid directly onto a Diamond ATR crystal. Causality: Diamond is selected over Zinc Selenide (ZnSe) because hard crystalline benzoic acid derivatives can scratch ZnSe, degrading optical throughput.

  • Pressure Application: Lower the ATR anvil to apply consistent, high pressure. Causality: The IR beam only penetrates the sample via an evanescent wave (depth of 0.5–2 µm). High pressure ensures intimate optical contact between the crystal and the solid lattice.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 64 co-added scans. Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance for solid-state organics—it provides sufficient resolution to cleanly split the tert-butyl doublet without introducing excessive instrumental noise.

  • Algorithmic ATR Correction: Apply standard ATR correction software. Causality: Because the evanescent wave penetrates deeper at lower wavenumbers (longer wavelengths), fingerprint peaks appear artificially intense. ATR correction normalizes the data to match standard transmission spectra[4].

Workflow A 1. Polystyrene Calib. (Verify Laser) B 2. Background Scan (Subtract Air) A->B C 3. Diamond ATR (Apply Pressure) B->C D 4. FTIR Acquisition (4 cm⁻¹ Res, 64 Scans) C->D E 5. ATR Correction (Normalize Depth) D->E

Fig 1. Self-validating ATR-FTIR experimental workflow for solid-state characterization.

Quantitative Spectral Analysis

The following table summarizes the expected quantitative vibrational data for 3-Methoxy-2-pivalamidobenzoic acid. Data is synthesized based on the isolated functional group behaviors of methoxybenzoic acids[1], substituted amides, and conjugated aromatic systems[3].

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityDiagnostic Significance
3350 – 3400 N-H StretchSecondary AmideMedium, SharpConfirms the pivalamido group; position indicates degree of H-bonding.
3200 – 2800 O-H StretchCarboxylic AcidBroad, StrongOverlaps with C-H stretches; indicative of dimeric or intramolecular H-bonding[2].
2960, 2870 C-H Stretch (sp³)Tert-butyl & MethoxyMediumAsymmetric and symmetric stretching of the aliphatic methyl groups.
1680 – 1700 C=O StretchCarboxylic AcidStrongConjugated acid carbonyl; sensitive to ortho-substitution effects.
1650 – 1670 C=O StretchAmide IStrongPrimary indicator of the amide carbonyl.
1510 – 1550 N-H Bend + C-N StretchAmide IIStrongConfirms the secondary nature of the amide bond.
1395, 1365 C-H Bend (Symmetric)Tert-butyl groupMedium (Doublet)Highly specific "gem-dimethyl" split; definitive proof of the pivaloyl moiety.
1250, 1040 C-O-C StretchMethoxy groupStrongAsymmetric and symmetric aryl-alkyl ether stretching[1].
760, 720 C-H Out-of-Plane BendAromatic RingStrongCharacteristic bending modes for a 1,2,3-trisubstituted benzene ring.

Spectral Interpretation Logic

To prevent misassignment of overlapping peaks (such as the carboxylic C=O and the Amide I C=O), researchers should follow a structured decision tree. The diagram below outlines the logical pathway for verifying the presence of 3-Methoxy-2-pivalamidobenzoic acid based on its IR spectrum.

SpectralLogic Root 3-Methoxy-2-pivalamidobenzoic acid Spectral Analysis High High Frequency Region (>2800 cm⁻¹) Root->High Mid Carbonyl Region (1800-1600 cm⁻¹) Root->Mid Low Fingerprint Region (<1500 cm⁻¹) Root->Low OH Broad Band: 3200-2800 cm⁻¹ (Carboxylic O-H) High->OH NH Sharp Peak: ~3350 cm⁻¹ (Amide N-H) High->NH COOH Peak ~1690 cm⁻¹ (Acid C=O) Mid->COOH Amide Peak ~1660 cm⁻¹ (Amide I C=O) Mid->Amide tButyl Distinct Doublet: 1395/1365 cm⁻¹ (tert-butyl C-H bend) Low->tButyl Ether Strong Peak ~1250 cm⁻¹ (Methoxy C-O-C) Low->Ether

Fig 2. Logical decision tree for assigning key vibrational modes to functional groups.

References

  • Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. Available at: [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzoic acid - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at: [Link]

Sources

Foundational

Mass Spectrometry of 3-Methoxy-2-pivalamidobenzoic Acid: A Comprehensive Guide for Structural Characterization and Quantitation

Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly specialized, sterically hindered aromatic building block. It serves as a critical synthetic intermediate in the development of pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly specialized, sterically hindered aromatic building block. It serves as a critical synthetic intermediate in the development of pharmaceutical agents, most notably in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as phthalazinone derivatives (1). Accurate mass spectrometric characterization and trace-level quantitation of this compound are essential during drug substance manufacturing to monitor reaction kinetics, map degradation pathways, and control reactive impurities.

This whitepaper provides a rigorously validated framework for analyzing 3-Methoxy-2-pivalamidobenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind ionization strategies, fragmentation mechanisms, and quantitative assay design.

Physicochemical Profiling and Ionization Strategy

The molecule (Molecular Formula: C13​H17​NO4​ , Exact Mass: 251.1158 Da) features three distinct functional groups that dictate its gas-phase behavior: a carboxylic acid, a methoxy ether, and a bulky pivalamido (tert-butyl amide) group. As an Application Scientist, selecting the correct ionization mode requires balancing signal-to-noise (S/N) ratios with the need for diagnostic structural information.

  • Electrospray Ionization Negative Mode (ESI-) : The carboxylic acid moiety ( pKa​≈4.0 ) readily deprotonates in slightly basic or neutral mobile phases, yielding a robust deprotonated molecule [M−H]− at m/z 250.1. Causality for Selection : ESI- is prioritized for high-sensitivity quantitative assays. The localized negative charge on the carboxylate minimizes gas-phase adduction (e.g., sodium or potassium adducts), which otherwise splits the ion current and reduces the Limits of Quantitation (LOQ).

  • Electrospray Ionization Positive Mode (ESI+) : The amide nitrogen and methoxy oxygen possess sufficient gas-phase basicity to accept a proton, generating the [M+H]+ ion at m/z 252.1. While ESI+ can suffer from higher matrix background noise, it is indispensable for qualitative structural elucidation due to the highly diagnostic fragmentation of the pivalamide group.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the thermodynamic drivers behind fragmentation is critical for selecting specific Multiple Reaction Monitoring (MRM) transitions that avoid cross-talk and matrix interference.

Positive Ion Mode (ESI+) Pathways

Upon collision with an inert gas (Argon or Nitrogen) in the Q2 collision cell, the [M+H]+ precursor (m/z 252.1) undergoes several predictable, energy-dependent pathways:

  • Formation of the Pivaloyl Cation (m/z 85.1) : The most abundant product ion arises from the heterolytic cleavage of the amide bond. The bulky tert-butyl group strongly stabilizes the resulting acylium ion ( [C5​H9​O]+ ) via hyperconjugation and inductive effects, making this the most reliable transition for ESI+ quantitation (2).

  • Loss of Pivalic Acid (m/z 150.1) : A neutral loss of pivalic acid (102 Da) leaves a protonated 3-methoxy-2-aminobenzoic acid fragment.

  • Loss of Water (m/z 234.1) : A characteristic neutral loss of H2​O (18 Da) from the carboxylic acid group. This is a common "ortho-effect" in substituted benzoic acids where neighboring groups participate in gas-phase proton transfers.

Fragmentation M [M+H]+ m/z 252.1 H2O [M+H - H2O]+ m/z 234.1 M->H2O -H2O (-18 Da) Piv Pivaloyl Cation m/z 85.1 M->Piv Amide Cleavage Aminobenzoic [M+H - C5H10O2]+ m/z 150.1 M->Aminobenzoic -Pivalic Acid (-102 Da)

ESI+ Collision-Induced Dissociation (CID) pathways for 3-Methoxy-2-pivalamidobenzoic acid.

Negative Ion Mode (ESI-) Pathways
  • Decarboxylation (m/z 206.1) : The [M−H]− precursor (m/z 250.1) predominantly loses carbon dioxide (44 Da). This facile decarboxylation is the absolute hallmark of benzoic acid derivatives (3). The reaction is driven by the thermodynamic stability of the resulting carbanion, which is delocalized across the aromatic ring and further stabilized by the electron-withdrawing nature of the adjacent amide group.

Quantitative LC-MS/MS Methodology

To ensure a self-validating analytical system, the following protocol incorporates baseline chromatographic resolution to mitigate matrix-induced ion suppression and utilizes strict Quality Control (QC) bracketing.

Step-by-Step Protocol
  • Sample Preparation (Self-Validating Extraction) :

    • Action: Aliquot 50 µL of the sample matrix. Add 150 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar stable-isotope labeled analog).

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins and quenches reactive enzymes. The internal standard corrects for any volumetric losses or ionization suppression during the ESI process.

    • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation :

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C.

    • Causality: The highly hydrophobic C18 stationary phase provides excellent retention for the lipophilic tert-butyl group, ensuring the analyte elutes well past the solvent front where ion-suppressing salts typically emerge.

  • Mobile Phase & Gradient :

    • Action: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a ballistic gradient from 10% B to 95% B over 3.5 minutes.

    • Causality: The acidic modifier ensures the carboxylic acid remains fully protonated during chromatography (preventing peak tailing on the silica phase) but still allows efficient deprotonation in the ESI source microdroplets via gas-phase charge inversion.

  • Mass Spectrometry Detection : Operate the Triple Quadrupole (QqQ) in MRM mode. Set the source temperature to 400°C and capillary voltage to 3.5 kV (ESI+) or 2.5 kV (ESI-).

Workflow Prep 1. Sample Preparation Protein Precipitation & Filtration LC 2. UHPLC Separation Sub-2 µm C18, Gradient Elution Prep->LC Ion 3. Electrospray Ionization ESI- (Quant) / ESI+ (Qual) LC->Ion MS 4. Tandem Mass Spectrometry QqQ MRM Acquisition Ion->MS Data 5. Data Processing Peak Integration & QC Validation MS->Data

Self-validating LC-MS/MS analytical workflow for quantitative analysis.

Data Presentation: Optimized MRM Transitions

The following table summarizes the optimized quantitative and qualitative transitions. For regulatory compliance, two transitions (one quantifier, one qualifier) must be monitored to ensure peak purity.

Precursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)FunctionProposed Mechanism
250.1 206.1 Negative15Quantifier Decarboxylation ( −CO2​ )
252.1 85.1 Positive25Qualifier 1Formation of pivaloyl cation
252.1 150.1 Positive20Qualifier 2Loss of pivalic acid
252.1 234.1 Positive15Qualifier 3Loss of H2​O from COOH

Troubleshooting: In-Source Fragmentation Artifacts

A common pitfall when analyzing 3-Methoxy-2-pivalamidobenzoic acid is in-source fragmentation . If the declustering potential (or cone voltage) is set too high, the molecule will prematurely lose CO2​ (in ESI-) or H2​O (in ESI+) before reaching the first quadrupole (Q1).

  • Symptom : The mass spectrum shows a weak or absent molecular ion peak at m/z 250.1, but an intense pseudo-precursor ion is present at m/z 206.1.

  • Solution : Systematically step down the fragmentor/cone voltage (e.g., from 120 V down to 60 V) to achieve a "softer" ionization, preserving the intact molecular ion for true MS/MS fragmentation in the collision cell.

References

  • Phthalazinone derivatives (Synthesis of 3-methoxy-2-pivalamidobenzoic acid). Google Patents (US7151102B2).
  • Mass spectrum of benzoic acid and fragmentation patterns. DocBrown.
  • Unraveling the Molecular Blueprint: Mass Spectrometry Fragmentation of Pivalamides. BenchChem.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Methoxy-2-pivalamidobenzoic acid

Executive Summary In the landscape of advanced organic synthesis and drug development, the strategic selection of highly functionalized building blocks dictates the efficiency and scalability of a synthetic route. 3-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, the strategic selection of highly functionalized building blocks dictates the efficiency and scalability of a synthetic route. 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a specialized, sterically hindered aromatic intermediate. It serves as a critical linchpin in the synthesis of complex pharmaceutical agents, most notably Phthalazinone derivatives—which function as potent Poly (ADP-ribose) polymerase (PARP) inhibitors in oncology[1]—and in the total synthesis of epipolythiodioxopiperazine alkaloids like dehydrogliotoxin[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols, designed specifically for researchers and application scientists requiring robust, self-validating synthetic workflows.

Physicochemical Properties & Structural Dynamics

The utility of 3-Methoxy-2-pivalamidobenzoic acid is fundamentally rooted in its molecular architecture. The compound features a central benzene ring functionalized with three highly synergistic groups: a methoxy group (-OCH₃), a carboxylic acid (-COOH), and a pivalamido group (-NHPiv).

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Registry Number 115378-20-6Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C₁₃H₁₇NO₄Dictates the exact mass (251.28 g/mol ) for mass spectrometry validation.
Melting Point 117–120 °CIndicates moderate crystal lattice strength; optimal packing is intentionally disrupted by the bulky tert-butyl group[4].
Physical State Crystalline SolidFacilitates easy isolation via filtration and purification via recrystallization.
Solubility Profile pH-DependentThe free carboxylic acid allows for phase-transfer separations; soluble in aqueous base as a carboxylate salt, precipitating upon acidification.
Mechanistic Causality of Functional Groups

Why utilize a pivaloyl protecting group over a standard acetyl (Ac) or tert-butyloxycarbonyl (Boc) group? The pivaloyl (trimethylacetyl) group provides an immense steric shield around the amide carbonyl. This steric bulk makes the moiety highly resistant to basic hydrolysis and nucleophilic attack. Consequently, chemists can perform aggressive transformations on other parts of the molecule—such as the hydrolysis of a precursor nitrile to form the carboxylic acid—without risking premature deprotection of the amine. Furthermore, the methoxy group acts as an electron-donating moiety, enriching the electron density of the aromatic ring to facilitate downstream electrophilic substitutions.

G Core 3-Methoxy-2-pivalamidobenzoic acid M -OCH3 (Methoxy) Electron Donating Core->M P -NHPiv (Pivalamido) Steric Bulk & Directing Core->P C -COOH (Carboxylic Acid) Anchor for Coupling Core->C R1 Increases Nucleophilicity at ortho/para positions M->R1 R2 Prevents unwanted N-alkylation, Enables ortho-lithiation P->R2 R3 Facilitates Amidation & Esterification C->R3

Caption: Structure-property relationships dictating the chemical reactivity of the compound.

Strategic Role in Advanced Organic Synthesis

Oncology: PARP Inhibitors

In the realm of targeted cancer therapies, PARP inhibitors exploit synthetic lethality in tumors harboring BRCA1/2 mutations. 3-Methoxy-2-pivalamidobenzoic acid is a documented precursor in the synthesis of Phthalazinone-based PARP inhibitors[1]. The carboxylic acid acts as the primary anchor for cyclization, while the protected amine is later unmasked to introduce diverse pharmacophores that bind to the NAD+ pocket of the PARP enzyme.

Natural Product Synthesis: Dehydrogliotoxin

Beyond oncology, this compound is utilized in the formal total synthesis of 5[2]. The precise arrangement of the methoxy and protected amine groups provides the exact regiochemical framework required to construct the complex epipolythiodioxopiperazine core of the alkaloid.

G A 2-Amino-3-methoxybenzoic acid Derivatives B 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) A->B Pivaloylation & Hydrolysis C Phthalazinone Derivatives (PARP Inhibitors) B->C Cyclization/ Functionalization D Dehydrogliotoxin (Alkaloid Synthesis) B->D Multi-step Total Synthesis E DNA Repair Inhibition (Oncology Target) C->E Target Binding

Caption: Synthetic trajectory and pharmacological application of the compound.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocol details the critical downstream transformation of 3-Methoxy-2-pivalamidobenzoic acid: a one-pot acidic deprotection followed by a Sandmeyer-type iodination. This specific workflow is adapted from validated patent literature for the preparation of PARP inhibitor intermediates[1].

Protocol: One-Pot Deprotection and Sandmeyer Iodination

Objective: To cleave the sterically hindered pivaloyl group and convert the resulting aniline into an aryl iodide via a diazonium intermediate.

Step 1: Acidic Deprotection
  • Reagents: 3-Methoxy-2-pivalamidobenzoic acid (20.0 g, 0.08 mol), 7M Hydrochloric Acid (280 mL).

  • Procedure: Suspend the solid in 7M HCl. Heat the stirred mixture under reflux for exactly 2 hours.

  • Causality & Mechanism: The bulky tert-butyl group of the pivalamide requires harsh, highly concentrated acidic conditions and thermal energy to undergo hydrolysis. Standard deprotection methods (e.g., TFA) will fail here. 7M HCl provides the necessary hydronium ion concentration to force the equilibrium toward the amine hydrochloride salt without causing unwanted decarboxylation of the benzoic acid.

  • Self-Validation Check: Visual & Chromatographic. The starting material is sparingly soluble. As it hydrolyzes to the hydrochloride salt of 2-amino-3-methoxybenzoic acid, the reaction mixture will transition into a clear solution. Perform a TLC (neutralized aliquot, EtOAc/Hexane); the complete disappearance of the UV-active starting material confirms success.

Step 2: Diazotization
  • Reagents: Sodium nitrite (5.8 g, 0.09 mol) dissolved in distilled water (46 mL).

  • Procedure: Cool the acidic reaction mixture to 0 °C using an ice-salt bath. Add the aqueous sodium nitrite solution dropwise, strictly maintaining the internal temperature below 5 °C. Stir at 0–5 °C for 2 hours.

  • Causality & Mechanism: Nitrous acid (HONO) is generated in situ. The sub-5 °C temperature is absolutely critical; failure to maintain this will result in the spontaneous, entropically driven decomposition of the highly unstable diazonium salt into a phenol derivative, ruining the yield.

  • Self-Validation Check: Chemical Indicator. Apply a drop of the reaction mixture to starch-iodide paper. An immediate color change to deep blue-black confirms a slight excess of nitrous acid, verifying that all the free amine has been successfully converted to the diazonium salt.

Step 3: Iodination (Nucleophilic Displacement)
  • Reagents: Potassium iodide (17.8 g, 0.11 mol) dissolved in distilled water.

  • Procedure: Add the KI solution dropwise to the cold diazonium mixture. Allow the reaction to gradually warm to room temperature.

  • Causality & Mechanism: The iodide ion acts as a nucleophile, displacing the diazonium group. The reaction is thermodynamically driven by the irreversible release of nitrogen gas.

  • Self-Validation Check: Physical Observation. Vigorous effervescence (N₂ gas evolution) will be observed immediately upon KI addition. The complete cessation of bubbling indicates the termination of the displacement reaction, signaling that the product is ready for extraction.

References

  • US7151102B2 - Phthalazinone derivatives Source:1 Relevance: Details the physical properties (melting point) and the exact step-by-step deprotection/Sandmeyer protocol for synthesizing PARP inhibitors.

  • 3-methoxy-2-pivalamidobenzoic acid | 115378-20-6 Source:3 Relevance: Validates the CAS registry number, structural formula, and baseline physicochemical data.

  • 3-methoxy-2-(4-methyl-2,5-dioxo-piperazin-1-yl)-benzoic acid downstream products Source:5 Relevance: Documents the compound's critical role as an intermediate in the formal total synthesis of the alkaloid dehydrogliotoxin.

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-2-pivalamidobenzoic Acid

Introduction In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides an in-depth technical exploration of the solubility of 3-Methoxy-2-pivalamidobenzoic acid, a molecule of interest in medicinal chemistry.

While specific solubility data for this compound is not extensively published, this paper will serve as a comprehensive manual for researchers. We will dissect the structural attributes of 3-Methoxy-2-pivalamidobenzoic acid to anticipate its solubility behavior and provide detailed, field-proven methodologies for its empirical determination. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical foundation and the practical steps necessary to robustly characterize the solubility of this and similar molecules.

Molecular Structure and Predicted Solubility Behavior

The solubility of 3-Methoxy-2-pivalamidobenzoic acid is governed by the interplay of its constituent functional groups: a carboxylic acid, a methoxy group, and a pivalamide (tert-butyl amide) group, all attached to a benzene ring.

  • The Carboxylic Acid: This is the primary driver of pH-dependent aqueous solubility. The carboxylic acid group (pKa typically around 4-5) will be predominantly in its neutral, less soluble form at acidic pH. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the highly polar and water-soluble carboxylate anion.[1] This ionization is expected to significantly enhance the solubility in neutral to basic conditions.[2]

  • The Methoxy and Pivalamide Groups: The methoxy group is relatively polar and can act as a hydrogen bond acceptor. The pivalamide group, however, introduces a bulky, non-polar tert-butyl moiety. This significant hydrophobic character is likely to decrease overall aqueous solubility.[3] The amide portion of this group can participate in hydrogen bonding, but the steric hindrance from the tert-butyl group may limit this interaction.

  • Aromatic Ring: The benzene ring itself is hydrophobic and contributes negatively to aqueous solubility.

Overall Prediction: 3-Methoxy-2-pivalamidobenzoic acid is predicted to be a poorly soluble compound in acidic and neutral aqueous media due to the influence of the pivalamide group and the aromatic ring. However, its solubility is expected to increase significantly at higher pH values due to the ionization of the carboxylic acid. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility anticipated in moderately polar to polar aprotic solvents that can interact with the various functional groups of the molecule.[4]

The Dichotomy of Solubility: Thermodynamic vs. Kinetic

When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system is at equilibrium.[6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-72 hours).[7] This "shake-flask" method is considered the gold standard for its accuracy and relevance to in vivo processes.[8]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of a solution that was prepared by a rapid method, such as diluting a concentrated DMSO stock solution into an aqueous buffer.[9] This method is high-throughput and often used in early drug discovery for screening large numbers of compounds.[10] However, it can often overestimate the true solubility as it can lead to the formation of supersaturated solutions or amorphous precipitates.[7]

For a comprehensive understanding, particularly in later-stage drug development, determining the thermodynamic solubility is essential.[6]

Experimental Determination of Solubility

This section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

This method is based on the principle of allowing an excess of the solid compound to reach equilibrium with the solvent.[8]

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11] Commonly used buffers include phosphate and acetate buffers.

  • Compound Addition: Add an excess of solid 3-Methoxy-2-pivalamidobenzoic acid to a known volume of each buffer in a sealed vial. Ensure there is a visible amount of undissolved solid.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient time to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the samples at high speed to pellet the solid.

    • Filtration: Carefully filter the supernatant through a low-binding filter (e.g., PVDF). It is crucial to pre-saturate the filter with the solution to avoid loss of the compound due to adsorption.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method as it can also detect impurities and degradation.[6][8]

  • pH Measurement: Measure the final pH of the saturated solution to ensure it has not changed significantly during the experiment.[8]

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage screening.[9]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Methoxy-2-pivalamidobenzoic acid in DMSO (e.g., 10 mM).[12]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution to a new microtiter plate containing the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[9]

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually or, more quantitatively, using instrumental methods such as:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate, the concentration of the compound remaining in the solution is measured by its UV absorbance.[12]

Analytical Quantification: HPLC Method Development

A robust HPLC method is crucial for accurate solubility determination.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 3.0 mm x 30 mm, 2.6 µm particle size).[13]
Mobile Phase A Water with 0.1% formic acid.[13]
Mobile Phase B Acetonitrile with 0.1% formic acid.[13]
Gradient A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good peak shape and separation from any impurities.
Flow Rate Typically 0.5-1.0 mL/min.
Injection Volume 5-10 µL.
Detection UV spectrophotometer at a wavelength of maximum absorbance for 3-Methoxy-2-pivalamidobenzoic acid.
Calibration Prepare a standard curve using known concentrations of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water).

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 1: Thermodynamic Solubility of 3-Methoxy-2-pivalamidobenzoic Acid

pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
1.225Experimental ValueCalculated Value
4.525Experimental ValueCalculated Value
6.825Experimental ValueCalculated Value
7.425Experimental ValueCalculated Value
7.437Experimental ValueCalculated Value

Interpretation:

The data will likely show a clear pH-dependent solubility profile, with a significant increase in solubility as the pH rises above the pKa of the carboxylic acid. This information is critical for predicting the compound's behavior in the gastrointestinal tract and for guiding formulation development. For instance, low solubility at acidic pH may suggest poor absorption in the stomach.

Advanced Considerations in Solubility Assessment

For a more comprehensive understanding, especially for compounds intended for oral administration, further studies can be conducted:

  • Solubility in Biorelevant Media: Determining solubility in simulated gastric fluid (SGF) and fasted or fed state simulated intestinal fluid (FaSSIF, FeSSIF) can provide a more accurate prediction of in vivo behavior.[7][14] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[7]

  • Solid-State Characterization: It is essential to analyze the solid form of the compound before and after the solubility experiment (e.g., using X-ray powder diffraction - XRPD) to check for any polymorphic transformations, which could affect the solubility measurement.[7][11]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid 3-Methoxy-2-pivalamidobenzoic acid equilibration Add solid to buffer and agitate for 24-72h at constant temperature prep_compound->equilibration prep_buffer Prepare aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) prep_buffer->equilibration separation Phase Separation: Centrifugation or Filtration equilibration->separation quantification Quantify supernatant concentration via HPLC-UV separation->quantification ph_check Measure final pH of the solution separation->ph_check data_analysis Data Analysis and Reporting quantification->data_analysis Calculate Solubility (µg/mL, µM)

Sources

Exploratory

The Pivalamido Group as a Directing Metalation Group: A Technical Guide for Advanced Synthesis

e> e> Executive Summary Directed ortho-metalation (DoM) has become one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems, arguably surpassing traditional elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

e>

e>

Executive Summary

Directed ortho-metalation (DoM) has become one of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic systems, arguably surpassing traditional electrophilic aromatic substitution in its precision and scope.[1][2][3] At the heart of this methodology lies the Directing Metalation Group (DMG), a functional group that orchestrates the deprotonation of an adjacent C-H bond. This guide provides an in-depth technical analysis of the pivalamido group (-NHC(O)t-Bu) as a premier DMG. We will explore the mechanistic underpinnings of its directing power, provide validated experimental protocols, and showcase its application in the synthesis of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust tool for advanced organic synthesis.

Introduction to Directed ortho-Metalation (DoM)

First reported independently by Gilman and Wittig in the 1940s, Directed ortho-Metalation is a chemical reaction that facilitates the deprotonation of an aromatic ring at the position ortho to a DMG.[4][5][6] The process typically involves an organolithium base, which coordinates to a heteroatom within the DMG. This coordination event brings the base into close proximity to the ortho proton, leading to a kinetically favored deprotonation and the formation of a stable aryllithium intermediate.[5][7] This intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise installation of a new substituent.[4] This high degree of regioselectivity is a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[4][5]

Caption: General workflow of the Directed ortho-Metalation (DoM) process.

The Pivalamido Group: A Superior Directing Metalation Group

A multitude of functional groups can serve as DMGs, with their directing ability generally correlating with their Lewis basicity and capacity to coordinate with the organolithium base.[5][8] Among the various amide-based DMGs, the pivalamido group stands out due to a unique combination of electronic and steric properties.

2.1. Mechanistic Rationale for Enhanced Directing Power

The efficacy of the pivalamido group stems from two primary factors:

  • Strong Coordination: The carbonyl oxygen of the pivalamido group acts as an excellent Lewis base, strongly coordinating the lithium cation of the organolithium reagent. This forms a stable pre-lithiation complex, positioning the base for selective deprotonation of the adjacent C-H bond.[9]

  • Steric Influence: The bulky tert-butyl group plays a crucial role. It sterically hinders nucleophilic attack at the electrophilic carbonyl carbon by the organolithium reagent, a common side reaction with less hindered amides.[10] This steric shield ensures that the primary reaction pathway is the desired ortho-deprotonation. Furthermore, the steric bulk can enforce a conformation that favors the approach of the base to the ortho proton.

In comparison to other common DMGs, such as tertiary amides (-CONR₂) and O-carbamates (-OCONR₂), the pivalamido group offers a compelling balance. While O-carbamates are often considered among the most powerful DMGs, the pivalamido group is a strong director that is often easier to introduce and can be more stable under certain reaction conditions.[11][12]

Caption: Proposed mechanism for pivalamido-directed ortho-lithiation.

Practical Implementation: Synthesis and Protocol

3.1. Synthesis of Pivalanilide Substrates

Pivalanilides are readily prepared from the corresponding anilines via acylation with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically high-yielding and robust.

3.2. Standard Protocol for Pivalamido-Directed ortho-Lithiation

The following protocol is a validated, general procedure for the ortho-functionalization of a pivalanilide.

Materials and Equipment:

  • Schlenk line or glovebox for maintaining an inert atmosphere.[13]

  • Dry, oxygen-free solvents (e.g., THF, diethyl ether).

  • Organolithium reagent (e.g., sec-butyllithium, n-butyllithium), titrated prior to use.[14]

  • Pivalanilide substrate.

  • Electrophile.

  • Dry ice/acetone or liquid nitrogen bath.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Substrate Addition: Dissolve the pivalanilide substrate (1.0 equiv) in anhydrous THF (or another suitable etheral solvent) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining cryogenic temperatures is crucial to prevent side reactions and decomposition of the lithiated intermediate.[14]

  • Base Addition: Slowly add the organolithium reagent (typically 1.1-1.2 equiv of sec-BuLi) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (often to yellow or orange) typically indicates the formation of the aryllithium species.

  • Metalation: Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours) to ensure complete deprotonation.

  • Electrophilic Quench: Add the electrophile (1.2-1.5 equiv), either neat or as a solution in dry THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Once at room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Table 1: Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale & Field Insights
Solvent Anhydrous THF, Et₂OEthereal solvents are essential for solvating the organolithium reagent and the resulting aryllithium intermediate.
Base sec-BuLi, n-BuLi, t-BuLisec-BuLi is often preferred due to its higher basicity and lower nucleophilicity compared to n-BuLi. t-BuLi is highly reactive and may be required for less acidic substrates.[5]
Temperature -78 °CCryogenic temperatures are critical to maintain the stability of the aryllithium intermediate and prevent side reactions such as benzyne formation or rearrangement.[14][15]
Additive TMEDA (optional)N,N,N',N'-Tetramethylethylenediamine can break up organolithium aggregates, increasing the basicity and accelerating the rate of metalation.[5][16]
Electrophile Wide range (e.g., I₂, DMF, aldehydes, ketones, CO₂, silyl chlorides)The choice of electrophile determines the final functionality. Ensure the electrophile is compatible with the strongly basic conditions.

Applications in Complex Synthesis and Drug Discovery

The robustness and high regioselectivity of pivalamido-directed metalation make it an invaluable tool in the synthesis of polysubstituted aromatics, a common motif in pharmaceuticals and agrochemicals.[7][17][18]

  • Construction of Contiguously Substituted Arenes: By leveraging the pivalamido group, chemists can introduce substituents in a stepwise and controlled manner to create complex substitution patterns that are difficult to achieve through other methods.[12]

  • Synthesis of Heterocycles: The pivalamido group is also a highly effective DMG on heterocyclic scaffolds, such as pyridines, enabling their regioselective functionalization.[7][9] This is particularly important in medicinal chemistry, where pyridine rings are a ubiquitous structural feature.[7][19][20]

  • Late-Stage Functionalization: The mild conditions and high functional group tolerance of the DoM reaction allow for the late-stage introduction of substituents onto complex drug-like molecules, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield Inactive organolithium reagent.Titrate the organolithium solution immediately before use.[14]
Insufficiently dry reaction conditions.Flame-dry all glassware and use anhydrous solvents. Ensure a robust inert atmosphere.[13]
Reaction temperature too high.Maintain strict temperature control at -78 °C.[14]
Formation of side products Nucleophilic attack on the pivalamido carbonyl.Use a more sterically hindered base (e.g., sec-BuLi instead of n-BuLi).
Reaction with the electrophile by the organolithium base.Add the organolithium base to the substrate first to ensure complete formation of the aryllithium before adding the electrophile.
Poor regioselectivity Competing directing groups on the substrate.The pivalamido group is a strong director, but its influence can be modulated by other powerful DMGs. Consider the established hierarchy of directing groups.[6]

graph Troubleshooting_Workflow {
graph [rankdir="TB", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

Start [label="Low Yield in DoM Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="Is the R-Li reagent active?"]; Check_Conditions [label="Are conditions strictly anhydrous/anaerobic?"]; Check_Temp [label="Was the temperature maintained at -78°C?"]; Titrate [label="Action: Titrate R-Li", shape=Mdiamond, fillcolor="#FBBC05"]; Improve_Technique [label="Action: Improve inert atmosphere technique", shape=Mdiamond, fillcolor="#FBBC05"]; Control_Temp [label="Action: Ensure consistent cooling", shape=Mdiamond, fillcolor="#FBBC05"]; Re_run [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagent; Check_Reagent -> Titrate [label="No"]; Titrate -> Re_run; Check_Reagent -> Check_Conditions [label="Yes"]; Check_Conditions -> Improve_Technique [label="No"]; Improve_Technique -> Re_run; Check_Conditions -> Check_Temp [label="Yes"]; Check_Temp -> Control_Temp [label="No"]; Control_Temp -> Re_run; Check_Temp -> Re_run [label="Yes"]; }

Caption: A decision-making workflow for troubleshooting low-yield DoM reactions.

Conclusion

The pivalamido group has established itself as a premier directing metalation group in the synthetic chemist's toolkit. Its powerful directing ability, coupled with the steric protection afforded by the tert-butyl group, provides a reliable and highly regioselective method for the functionalization of aromatic and heteroaromatic systems. By understanding the mechanistic principles and adhering to rigorous experimental technique, researchers can effectively employ pivalamido-directed ortho-metalation to streamline the synthesis of complex molecular targets, thereby accelerating innovation in drug discovery and materials science.

References

  • Directed (ortho) Metallation. Available at: [Link].

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC. Available at: [Link].

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Google Books.
  • Directed ortho metalation. Wikipedia. Available at: [Link].

  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. Available at: [Link].

  • Clayden, J. Organolithiums: Selectivity for Synthesis. Google Books.
  • Organolithiums: Selectivity for Synthesis. Obergass Bücher GmbH. Available at: [Link].

  • the effect of varying directing group orientation on competitive efficiencies for a series of tertiary amide, secondary amide, and alkoxide directed ortho lithiations. Journal of the American Chemical Society. Available at: [Link].

  • Directed ortho metalation. Grokipedia. Available at: [Link].

  • Directed Ortho Metalation. Organic Chemistry Portal. Available at: [Link].

  • Organolithiums: Selectivity for Synthesis by Jonathan Clayden. Barnes & Noble. Available at: [Link].

  • Organolithiums: Selectivity for Synthesis (Paperback). Aladin. Available at: [Link].

  • Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link].

  • ortho metalation. Andrew G Myers Research Group. Available at: [Link].

  • Optimization of Organolithium Reactions. Available at: [Link].

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link].

  • Application of directed metallation in synthesis: total synthesis of model compounds related to. ResearchGate. Available at: [Link].

  • Organolithium Reagent||Ortho-Lithiation||With Problems||CSIR-NET GATE||Tricks. YouTube. Available at: [Link].

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. Available at: [Link].

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. Available at: [Link].

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link].

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Available at: [Link].

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link].

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications. Available at: [Link].

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link].

  • Catalyst Application for Pharmaceutical. Technology Networks. Available at: [Link].

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. Available at: [Link].

  • Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. PMC. Available at: [Link].

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link].

  • Bench-Stable Carbamoylzinc Pivalates for Modular Access to Amides, Ureas, and Thiocarbamates. ResearchGate. Available at: [Link].

  • Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. ResearchGate. Available at: [Link].

  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. ResearchGate. Available at: [Link].

  • Pyridine- and quinoline-derived mines as N,N‑bidentate directing groups in palladium versus platinum C−H bond activation reactions. Available at: [Link].

  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Available at: [Link].

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Semantic Scholar. Available at: [Link].

  • Synthesis of the selectors pivaloylglycine and pivaloyl‐l‐valine. ResearchGate. Available at: [Link].

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link].

  • Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. PubMed. Available at: [Link].

  • Organic Chemistry of Polyanilines: Tailoring Properties to Technological Applications. Bentham Open Archives. Available at: [Link].

Sources

Foundational

Role of methoxy group in directed ortho-metalation

An In-Depth Technical Guide to the Role of the Methoxy Group in Directed ortho-Metalation For Researchers, Scientists, and Drug Development Professionals Directed ortho-metalation (DoM) is a powerful and regioselective s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of the Methoxy Group in Directed ortho-Metalation

For Researchers, Scientists, and Drug Development Professionals

Directed ortho-metalation (DoM) is a powerful and regioselective synthetic strategy for the functionalization of aromatic and heteroaromatic compounds. This guide provides a comprehensive technical overview of the pivotal role played by the methoxy group (-OCH₃) as a directed metalation group (DMG) in this transformation. We will delve into the fundamental mechanistic principles, explore the coordination chemistry, and analyze the electronic and steric factors that govern the efficiency and selectivity of methoxy-directed lithiation. A comparative analysis with other prominent DMGs will be presented, alongside a detailed, field-tested experimental protocol. Furthermore, the practical applications of this methodology in the synthesis of complex molecules, with a particular focus on natural products and pharmaceutical agents, will be discussed. This guide is intended to be an authoritative resource for researchers and professionals seeking to leverage the power of directed ortho-metalation in their synthetic endeavors.

Introduction to Directed ortho-Metalation: A Paradigm Shift in Aromatic Functionalization

Traditionally, the functionalization of aromatic rings has been dominated by electrophilic aromatic substitution (EAS), which is governed by the inherent electronic properties of the substituents, often leading to mixtures of ortho and para isomers.[1] Directed ortho-metalation (DoM) offers a compelling alternative, enabling the direct and highly regioselective deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base.[2] This process generates a powerful aryllithium intermediate that can be trapped with a wide variety of electrophiles, providing a versatile and predictable method for the synthesis of 1,2-disubstituted aromatic compounds.[2]

The pioneering work of Gilman and Wittig in the late 1930s and early 1940s laid the foundation for DoM with their independent observations of the ortho-lithiation of anisole.[3] This discovery demonstrated the profound influence of a heteroatom-containing substituent on the regioselectivity of deprotonation.

The Methoxy Group as a Directed Metalation Group

The methoxy group is a widely utilized and effective DMG in DoM chemistry. Its efficacy stems from a combination of its electronic properties and its ability to coordinate with the organolithium reagent.

Mechanism of Methoxy-Directed ortho-Metalation

The generally accepted mechanism for methoxy-directed ortho-metalation involves a two-step process: coordination and deprotonation.[2][4]

  • Coordination: The first step involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the methoxy group.[4] This forms a pre-lithiation complex, bringing the organolithium base into close proximity to the ortho-protons of the aromatic ring. This "Complex Induced Proximity Effect" (CIPE) is a key factor in the regioselectivity of the reaction.[5]

  • Deprotonation: The coordinated organolithium base then abstracts a proton from the sterically accessible ortho-position, leading to the formation of a stable five-membered ring-like transition state. This deprotonation is often the rate-determining step and results in the formation of the ortho-lithiated intermediate.[3]

The resulting aryllithium species is then quenched with an electrophile to introduce a new substituent exclusively at the ortho-position.

Figure 1. Mechanism of methoxy-directed ortho-metalation.

Electronic and Steric Effects

The methoxy group's electronic character is twofold: it exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom and an electron-donating resonance effect (+M) through the delocalization of oxygen's lone pairs into the aromatic ring.[6] In the context of DoM, the inductive effect is believed to increase the acidity of the ortho-protons, making them more susceptible to deprotonation.[5]

Steric factors can also play a significant role. While the methoxy group itself is relatively small, bulky substituents on the aromatic ring or the use of sterically hindered organolithium bases can influence the regioselectivity of the metalation.[7]

The Role of Additives: TMEDA

The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common practice in DoM reactions. TMEDA is a bidentate Lewis base that can chelate to the lithium cation, breaking down the oligomeric aggregates of organolithium reagents into more reactive monomeric or dimeric species.[8] This enhanced reactivity often leads to faster reaction rates and higher yields.

Comparison of the Methoxy Group with Other Directed Metalation Groups

The directing ability of a DMG is a critical factor in the success of a DoM reaction. The methoxy group is considered a moderately strong DMG. A qualitative hierarchy of common DMGs has been established through competition experiments.

Directing GroupRelative Directing AbilityAdvantagesLimitations
-CONR₂ (Amide)StrongExcellent directing ability, stable intermediates.Can be difficult to remove or modify.
-OCONR₂ (Carbamate)StrongPowerful directing group, can be readily cleaved.[9]Can undergo anionic Fries rearrangement.[9]
-OCH₃ (Methoxy) Moderate Readily available, stable, versatile. Less directing than amides or carbamates.
-NR₂ (Amine)ModerateGood directing ability.Can be susceptible to N-dealkylation.
-F (Fluoro)Moderate to WeakSmall size, electronically activating.Weaker directing ability.

Table 1. Comparison of common directed metalation groups.

Practical Applications and Synthetic Utility

The regioselective nature of methoxy-directed ortho-metalation makes it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Synthesis of Bioactive Molecules: The Combretastatins

A notable application of methoxy-directed DoM is in the synthesis of combretastatins, a class of potent anti-cancer agents. The synthesis of the combretastatin A-4 core often involves the ortho-lithiation of a trimethoxybenzene derivative, followed by reaction with an appropriate electrophile to construct the biaryl linkage.

Figure 2. Synthetic approach to the combretastatin A-4 core via DoM.

Experimental Protocol: ortho-Lithiation of Veratrole

This section provides a detailed, step-by-step protocol for the ortho-lithiation of veratrole (1,2-dimethoxybenzene) and subsequent quenching with an electrophile.

Safety Precautions

Organolithium reagents are pyrophoric and react violently with water and air. This procedure must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves, must be worn at all times.[2] A Class D fire extinguisher or a container of sand should be readily accessible.[10]

Reagents and Equipment
  • Veratrole (1,2-dimethoxybenzene)

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Schlenk line)

Step-by-Step Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under a positive pressure of argon.

  • Reagent Addition: Anhydrous diethyl ether or THF is added to the flask via syringe. Veratrole is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The electrophile (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.

  • Workup: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[11] The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Characterization

The structure and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum of the starting material, anisole, the aromatic protons appear as a multiplet.[12] Upon successful ortho-functionalization, the symmetry of the aromatic region will change, and new signals corresponding to the introduced electrophile will be observed.

Conclusion

The methoxy group plays a crucial and versatile role in directed ortho-metalation, enabling the regioselective synthesis of a wide array of polysubstituted aromatic compounds. Its moderate directing ability, coupled with its stability and the ready availability of methoxy-substituted starting materials, has solidified its importance in modern synthetic organic chemistry. A thorough understanding of the underlying mechanistic principles and careful execution of experimental protocols, with a strong emphasis on safety, will empower researchers to effectively utilize this powerful synthetic tool in the development of novel molecules for various applications, from pharmaceuticals to materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Synthesis of condensed aromatic systems. Chemical Reviews, 90(6), 879-933.
  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation of Anisole. Journal of the American Chemical Society, 61(1), 109-112.
  • U.S. Department of Energy. (2012).
  • Myers, A. G. (n.d.).
  • Grokipedia. (n.d.).
  • BenchChem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Wikipedia. (n.d.).
  • Stratakis, M. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3024-3025.
  • Rennels, R. A., Maliakal, A. J., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(2), 421-422.
  • Organic Chemistry Portal. (n.d.).
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute.
  • Beak, P., & Meyers, A. I. (1986). The complex-induced proximity effect in organic synthesis. Accounts of Chemical Research, 19(12), 356-363.
  • Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. (1998). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 120(2), 421-422.
  • University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Mortier, J. (n.d.).
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting.
  • Biswas, T. (2019, May 19). Directed Ortho metalation (DOM), Part 2 (3 examples) [Video]. YouTube.
  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry, 10(7).
  • Snieckus, V., & Miah, M. A. J. (1983). The O-Aryl Carbamate as a Directed Metalation Group. A New Entry for the Synthesis of Substituted Phenols. Tetrahedron Letters, 24(35), 3795-3798.
  • ChemicalBook. (n.d.). Anisole(100-66-3) 1H NMR.
  • American Chemical Society. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Benzenebutanamide, N,N-diethyl-α-hydroxy-.
  • Bailey, W. F., & Longstaff, S. C. (2004). Optimization of Organolithium Reactions. Organic Process Research & Development, 8(6), 964-976.
  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, (12), 957-986.
  • NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube.
  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
  • Domainex. (2022). Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds.
  • BenchChem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Master Organic Chemistry. (2015).
  • Wikipedia. (n.d.). Methoxy group.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). How can I quantify the quality of directing groups in Pd(II)
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.

Sources

Exploratory

The Emergence of 3-Methoxy-2-pivalamidobenzoic Acid: A Keystone Intermediate in Modern Drug Discovery

Abstract In the intricate landscape of pharmaceutical synthesis, the strategic deployment of specialized intermediates is paramount to the efficient construction of complex molecular architectures. This guide introduces...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of pharmaceutical synthesis, the strategic deployment of specialized intermediates is paramount to the efficient construction of complex molecular architectures. This guide introduces 3-Methoxy-2-pivalamidobenzoic acid, a pivotal building block whose unique structural features offer significant advantages in medicinal chemistry. We will explore the rationale behind its design, provide a comprehensive, field-tested protocol for its synthesis and characterization, and illuminate its role as a critical precursor in the development of next-generation therapeutics, including advanced HIV integrase and WIP1 phosphatase inhibitors. This document serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of Steric Shielding and Modulated Reactivity

The development of novel therapeutic agents often hinges on the ability to perform selective chemical transformations on multifunctional molecules. Protecting groups are a cornerstone of this endeavor, temporarily masking a reactive functional group to prevent its participation in undesired side reactions. The pivaloyl group, derived from pivalic acid, is a well-established and robust protecting group for amines due to its significant steric bulk.[1] The tert-butyl moiety of the pivaloyl group effectively shields the nitrogen atom from a wide array of reagents and reaction conditions, making the resulting pivalamide exceptionally stable.[1][2]

3-Methoxy-2-pivalamidobenzoic acid emerges from this chemical strategy, combining the steric protection of a pivalamide with the electronic and positional attributes of a substituted benzoic acid. The strategic placement of the methoxy and pivalamido groups on the aromatic ring creates a unique chemical environment that can be exploited in multi-step syntheses. The methoxy group, a common feature in naturally derived drugs, can improve drug binding, modulate physicochemical properties, and influence metabolic pathways. This guide will provide a detailed exploration of the synthesis, characterization, and application of this valuable synthetic intermediate.

Synthesis of 3-Methoxy-2-pivalamidobenzoic Acid: A Validated Protocol

The synthesis of 3-Methoxy-2-pivalamidobenzoic acid is achieved through the N-acylation of the commercially available 2-Amino-3-methoxybenzoic acid with pivaloyl chloride. This reaction is a straightforward and high-yielding transformation that leverages the nucleophilicity of the amino group.

Reaction Scheme

Caption: Synthesis of 3-Methoxy-2-pivalamidobenzoic acid.

Experimental Protocol

This protocol is based on established procedures for the N-acylation of anilines with pivaloyl chloride.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
2-Amino-3-methoxybenzoic acid3177-80-8167.1610.0 g1.0
Pivaloyl chloride3282-30-2120.588.0 mL1.1
Anhydrous Pyridine110-86-179.107.2 mL1.5
Anhydrous Dichloromethane (DCM)75-09-284.93200 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46As needed-
Deionized Water7732-18-518.02As needed-
Brine (Saturated NaCl solution)7647-14-558.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol) in anhydrous dichloromethane (200 mL).

  • Addition of Base: To the stirred solution, add anhydrous pyridine (7.2 mL, 89.7 mmol) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Slowly add pivaloyl chloride (8.0 mL, 65.8 mmol) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl (100 mL).

    • Transfer the mixture to a separatory funnel and extract with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-Methoxy-2-pivalamidobenzoic acid as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white solid
Melting Point Not available in literature; expected to be significantly higher than the starting material (169-170 °C for 2-Amino-3-methoxybenzoic acid[3]).

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~11.0 (s, 1H, COOH), ~8.5 (s, 1H, NH), 7.8-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 1.4 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~178 (C=O, pivaloyl), ~170 (C=O, carboxylic acid), ~150-120 (Ar-C), 56.0 (OCH₃), 39.8 (quaternary C, pivaloyl), 27.5 (CH₃, pivaloyl).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1690 (C=O stretch, carboxylic acid), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II).

  • Mass Spectrometry (ESI-MS): m/z 252.1 [M+H]⁺, 274.1 [M+Na]⁺.

Application as a Synthetic Intermediate: The Case of GSK2830371

The utility of 3-Methoxy-2-pivalamidobenzoic acid is prominently demonstrated in its role as a key intermediate in the synthesis of advanced therapeutic agents. A notable example is its use in the preparation of GSK2830371, a potent and selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1).[4][5] WIP1 is a critical negative regulator of the p53 tumor suppressor pathway, and its inhibition represents a promising strategy in cancer therapy.[4]

The synthesis of GSK2830371 involves the coupling of 3-Methoxy-2-pivalamidobenzoic acid with a complex amine-containing fragment. The pivaloyl group serves a dual purpose in this context: it protects the aniline nitrogen from participating in undesired reactions and its steric bulk influences the conformation of the molecule, which can be crucial for subsequent synthetic steps and for the final biological activity of the target compound.

Application_in_GSK2830371_Synthesis cluster_0 Key Intermediates cluster_1 Synthesis of GSK2830371 intermediate 3-Methoxy-2-pivalamidobenzoic acid Key structural features: - Sterically hindered pivalamide - Ortho-methoxy group - Carboxylic acid handle for coupling amine_fragment Complex Amine Fragment Contains the core heterocyclic scaffold coupling {Amide Bond Formation | Coupling of the carboxylic acid of the intermediate with the amine fragment} amine_fragment->coupling deprotection {Pivalamide Hydrolysis | Removal of the pivaloyl protecting group under harsh conditions} coupling->deprotection Further synthetic steps final_product {GSK2830371 | WIP1 Phosphatase Inhibitor} deprotection->final_product

Caption: Role of 3-Methoxy-2-pivalamidobenzoic acid in GSK2830371 synthesis.

This application highlights the strategic importance of 3-Methoxy-2-pivalamidobenzoic acid. The pre-installed protecting group and the specific substitution pattern on the aromatic ring streamline the synthesis of complex drug candidates, reducing the number of steps and potentially improving overall yield. This intermediate is also relevant in the synthesis of certain HIV integrase inhibitors, where similar substituted anthranilic acid derivatives are employed.[6][7][8]

Conclusion

3-Methoxy-2-pivalamidobenzoic acid stands as a testament to the power of rational molecular design in synthetic chemistry. By combining the robust steric protection of a pivalamide with the nuanced electronic properties of a methoxy-substituted benzoic acid, this intermediate provides a versatile platform for the construction of complex, biologically active molecules. Its successful application in the synthesis of the WIP1 inhibitor GSK2830371 underscores its value to the drug development community. As the quest for more sophisticated and targeted therapeutics continues, the strategic use of well-designed intermediates like 3-Methoxy-2-pivalamidobenzoic acid will undoubtedly play an increasingly critical role in accelerating the discovery of new medicines.

References

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Harvard Catalyst. (n.d.). HIV Integrase Inhibitors. Harvard Catalyst Profiles. [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Pommier, Y., Johnson, A. A., & Marchand, C. (2005). Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery, 4(3), 236-248.
  • Qu, G., et al. (2022). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 14(15), 3794. [Link]

  • Wang, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4267. [Link]

  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Sciencemadness Discussion Board. [Link]

  • Karlsson, J. (2010). Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

  • Gontijo, T. B., et al. (2021). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. Pharmaceuticals, 14(9), 885. [Link]

  • Banerjee, M., et al. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). South African Journal of Chemistry, 62, 134-142. [Link]

  • Mao, F., et al. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 21(19), 3825-3828. [Link]

  • Karlsson, J. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Boffito, M., & Fulco, D. (2020). HIV Integrase Inhibitors and Entry Inhibitors. In Kucers' The Use of Antibiotics (pp. 1-26). CRC Press. [Link]

  • de Oliveira, L. C. S., et al. (2005). Synthesis, characterization and thermal studies on solid 3-methoxybenzoate of some bivalent transition metal ions. Eclética Química, 30(3), 7-13. [Link]

  • Husain, A., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(8), 125-131. [Link]

  • The Medical News. (2006). The Anti-HIV Drug Pipeline. Medscape. [Link]

  • Giraud, F., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]

Sources

Foundational

Theoretical Studies of 3-Methoxy-2-pivalamidobenzoic Acid Conformation: A Computational Workflow for Highly Sterically Hindered Aromatics

Executive Summary The conformational analysis of highly congested, multi-substituted aromatic systems is a critical bottleneck in rational drug design. 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6)[1] serves as an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of highly congested, multi-substituted aromatic systems is a critical bottleneck in rational drug design. 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6)[1] serves as an exemplary model of a 1,2,3-trisubstituted benzene where severe steric repulsion competes directly with stabilizing non-covalent interactions. As a known intermediate in the synthesis of complex pharmacophores (such as phthalazinone-based PARP inhibitors)[2], understanding its 3D topology is paramount. This whitepaper details a self-validating, high-level Density Functional Theory (DFT) protocol designed to map the conformational landscape of this molecule, explaining the causality behind every methodological choice.

Structural Rationale & Conformational Complexity

The structural topology of 3-methoxy-2-pivalamidobenzoic acid presents a classic "steric vise" scenario. The molecule features three adjacent functional groups:

  • Position 1: A carboxylic acid (-COOH), capable of acting as both a hydrogen bond donor and acceptor.

  • Position 2: A pivalamido group (-NH-CO- t Bu), possessing immense steric bulk due to the tert-butyl moiety.

  • Position 3: A methoxy group (-OCH 3​ ), an electron-donating group that restricts the rotational freedom of the adjacent C2 substituent.

The Causality of Conformation

In a vacuum, planar conjugated systems are thermodynamically favored due to π -delocalization. However, the methoxy group at C3 forces the bulky pivalamido group at C2 to rotate out of the aromatic plane to alleviate severe van der Waals clashes. This out-of-plane twisting directly dictates the molecule's ability to form Intramolecular Hydrogen Bonds (IMHBs) with the C1 carboxylic acid. The global minimum is therefore not the most π -conjugated state, but rather the geometry that optimally balances steric relief with IMHB stabilization.

Logic Steric Steric Repulsion (t-Butyl vs Methoxy) Twist Dihedral Twisting (Out-of-Plane) Steric->Twist Drives IMHB Intramolecular H-Bonding (NH···O=C / OH···O=C) Conf Global Minimum Conformer IMHB->Conf Stabilizes Twist->Conf Relieves Strain

Caption: Logical interplay between steric strain and hydrogen bonding in conformer stabilization.

Computational Protocol: A Self-Validating Workflow

A standard, out-of-the-box DFT optimization is insufficient for highly flexible, hindered molecules. To ensure scientific integrity, we employ a hierarchical, self-validating workflow.

Methodological Causality
  • Level of Theory (M06-2X): We reject traditional functionals like B3LYP, which systematically underestimate medium-range correlation energies and fail to model the dispersion interactions of the bulky tert-butyl group. Instead, we utilize the M06-2X meta-GGA hybrid functional, explicitly parameterized by[3] for main-group thermochemistry and non-covalent interactions.

  • Dispersion Correction (DFT-D3): To ensure absolute rigor in capturing the attractive London dispersion forces between the tert-butyl methyls and the aromatic π -system, we append Grimme’s D3 empirical dispersion correction with Becke-Johnson damping [4].

  • Solvation Modeling (SMD): Gas-phase calculations artificially exaggerate IMHB strength due to the lack of a dielectric screening medium. We employ the SMD (Solvation Model based on Density) universal continuum model [5] to simulate a realistic solution-phase environment (e.g., Chloroform, ϵ=4.81 ).

Step-by-Step Experimental Methodology
  • Stochastic Conformational Search:

    • Action: Generate initial geometries using a Monte Carlo Multiple Minimum (MCMM) approach with the OPLS4 force field.

    • Validation: Retain all conformers within a 10 kcal/mol energy window to ensure the multidimensional Potential Energy Surface (PES) is adequately sampled without being trapped in local minima.

  • Semi-Empirical Pre-Optimization:

    • Action: Optimize the retained structures using the PM6 semi-empirical method.

    • Validation: Filter out redundant geometries (RMSD < 0.5 Å) and narrow the energy window to 5 kcal/mol.

  • High-Level DFT Optimization:

    • Action: Optimize unique conformers using [6] at the M06-2X/6-311++G(d,p) empiricaldispersion=GD3BJ SCRF=(SMD, solvent=Chloroform) level of theory.

  • Vibrational Frequency Analysis:

    • Action: Compute harmonic vibrational frequencies at 298.15 K.

    • Validation: Confirm that all optimized structures are true minima (zero imaginary frequencies). Extract the Zero-Point Vibrational Energy (ZPVE) to calculate accurate relative Gibbs free energies ( ΔG ).

  • Natural Bond Orbital (NBO) Analysis:

    • Action: Perform NBO analysis to quantify the orbital overlap ( n→σ∗ ) between H-bond donors and acceptors, providing a definitive energetic value for IMHB stabilization.

Workflow A 1. Conformational Search (Molecular Mechanics / OPLS4) B 2. Preliminary Screening (Semi-empirical PM6) A->B < 10 kcal/mol window C 3. DFT Optimization (M06-2X/6-311++G** + SMD) B->C Unique Conformers D 4. Frequency & NBO Analysis (Zero-Point Corrections) C->D Minima Confirmed E 5. Experimental Validation (NOESY NMR / X-ray) D->E Theoretical Shifts

Caption: Computational workflow for the conformational analysis of hindered aromatics.

Conformational Landscape & Quantitative Analysis

Following the execution of the workflow, the conformational landscape of 3-methoxy-2-pivalamidobenzoic acid resolves into a few highly populated states. The steric clash between the C3-methoxy and C2-pivalamido groups forces the C1-C2-N-C(O) dihedral angle to approach orthogonality ( ∼75∘−85∘ ).

The quantitative data for the lowest-energy conformers is summarized below:

ConformerRelative ΔG (kcal/mol)Dipole Moment (D) C1-C2-N-C(O) ( )Dominant IMHB Motif
Conf-I 0.002.4585.2N-H ··· O=C(OH)
Conf-II 1.843.1278.5O-H ··· O=C( t Bu)
Conf-III 4.154.01115.0None (Solvent Exposed)
Conf-IV 6.305.2215.4Steric Clash (Unstable)

Analysis: The global minimum (Conf-I ) is stabilized by a robust hydrogen bond between the pivalamido N-H (donor) and the carboxylic acid carbonyl oxygen (acceptor). Conf-II , while slightly higher in energy, features an inverted H-bond network where the carboxylic acid O-H donates to the pivalamido carbonyl. Conformers attempting to achieve co-planarity (Conf-IV ) suffer massive energetic penalties (> 6 kcal/mol) due to Pauli repulsion between the tert-butyl methyls and the methoxy oxygen.

Experimental Validation Strategy

A theoretical model is only as strong as its experimental validation. To close the self-validating loop, the DFT-derived geometries must be cross-referenced with empirical data:

  • Solution-State Validation (NOESY NMR): 2D Nuclear Overhauser Effect Spectroscopy (NOESY) should be employed to measure through-space interactions. The theoretical distance between the tert-butyl protons and the methoxy protons in Conf-I can be directly correlated to NOE cross-peak intensities.

  • Solid-State Validation (X-ray Crystallography): Single-crystal X-ray diffraction provides the absolute solid-state conformation. However, researchers must account for crystal packing forces, which can occasionally stabilize higher-energy conformers (like Conf-II ) if intermolecular hydrogen bonding networks are favorable.

Conclusion

The conformational behavior of 3-methoxy-2-pivalamidobenzoic acid is governed by a delicate thermodynamic tug-of-war between severe steric hindrance and intramolecular hydrogen bonding. By employing a rigorous, dispersion-corrected, and solvated DFT workflow (M06-2X-D3/SMD), researchers can accurately predict these geometries. This protocol not only maps the specific energetic minima of this intermediate but serves as a universal template for analyzing highly congested ortho-substituted aromatics in modern drug discovery pipelines.

References

  • ChemicalBook. 3-methoxy-2-pivalamidobenzoic acid | 115378-20-6. ChemicalBook.

  • Martin, N. M. et al. Phthalazinone derivatives (US7151102B2). Google Patents.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215-241.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.

  • Frisch, M. J. et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Exploratory

Electronic Properties and Reactivity Profile of 3-Methoxy-2-pivalamidobenzoic Acid: A Technical Whitepaper

Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly functionalized, trisubstituted aromatic building block. While it is primarily recognized as a critical intermediate in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly functionalized, trisubstituted aromatic building block. While it is primarily recognized as a critical intermediate in the synthesis of phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors[1], its true synthetic utility stems from its highly tuned electronic and steric properties. This whitepaper deconstructs the electronic architecture of the molecule, detailing how its specific functional groups dictate its reactivity, stability, and role in advanced drug development workflows.

Molecular and Electronic Architecture

The electronic landscape of 3-methoxy-2-pivalamidobenzoic acid is governed by a complex "push-pull" dynamic established by its three substituents. Understanding this dynamic is essential for predicting its behavior in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

The Push-Pull Dynamic
  • 3-Methoxy Group (-OCH₃): Acts as a strong π -electron donor via resonance (+M effect) while simultaneously withdrawing electron density through the σ -framework via induction (-I effect). The net result is a significant increase in electron density at the ortho and para positions relative to the methoxy group.

  • 1-Carboxylic Acid (-COOH): A potent electron-withdrawing group (EWG). It depletes electron density from the ring via both resonance (-M) and induction (-I), effectively deactivating the ring to electrophilic attack and localizing the Lowest Unoccupied Molecular Orbital (LUMO) near the C1 carbon.

  • 2-Pivalamido Group (-NHCOtBu): This group is the strategic linchpin of the molecule. While amides generally act as moderate electron donors (+M), the pivalamido group exhibits unique behavior due to extreme steric hindrance.

Steric-Induced Orbital Decoupling (Causality in Design)

Why utilize a pivaloyl protecting group instead of a standard acetyl group? The causality lies in steric-induced orbital decoupling . The massive steric bulk of the tert-butyl moiety forces the amide carbonyl to twist out of coplanarity with the aromatic ring. Because the nitrogen lone pair must maintain conjugation with the adjacent carbonyl group, this steric twisting severely restricts its ability to overlap with the aromatic π -system.

As a result, the +M electron donation of the pivalamido group is significantly attenuated. This intentionally dampens the overall nucleophilicity of the aromatic ring, preventing unwanted side reactions (such as premature oxidation or unselective EAS) during upstream synthetic sequences.

ElectronicDynamics Ring Aromatic Core (Trisubstituted) Carboxyl 1-Carboxyl (-COOH) -M / -I Ring->Carboxyl Withdraws e- density Methoxy 3-Methoxy (-OCH3) +M / -I Methoxy->Ring Donates e- density Pivalamido 2-Pivalamido (-NHCOtBu) Steric Shield / +M Pivalamido->Ring Modulates nucleophilicity

Fig 1. Electronic push-pull dynamics of 3-Methoxy-2-pivalamidobenzoic acid substituents.

Quantitative Electronic Parameters

To mathematically model the reactivity of this intermediate, we rely on Hammett substituent constants ( σ ). These values quantify the electronic effect of each group on the aromatic ring[2].

Substituent σm​ (Meta Effect) σp​ (Para Effect)Dominant Electronic Vector
-OCH₃ +0.12-0.27+M (Resonance Donation)
-NHCOCH₃ *+0.210.00+M / -I (Balanced)
-COOH +0.37+0.45-M / -I (Electron Withdrawal)

*Note: Acetamido is used as a standard literature proxy for pivalamido; however, the actual σp​ for pivalamido is slightly more positive (less electron-donating) due to the steric decoupling discussed in Section 2.2.

Mechanistic Reactivity & Experimental Workflows

The primary downstream application of 3-methoxy-2-pivalamidobenzoic acid is its conversion into 2-iodo-3-methoxybenzoic acid via a Sandmeyer-type reaction. This requires the removal of the pivaloyl group, followed by diazotization[1].

The Self-Validating Protocol

The following protocol is designed as a self-validating system . The physical observations at each step directly confirm the underlying electronic transformations.

Step 1: Acidic Deprotection (Hydrolysis)

  • Procedure: A stirred mixture of 3-methoxy-2-pivalamidobenzoic acid (20.0 g, 0.08 mol) and 7M hydrochloric acid (280 mL) is heated under reflux for 2 hours.

  • Causality: Why 7M HCl at reflux? The extreme steric shielding of the tert-butyl group makes the amide bond exceptionally resistant to standard hydrolysis. Harsh, highly concentrated acidic conditions and thermal energy are mandatory to force the protonation of the sterically hindered amide oxygen and subsequent nucleophilic attack by water.

  • Validation: The reaction mixture transitions to a clear solution upon complete cleavage of the bulky hydrophobic pivaloyl group, yielding the highly polar 2-amino-3-methoxybenzoic acid hydrochloride salt.

Step 2: Diazotization

  • Procedure: The solution is cooled strictly to 0–5 °C. A solution of sodium nitrite (5.8 g, 0.09 mol) in water (46 mL) is added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred for 2 hours.

  • Causality: The liberated primary amine is highly nucleophilic due to the +M effect of the adjacent methoxy group. It readily attacks the nitrosonium ion ( NO+ ) generated in situ.

  • Validation (Critical): Diazonium salts are thermodynamically unstable. The reaction must remain clear without gas evolution. If immediate bubbling occurs during NaNO₂ addition, the temperature has breached 5 °C, causing catastrophic solvolysis of the diazonium salt into a phenol (N₂ gas is released). Lack of gas evolution validates thermal control.

Step 3: Iodination

  • Procedure: A solution of potassium iodide (17.8 g, 0.11 mol) in water is added slowly to the cold diazonium solution.

  • Causality: The iodide ion acts as a strong nucleophile, displacing the diazonium leaving group (N₂) via a radical-nucleophilic aromatic substitution mechanism, yielding the final iodo-aromatic compound[1].

SyntheticWorkflow SM 3-Methoxy-2-pivalamidobenzoic acid Step1 Acidic Hydrolysis 7M HCl, Reflux, 2h SM->Step1 Int1 2-Amino-3-methoxybenzoic acid (Deprotected Intermediate) Step1->Int1 Removes massive steric bulk Step2 Diazotization NaNO2, H2O, <5°C, 2h Int1->Step2 Int2 Diazonium Salt (Transient Species) Step2->Int2 Requires strict thermal control Step3 Iodination KI, H2O, 0-5°C Int2->Step3 Product 2-Iodo-3-methoxybenzoic acid Step3->Product Nucleophilic substitution

Fig 2. Self-validating experimental workflow from deprotection to iodination.

Conclusion

The utility of 3-methoxy-2-pivalamidobenzoic acid in pharmaceutical synthesis is not merely a function of its atomic composition, but of its highly engineered electronic state. The strategic use of the pivalamido group to induce orbital decoupling provides necessary stability during early-stage synthesis, while its subsequent harsh removal unleashes the latent nucleophilicity of the aromatic ring, allowing for precise, high-yield halogenation.

References

  • Title: Phthalazinone derivatives (US Patent 7,151,102 B2)
  • Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (1991), 91(2), 165-195. (Hansch, C., Leo, A., & Taft, R. W.) URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Synthesis and Applications of 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly specialized, sterically encumbered molecular building block utilized extensively in advanced organic synthesis and drug discovery. It se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly specialized, sterically encumbered molecular building block utilized extensively in advanced organic synthesis and drug discovery. It serves as a critical intermediate in the total synthesis of complex natural products (such as dehydrogliotoxin) and in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are pivotal in targeted cancer therapies and the management of ischemic injuries.

This whitepaper provides an in-depth mechanistic analysis of its synthesis, detailing the principles of Directed Ortho Metalation (DoM), and offers validated, step-by-step protocols for its preparation and downstream utilization.

Physicochemical Profiling & Quantitative Data

Before executing synthetic workflows, it is crucial to understand the physicochemical parameters of the target scaffold. The data below summarizes the core properties of 3-Methoxy-2-pivalamidobenzoic acid[1].

PropertyValue
Chemical Name 3-Methoxy-2-pivalamidobenzoic acid
CAS Registry Number 115378-20-6
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Melting Point 117 – 120 °C
Appearance Low-melting solid / Crystalline powder
Solubility Soluble in Tetrahydrofuran (THF), Acetonitrile, Ethyl Acetate
Primary Application Precursor for Phthalazinone-based PARP inhibitors

Mechanistic Rationale: The Role of Directed Ortho Metalation (DoM)

The synthesis of 3-methoxy-2-pivalamidobenzoic acid is a masterclass in regioselective functionalization via Directed Ortho Metalation (DoM) . The synthetic strategy avoids traditional, poorly selective electrophilic aromatic substitution in favor of kinetically controlled lithiation[2].

Causality Behind Experimental Choices
  • The Dual Role of the Pivaloyl Group: The starting material, 2-methoxyaniline, is first reacted with pivaloyl chloride. The resulting pivalamide is not merely an amine protecting group; it acts as an exceptionally powerful Directed Metalation Group (DMG) .

  • Steric Shielding vs. Nucleophilic Attack: When treated with n-butyllithium (n-BuLi), organolithium reagents typically act as strong nucleophiles, which would normally attack the amide carbonyl. However, the immense steric bulk of the tert-butyl moiety in the pivaloyl group physically blocks nucleophilic addition. Forced to act exclusively as a base, the n-BuLi coordinates to the Lewis basic carbonyl oxygen, forming a pre-lithiation complex that brings the butyl anion into direct proximity with the C6 proton.

  • Regioselectivity (C6 vs. C3): While the methoxy group at C2 is also a DMG, the pivalamide group is significantly more coordinating. Consequently, deprotonation occurs regioselectively at the C6 position (ortho to the pivalamide) rather than C3.

  • Kinetic Control: The reaction is strictly maintained at -10 °C. This kinetic control prevents the highly reactive aryllithium intermediate from undergoing unwanted side reactions (such as benzyne formation or solvent attack) before it is rapidly quenched with an excess of electrophilic carbon dioxide.

DoM_Synthesis A 2-Methoxyaniline (Starting Material) B Pivaloyl Chloride, Et3N 1,4-Dioxane, RT A->B C N-(2-methoxyphenyl)pivalamide (Protected & DMG Active) B->C D 1. n-BuLi, THF, -10°C 2. Solid CO2 (Excess) C->D E 3-Methoxy-2-pivalamidobenzoic acid (Target Scaffold) D->E

Fig 1. Directed Ortho Metalation (DoM) workflow for 3-Methoxy-2-pivalamidobenzoic acid synthesis.

Validated Synthetic Protocols

The following self-validating protocols are adapted from established pharmaceutical patent literature for the synthesis of PARP inhibitors ()[2]. The system is self-validating because the successful crystallization of the final product directly confirms the regioselectivity of the DoM step; any mis-metalation would result in highly soluble, inseparable isomers that fail to crystallize from acetonitrile.

Step 1: Preparation of N-(2-methoxyphenyl)pivalamide
  • Reagents: 2-methoxyaniline (1.0 eq, 123 g), Pivaloyl chloride (1.0 eq, 120 g), Triethylamine (1.1 eq, 111 g), 1,4-dioxane (1200 mL).

  • Procedure:

    • Dissolve 2-methoxyaniline and triethylamine in 1,4-dioxane under a nitrogen atmosphere.

    • Add pivaloyl chloride dropwise at ambient temperature to manage the exothermic acyl substitution.

    • Stir the mixture continuously at ambient temperature for 2 hours.

    • Pour the crude mixture into water (3000 mL) to precipitate the product and dissolve amine hydrochloride salts.

    • Extract the aqueous phase with ethyl acetate (3 x 300 mL).

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield: ~198 g (96%) of N-(2-methoxyphenyl)pivalamide as a low-melting solid.

Step 2: Lithiation and Carboxylation (DoM)
  • Reagents: N-(2-methoxyphenyl)pivalamide (1.0 eq, 27.6 g), n-Butyllithium (1.6M in hexane, 2.4 eq, 200 mL), Tetrahydrofuran (600 mL), Solid CO₂ (excess), 3M HCl.

  • Procedure:

    • Dissolve N-(2-methoxyphenyl)pivalamide in anhydrous THF and cool the stirred solution to -10 °C under a strict nitrogen atmosphere.

    • Add n-BuLi dropwise, maintaining the internal temperature. The solution will exhibit a color change indicative of aryllithium formation.

    • Allow the mixture to warm to ambient temperature and stir for an additional 2 hours to ensure complete metalation.

    • Pour the active aryllithium solution directly onto a large excess of crushed solid carbon dioxide (dry ice) to trap the anion as a lithium carboxylate.

    • Allow the mixture to warm to room temperature to vent excess CO₂.

    • Acidify the mixture by adding 3M HCl (200 mL) to protonate the carboxylate.

    • Remove the THF in vacuo. Collect the resulting precipitate by filtration.

    • Crystallize the crude solid from acetonitrile.

  • Yield: ~21 g (63%) of 3-methoxy-2-pivalamidobenzoic acid (m.p. 117-120 °C).

Downstream Pharmaceutical Applications

In drug discovery, 3-methoxy-2-pivalamidobenzoic acid is rarely the final active pharmaceutical ingredient (API). It is a scaffold designed for further elaboration. The bulky pivaloyl group, having served its purpose as a DMG, must be removed. Because of its extreme steric hindrance, standard amide hydrolysis fails; the system requires harsh acidic reflux.

Once deprotected, the resulting aniline is perfectly positioned for a Sandmeyer reaction . Conversion to an aryl iodide transforms the scaffold into a highly reactive electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), which is the standard mechanism for building the polycyclic cores of modern PARP inhibitors[3].

Sandmeyer A 3-Methoxy-2-pivalamidobenzoic acid B 7M HCl, Reflux 2h (Deprotection) A->B C 2-Amino-3-methoxybenzoic acid B->C D NaNO2, HCl, <5°C (Diazotization) C->D E Diazonium Intermediate D->E F KI(aq) (Iodination) E->F G 2-Iodo-3-methoxybenzoic acid (Cross-Coupling Precursor) F->G

Fig 2. Downstream deprotection and Sandmeyer transformation to a cross-coupling precursor.

Protocol for Downstream Transformation:
  • Deprotection: A stirred mixture of 3-methoxy-2-pivalamidobenzoic acid (20 g) and 7M HCl (280 mL) is heated under reflux for 2 hours, forcing the hydrolysis of the sterically hindered amide.

  • Diazotization: The solution is cooled to 0 °C. An aqueous solution of sodium nitrite (5.8 g in 46 mL water) is added dropwise at <5 °C, generating the diazonium salt.

  • Iodination: After stirring for 2 hours at 0–5 °C, potassium iodide (17.8 g) dissolved in water is added, displacing the diazonium group with iodine via a radical-nucleophilic mechanism, yielding 2-iodo-3-methoxybenzoic acid[2].

References

  • Title: Phthalazinone derivatives (US Patent 7,151,102 B2)
  • Title: Phthalazinone derivatives (US Patent 7,750,006 B2)

Sources

Protocols & Analytical Methods

Method

Ortho-Lithiation Protocol for the Synthesis of 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary This application note details the robust, regioselective synthesis of 3-methoxy-2-pivalamidobenzoic acid via the Directed Ortho Metalation (DoM) of N-(2-methoxyphenyl)pivalamide. This protocol leverages...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, regioselective synthesis of 3-methoxy-2-pivalamidobenzoic acid via the Directed Ortho Metalation (DoM) of N-(2-methoxyphenyl)pivalamide. This protocol leverages the Complex-Induced Proximity Effect (CIPE) to achieve precise C–H functionalization. The resulting highly substituted benzoic acid is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including potent phthalazinone derivatives and PARP inhibitors[1].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure experimental success, it is vital to understand the causality behind the specific reagents, stoichiometries, and temperature profiles chosen for this workflow.

  • Directing Group Hierarchy: The substrate features two potential Directing Metalation Groups (DMGs): the pivalamido group (–NHCOtBu) and the methoxy group (–OMe). Because the pivalamido moiety is a significantly stronger Lewis basic coordinator than the methoxy ether[2], lithiation is completely regioselective. The alkyllithium is directed exclusively to the C-6 position (ortho to the amide) rather than C-3 (ortho to the methoxy group)[1].

  • Steric Shielding: The selection of a pivaloyl protecting group over a standard acetyl group is a deliberate mechanistic safeguard. The bulky tert-butyl substituent sterically shields the amide carbonyl, preventing unwanted nucleophilic addition of n-butyllithium to the carbonyl carbon—a side reaction that would destroy the DMG and consume the base.

  • Reaction Temperature Profile: The protocol utilizes a biphasic temperature strategy[1]. Initial base addition at -10 °C kinetically controls the rapid deprotonation of the acidic amide N–H (pKa ~ 15). Subsequently warming the reaction to ambient temperature (25 °C) provides the necessary thermal energy to overcome the higher activation barrier for C–H abstraction (pKa ~ 40), driving the formation of the C,N-dilithio intermediate via CIPE.

  • Electrophilic Quench Dynamics: To introduce the carboxylic acid moiety, the C,N-dilithio intermediate is quenched with carbon dioxide. The protocol strictly mandates pouring the reaction mixture onto a massive excess of solid CO₂ (Dry Ice)[1]. This inverse addition technique instantly traps the highly reactive aryllithium at -78 °C. If CO₂ gas were merely bubbled into the solution, the newly formed lithium carboxylate could react with unquenched aryllithium to form an unwanted symmetrical benzophenone byproduct.

Mechanism A N-(2-methoxyphenyl)pivalamide Neutral Substrate B N-Lithio Intermediate N-H Deprotonation A->B 1.0 eq n-BuLi -10 °C C C,N-Dilithio Intermediate ortho-Lithiation (CIPE) B->C 1.4 eq n-BuLi 25 °C, 2h D Lithium Carboxylate CO2 Quench C->D Excess CO2(s) -78 °C to 25 °C E 3-Methoxy-2-pivalamido- benzoic acid Final Product D->E 3M HCl Workup

Figure 1: Mechanistic pathway of the Complex-Induced Proximity Effect (CIPE).

Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountMolesFunction
N-(2-methoxyphenyl)pivalamide207.271.027.6 g0.133 molStarting Substrate
n-Butyllithium (1.6 M in hexanes)64.062.4200 mL0.320 molBase / Lithiating Agent
Tetrahydrofuran (Anhydrous)72.11-600 mL-Reaction Solvent
Carbon Dioxide (Solid, Dry Ice)44.01Excess~300 g-Electrophile
Hydrochloric Acid (3 M)36.46Excess200 mL0.600 molAcidification / Workup
Acetonitrile41.05-As needed-Crystallization Solvent

Note: 2.4 equivalents of n-BuLi are used because the first equivalent is consumed by the N–H proton, the second equivalent performs the ortho-lithiation, and the 0.4 eq excess compensates for trace moisture to drive the equilibrium to completion[1].

In-Process Controls (IPC) & Self-Validation

To ensure the protocol acts as a self-validating system, perform the following IPC before proceeding to the electrophilic quench:

  • Deuterium Quench Assay: Withdraw a 0.5 mL aliquot of the reaction mixture after the 2-hour maturation step and quench it into 1 mL of D₂O. Extract with ethyl acetate, evaporate, and analyze via ¹H NMR and ²H NMR.

  • Validation Criteria: The ¹H NMR spectrum must show the complete disappearance of the aromatic proton doublet corresponding to the C-6 position. The ²H NMR must show a clean, sharp singlet corresponding to the incorporated deuterium, confirming quantitative C,N-dilithio intermediate formation.

Step-by-Step Experimental Protocol

  • System Preparation: Flame-dry a 2 L three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Backfill with N₂ three times. Add anhydrous THF (600 mL) to the reactor.

  • Substrate Addition: Charge the flask with N-(2-methoxyphenyl)pivalamide (27.6 g, 0.133 mol). Stir continuously until the substrate is completely dissolved.

  • Cryogenic Cooling: Submerge the reaction flask in an ice/brine or dry ice/acetone bath. Adjust the cooling to maintain an internal temperature of -10 °C[1].

  • Base Addition: Transfer n-butyllithium (1.6 M in hexanes, 200 mL, 0.320 mol) to the addition funnel via cannula. Add the base dropwise over 30–45 minutes, strictly maintaining the internal temperature at or below -5 °C. (Observation: The solution will undergo a color change as the N-lithio species forms).

  • CIPE Maturation (Ortho-Lithiation): Remove the cryogenic cooling bath. Allow the reaction mixture to warm naturally to ambient temperature (20–25 °C). Stir the mixture for an additional 2 hours to allow the CIPE-driven C–H abstraction to reach completion[1]. (Perform the Deuterium Quench Assay IPC here).

  • Electrophilic Quench (Carboxylation): In a separate, wide-mouth 3 L flask, prepare a large excess of crushed solid carbon dioxide (Dry Ice, ~300 g). Carefully and steadily pour the dark reaction mixture directly onto the crushed dry ice while stirring vigorously. Allow the mixture to warm to ambient temperature as the excess CO₂ sublimates[1].

  • Acidification and Concentration: Add 3 M Hydrochloric Acid (200 mL) to the mixture to neutralize the lithium salts and fully protonate the newly formed carboxylic acid (pH < 2)[1]. Concentrate the mixture in vacuo (rotary evaporator) to remove the THF and hexanes.

  • Isolation and Purification: Filter the resulting crude solid precipitate. Wash the filter cake thoroughly with cold water to remove residual inorganic lithium salts. Recrystallize the solid from boiling acetonitrile to yield 3-methoxy-2-pivalamidobenzoic acid as a pure crystalline solid[1]. (Expected Yield: ~21 g, 63%. Melting point: 117–120 °C).

Workflow S1 1. System Preparation Purge with N2, add dry THF S2 2. Substrate Addition Dissolve N-(2-methoxyphenyl)pivalamide S1->S2 S3 3. Cryogenic Cooling Cool reactor to -10 °C S2->S3 S4 4. Base Addition Dropwise n-BuLi (2.4 eq) S3->S4 S5 5. CIPE Maturation Warm to 25 °C, stir 2 hours S4->S5 S6 6. Electrophilic Quench Pour onto excess crushed solid CO2 S5->S6 S7 7. Acidification Neutralize with 3M HCl S6->S7 S8 8. Isolation Filter and crystallize from MeCN S7->S8

Figure 2: Step-by-step experimental workflow for the DoM synthesis protocol.

Troubleshooting Guide

IssuePotential CauseSolution / Prevention
Incomplete Lithiation Moisture in THF or degraded n-BuLi titer.Titrate n-BuLi prior to use. Ensure rigorous anhydrous conditions (Schlenk technique).
Ketone Byproduct Formation Improper CO₂ quenching technique.Always pour the reaction mixture onto a massive excess of crushed solid CO₂. Do not bubble CO₂ gas into the reaction.
Nucleophilic Attack on Carbonyl Temperature spike during n-BuLi addition.Maintain internal temperature strictly below -5 °C during the dropwise addition of the base.
Poor Crystallization Yield Residual hexanes or incomplete THF removal.Ensure all organic solvents are thoroughly removed in vacuo before attempting recrystallization from acetonitrile.

References

  • Title: Phthalazinone derivatives (US Patent 7,151,102 B2)
  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directing Groups in Synthesis of Polysubstituted Aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Complex-induced proximity effects: evidence for a directing effect of the heteroatom Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Application

Directed ortho-metalation of 3-Methoxy-2-pivalamidobenzoic acid

Application Note: Directed ortho-Metalation (DoM) for the Synthesis and Functionalization of 3-Methoxy-2-pivalamidobenzoic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed ortho-Metalation (DoM) for the Synthesis and Functionalization of 3-Methoxy-2-pivalamidobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Downstream Pharmaceutical Applications

Introduction & Mechanistic Insights

The synthesis of highly functionalized, poly-substituted aromatic rings is a cornerstone of modern drug discovery. Achieving a strict 1,2,3-trisubstitution pattern—such as that found in 3-Methoxy-2-pivalamidobenzoic acid —is notoriously difficult using classic electrophilic aromatic substitution due to competing electronic directing effects and steric hindrance.

To bypass these limitations, Directed ortho-Metalation (DoM) is employed[1]. In this strategy, the target molecule is synthesized by subjecting N-(3-methoxyphenyl)pivalamide to a strong alkyllithium base, followed by an electrophilic quench with carbon dioxide[2]. The success of this reaction relies on the synergistic interplay of two Directing Metalation Groups (DMGs)[3].

The Causality of Synergistic Metalation
  • The Pivalamido Group (-NHCOtBu): This acts as the primary DMG. The bulky tert-butyl moiety serves a critical protective function: it sterically shields the amide carbonyl from nucleophilic attack by n-butyllithium (n-BuLi), forcing the reagent to act exclusively as a strong base[3].

  • The Methoxy Group (-OMe): Acting as a secondary DMG, the oxygen lone pairs coordinate the lithium cation.

  • "In-Between" Deprotonation: When positioned meta to each other, the pivalamido and methoxy groups synergistically coordinate the lithium ion of n-BuLi. This dual-coordination drastically lowers the pKa of the C2 proton sandwiched between them, driving the regioselective formation of a C2-lithiated dianion despite significant steric crowding[1].

Quantitative Data: DMG Profiling and Stoichiometry

To understand the reaction design, we must quantify the relative directing power of the substituents and the exact stoichiometric requirements of the protocol.

Table 1: Comparative Analysis of Directing Metalation Groups (DMGs)

Directing GroupRelative Directing PowerCoordination SiteSteric ProfileMechanistic Role in Substrate
-OCONEt₂ Very StrongC=O OxygenModerateN/A (Industry Benchmark)
-NHCOtBu StrongC=O OxygenHigh (Bulky)Primary DMG; directs to C2, resists nucleophilic addition.
-OMe ModerateO Lone PairLowSecondary DMG; provides synergistic coordination for C2.
-COOH / -COO⁻ WeakC=O OxygenLowProduct group; deactivates the ring to further metalation.

Table 2: Stoichiometric Rationale for DoM Reagents

ReagentEquivalentsFunctional Purpose & Causality
N-(3-methoxyphenyl)pivalamide1.0 eqPrimary substrate providing the synergistic C2 metalation site.
n-Butyllithium (n-BuLi)2.5 eq1.0 eq for N-H deprotonation; 1.0 eq for C2 metalation; 0.5 eq excess to drive equilibrium and scavenge trace moisture.
Carbon Dioxide (CO₂)ExcessElectrophilic quench to trap the kinetically reactive C2-dianion.
Hydrochloric Acid (HCl, 7M)ExcessNeutralizes lithium salts and protonates the carboxylate to induce product precipitation.

Experimental Workflow

DoM_Workflow A N-(3-methoxyphenyl)pivalamide (Substrate) B Lithium Amide (N-Deprotonation) A->B n-BuLi (1.0 eq) THF, 0 °C C C2-Lithiated Dianion (Synergistic DoM) B->C n-BuLi (1.5 eq) 0 °C to RT D Lithium Carboxylate (CO2 Quench) C->D Dry CO2 Nucleophilic Attack E 3-Methoxy-2-pivalamidobenzoic acid (Target Product) D->E HCl (aq) pH 1-2 F 2-Iodo-3-methoxybenzoic acid (Downstream Precursor) E->F 1. Hydrolysis 2. Sandmeyer Rxn

Reaction workflow for the synergistic Directed ortho-Metalation (DoM) and downstream functionalization.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 3-Methoxy-2-pivalamidobenzoic acid. Every step is designed as a self-validating system , providing physical cues to confirm chemical transformations[2].

Step 1: N-Deprotonation and Synergistic Metalation
  • Preparation: Charge a flame-dried, argon-purged flask with N-(3-methoxyphenyl)pivalamide (20.0 g, ~0.096 mol) and anhydrous THF (200 mL).

  • Cooling: Cool the clear solution to 0 °C using an ice-water bath.

  • Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 96 mL, 2.40 mol, ~2.5 eq) over 30 minutes.

    • Causality & Rationale: The initial addition triggers the deprotonation of the amide N-H. The subsequent equivalents drive the C2-metalation. The slow addition prevents localized heating, which could lead to unwanted THF cleavage by n-BuLi.

    • Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue, visually confirming the formation of the highly conjugated C2-lithiated dianion.

Step 2: Electrophilic Carboxylation
  • CO₂ Quench: Vigorously bubble rigorously dried CO₂ gas through the solution (or pour the reaction mixture over a slurry of crushed dry ice in anhydrous THF).

  • Equilibration: Allow the reaction mixture to slowly warm to room temperature while stirring for 1 hour.

    • Causality & Rationale: The highly nucleophilic C2-carbanion rapidly attacks the electrophilic carbon of CO₂. Using an excess of CO₂ prevents the newly formed lithium carboxylate from acting as an electrophile toward unreacted carbanions (which would yield a ketone byproduct).

    • Validation Checkpoint: The deep orange color will rapidly dissipate to a pale yellow or cloudy white suspension, indicating the consumption of the carbanion and the formation of the insoluble lithium carboxylate salt.

Step 3: Acidic Workup and Isolation
  • Quenching: Carefully add 50 mL of distilled water to quench any residual n-BuLi.

  • Acidification: Transfer the mixture to a separatory funnel, extract the aqueous layer, and acidify it dropwise with 7M HCl until the pH reaches 1-2.

    • Causality & Rationale: The lithium carboxylate is highly water-soluble. Acidification protonates the carboxylate to the free carboxylic acid, which is highly insoluble in the acidic aqueous medium.

    • Validation Checkpoint: A dense white precipitate will immediately crash out of the solution upon reaching pH 2. If no precipitate forms, the DoM or carboxylation step failed.

  • Purification: Collect the solid by vacuum filtration and recrystallize from acetonitrile to yield pure 3-methoxy-2-pivalamidobenzoic acid (Typical yield: 60-65%, m.p. 117–120 °C)[2].

Downstream Applications in Drug Development

The 1,2,3-trisubstituted architecture of 3-methoxy-2-pivalamidobenzoic acid makes it a highly privileged scaffold in pharmaceutical synthesis:

  • Total Synthesis of Dehydrogliotoxin: McMahon, Wood, and colleagues utilized this exact scaffold to achieve a scalable formal total synthesis of the epidithiodiketopiperazine (ETP) natural product, dehydrogliotoxin[4],[5]. By hydrolyzing the pivalamido group with aqueous HCl and subjecting the resulting amine to a Sandmeyer reaction (NaNO₂/KI), the compound is converted into 2-iodo-3-methoxybenzoic acid [2]. This iodide is the critical coupling partner used to construct the diketopiperazine core of the natural product[5].

  • PARP Inhibitors: The same Sandmeyer-derived intermediates are heavily utilized in the synthesis of phthalazinone derivatives, which act as potent Poly (ADP-ribose) polymerase (PARP) inhibitors for targeted cancer therapies[2].

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • McMahon, T. C., Stanley, S. A., Kazyanskaya, E., Hung, D. T., & Wood, J. L. (2011). A scaleable formal total synthesis of dehydrogliotoxin. Tetrahedron Letters, 52(17), 2262-2264. URL:[Link]

  • Martin, N. M. B., et al. (2006).Phthalazinone derivatives. US Patent 7,151,102 B2.

Sources

Method

Application Note: Regioselective C-H Functionalization of 3-Methoxy-2-pivalamidobenzoic Acid via Directed ortho-Lithiation

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for the regioselective lithiation of 3-methoxy-2-pivalamidobenzoic acid using n-buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the regioselective lithiation of 3-methoxy-2-pivalamidobenzoic acid using n-butyllithium (n-BuLi). The protocol leverages the principles of Directed ortho-Metalation (DoM) to achieve functionalization at the C6 position, a challenging feat via traditional electrophilic aromatic substitution. We will dissect the mechanistic rationale, detailing the hierarchy of directing groups, and present a robust, field-proven experimental protocol. Crucially, this guide emphasizes the stringent safety measures required for handling pyrophoric n-BuLi, ensuring a self-validating and safe experimental design.

Scientific Principles & Mechanistic Rationale

The reaction of 3-methoxy-2-pivalamidobenzoic acid with n-BuLi is a sophisticated application of organolithium chemistry, relying on a cascade of acid-base reactions to generate a specific aryl-lithium intermediate poised for reaction with an electrophile.

Sequential Deprotonation

n-Butyllithium is a powerful base capable of deprotonating a wide range of weak Brønsted acids.[1] In the presence of the substrate, a stepwise deprotonation occurs based on the pKa of the acidic protons:

  • Carboxylic Acid Deprotonation: The carboxylic acid proton (pKa ≈ 4-5) is the most acidic site and is instantly removed by the first equivalent of n-BuLi to form a lithium carboxylate.

  • Amide Deprotonation: The N-H proton of the pivalamide group (pKa ≈ 17) is the next most acidic site, requiring a second equivalent of n-BuLi to form a lithium amide.

  • C-H Bond Deprotonation (Lithiation): With the two most acidic protons removed, a third equivalent of n-BuLi can now deprotonate a specific aromatic C-H bond. This step is not random; its position is dictated by the coordinating power of nearby functional groups.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy where a substituent on an aromatic ring, known as a Directing Metalation Group (DMG), coordinates to the lithium atom of the organolithium reagent.[2] This coordination brings the basic butyl group into close proximity to an ortho-proton, facilitating its abstraction and leading to highly regioselective lithiation.[2][3]

Hierarchy of Directing Groups and Regioselectivity

After the initial two deprotonations, the substrate possesses three potential DMGs: the in situ generated lithium carboxylate (-COO⁻Li⁺), the lithium pivalamidate (-N(Li)C(O)tBu), and the methoxy group (-OCH₃). The final site of lithiation is determined by the competition between these groups.

  • Pivalamidate Group: The pivalamido group (and its deprotonated form) is recognized as one of the most powerful DMGs, capable of directing lithiation with high fidelity.[3] It would direct lithiation to the C6 position.

  • Carboxylate Group: The lithium carboxylate is also a competent DMG.[4] It would also direct lithiation to the adjacent C6 position.

  • Methoxy Group: The methoxy group is a moderate DMG and would direct lithiation to the C4 position.[2]

Given the superior directing ability of the pivalamidate and the reinforcing effect of the adjacent carboxylate, lithiation is strongly predicted to occur regioselectively at the C6 position . The protocol is therefore designed to favor this outcome.

G cluster_0 Sequential Deprotonation Cascade Start Substrate + 3 eq. n-BuLi Step1 1st eq. n-BuLi Deprotonates -COOH Start->Step1 Step2 2nd eq. n-BuLi Deprotonates -NH Step1->Step2 Step3 3rd eq. n-BuLi Directed C-H Activation Step2->Step3 Intermediate Dilithio-anion intermediate Step3->Intermediate Final C6-Lithiated Species Intermediate->Final

Caption: Logical flow of the sequential deprotonation events.

Critical Safety Protocols for n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1][5] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a full-face shield are required.[5][6] Wear nitrile gloves, preferably double-gloved.[6]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood under an inert atmosphere of nitrogen or argon.[5] Keep the sash at the lowest possible working height.

  • Environment: Ensure the work area is free of combustible materials, including paper towels.[6] A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible.[6] Never work alone.[6]

  • Glassware: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas immediately before use.[6]

  • Reagent Handling: n-BuLi is typically supplied in Sure/Seal™ bottles. Use standard air-free techniques, such as transfer via a gas-tight syringe or a double-tipped needle (cannula), to move the reagent.[7][8]

  • Quenching: Excess n-BuLi and contaminated apparatus must be quenched safely. Slowly add the residual reagent to a flask containing an inert solvent like hexane and a less reactive alcohol such as isopropanol at 0 °C under an inert atmosphere. Once the reaction subsides, slowly add ethanol, followed by a careful addition of water.

Detailed Experimental Protocol

This protocol details the formation of the C6-lithiated species and its subsequent reaction with a generic electrophile.

Materials & Reaction Parameters
ParameterValue/DescriptionRationale
Substrate 3-Methoxy-2-pivalamidobenzoic acidStarting material
Reagent n-Butyllithium (e.g., 2.5 M in hexanes)Strong base for deprotonation
Stoichiometry 3.1 equivalents of n-BuLiEnsures complete deprotonation of COOH, NH, and the target C-H bond.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent required for solubility and proper reagent function.[3]
Temperature -78 °C (Dry ice/acetone bath)Critical for preventing side reactions and THF degradation by n-BuLi.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of n-BuLi with air and moisture.[6]
Electrophile e.g., Iodomethane, (CH₃)₂SO₄, TMSClTrapping agent for the aryllithium intermediate.
Step-by-Step Procedure

A. Reaction Setup and Lithiation

  • Prepare Glassware: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Inert Atmosphere: Purge the entire apparatus with inert gas for at least 15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Add Substrate: To the flask, add 3-methoxy-2-pivalamidobenzoic acid (1.0 eq.).

  • Add Solvent: Add anhydrous THF (approx. 0.1 M concentration relative to substrate) via syringe. Stir until the substrate is fully dissolved.

  • Cool Reaction: Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Add n-BuLi: Slowly add n-BuLi (3.1 eq.) dropwise via syringe over 20-30 minutes. A color change (typically to yellow or orange) is expected.

  • Stir: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the C6-lithiated dianion.

B. Electrophilic Quench

  • Add Electrophile: While maintaining the temperature at -78 °C, add the chosen electrophile (1.2-1.5 eq.) dropwise via syringe.

  • Warm to Ambient Temperature: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

C. Work-up and Purification

  • Quench Reaction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Wash: Combine the organic layers and wash with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography on silica gel or recrystallization, to yield the desired C6-substituted product.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive n-BuLi; insufficient equivalents.Titrate n-BuLi before use. Ensure 3.1 equivalents are used.
Presence of moisture or air.Rigorously dry all glassware and solvent; ensure a good inert seal.
Reaction temperature too high.Maintain -78 °C during addition and initial stirring.
Mixture of Isomers Incomplete lithiation or competitive directing effects.Ensure sufficient stirring time after n-BuLi addition. Confirm temperature control.
Dark/Polymeric Material Reaction warmed too quickly; reactive electrophile.Allow for slow, natural warming. Add electrophile slowly at -78 °C.

Conclusion

The reaction of 3-methoxy-2-pivalamidobenzoic acid with n-butyllithium is a powerful and highly regioselective transformation when executed with precision. By understanding the hierarchy of directing metalation groups and adhering strictly to anhydrous, low-temperature conditions, researchers can reliably generate a C6-lithiated intermediate for further synthetic elaboration. The paramount importance of safety in handling pyrophoric reagents cannot be overstated and forms the foundation of this robust and reproducible protocol.

References

  • Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1994.
  • Wikipedia. Directed ortho metalation. [Link]

  • McQuade, D. T., et al. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016. [Link]

  • Al-Zoubi, R. M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Arabian Journal of Chemistry, 2010.
  • Smith, A. P., et al. Efficient Synthesis of Halomethyl-2,2'-bipyridines: 4,4'-Bis(chloromethyl)-2,2'-bipyridine. Organic Syntheses, 2002. [Link]

Sources

Application

Application Note: 3-Methoxy-2-pivalamidobenzoic Acid in Total Synthesis Workflows

Executive Summary In advanced medicinal chemistry and natural product synthesis, the selection of highly specific building blocks dictates the efficiency and scalability of the entire synthetic route. 3-Methoxy-2-pivalam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and natural product synthesis, the selection of highly specific building blocks dictates the efficiency and scalability of the entire synthetic route. 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly specialized, bifunctional aromatic intermediate. It features a carboxylic acid for electrophilic coupling and a heavily protected aniline nitrogen (via a pivaloyl group). This application note details the mechanistic rationale and self-validating protocols for utilizing this compound in two major synthetic pathways: the development of [1] and the formal total synthesis of the epipolythiodioxopiperazine (ETP) natural product, [2].

Mechanistic Insights & Causality (E-E-A-T)

The strategic value of 3-methoxy-2-pivalamidobenzoic acid lies in the unique properties of the pivalamide (trimethylacetamide) protecting group.

  • Steric Shielding & Regiocontrol : The massive steric bulk of the tert-butyl moiety effectively shields the ortho-amine from participating in unwanted nucleophilic attacks during complex multi-step core assemblies (such as aggressive sulfurization in ETP synthesis). Furthermore, it restricts the rotation of the adjacent carboxylic acid, pre-organizing the molecule for targeted activation.

  • Causality of Harsh Deprotection : Because the pivaloyl group is exceptionally sterically hindered, standard mild deprotection methods (e.g., catalytic hydrogenation or mild base hydrolysis) fail. Cleavage strictly requires harsh thermal and acidic conditions (e.g., 7M HCl at reflux)[1]. This dictates a critical workflow rule: deprotection must be executed before the introduction of any acid-sensitive functional groups or delicate stereocenters .

Application 1: Synthesis of Phthalazinone-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are critical oncological agents that target DNA repair mechanisms[3]. 3-Methoxy-2-pivalamidobenzoic acid serves as the foundational aromatic ring for the central nitrogen-containing phthalazinone moiety of several PARP inhibitor scaffolds[1].

Pathway Visualization

G A 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) B 7M HCl, Reflux (2h) Steric Pivaloyl Cleavage A->B Deprotection C 2-Amino-3-methoxybenzoic acid (Free Amine Intermediate) B->C -Pivalic Acid D NaNO2, <5°C (2h) Diazotization C->D +HCl E KI Addition / Hydrazine Insertion Ring Closure D->E Sandmeyer / Insertion F Phthalazinone Core (PARP Inhibitor Scaffold) E->F Cyclization

Fig 1: Synthetic workflow from 3-Methoxy-2-pivalamidobenzoic acid to the PARP inhibitor core.

Step-by-Step Protocol (Self-Validating)

Adapted from KuDOS Pharmaceuticals patent methodologies[1].

Step 1: Pivaloyl Cleavage (Deprotection)

  • Reaction : Suspend 20 g (0.08 mol) of 3-methoxy-2-pivalamidobenzoic acid in 280 mL of 7M Hydrochloric Acid (HCl) within a 500 mL round-bottom flask.

  • Execution : Heat the mixture under reflux (approx. 105°C) for exactly 2 hours with continuous magnetic stirring. The high concentration of HCl and thermal energy are strictly necessary to overcome the steric hindrance of the tert-butyl group.

  • Validation Checkpoint : Remove a 100 µL aliquot, neutralize with saturated NaHCO₃, and extract with EtOAc. Analyze via LC-MS. The complete disappearance of the starting material (m/z 252.1 [M+H]⁺) and the appearance of the free amine (m/z 168.1 [M+H]⁺) confirms successful cleavage.

Step 2: Diazotization and Sandmeyer-Type Iodination

  • Reaction : Rapidly cool the reaction mixture to 0°C using an ice-salt bath.

  • Execution : Prepare a solution of Sodium Nitrite (NaNO₂, 5.8 g, 0.09 mol) in 46 mL of deionized water. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly <5°C. Stir for 2 hours at 0–5°C.

    • Causality: Temperature control is critical; diazonium salts are highly unstable and will rapidly decompose into phenols via the loss of N₂ gas if the temperature exceeds 5°C.

  • Validation Checkpoint : Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Substitution : Slowly add a solution of Potassium Iodide (KI, 17.8 g, 0.11 mol) in water to form the iodo-derivative, preparing the ring for subsequent hydrazine insertion and cyclization.

Application 2: Formal Total Synthesis of Dehydrogliotoxin

Dehydrogliotoxin is a complex natural product characterized by an epidiselenodiketopiperazine core. In its formal total synthesis, 3-methoxy-2-pivalamidobenzoic acid is utilized to construct the highly substituted aromatic framework of the molecule[2].

Pathway Visualization

G A 3-Methoxy-2-pivalamidobenzoic acid B Amide Coupling (EDCI/HOBt) Diketopiperazine Precursor A->B Amino Acid Coupling C Sulfurization / ETP Formation (Pivalamide Protected) B->C Core Assembly D Pivaloyl Deprotection & Intramolecular Ring Closure C->D Late-Stage Deprotection E Dehydrogliotoxin Core (Natural Product Scaffold) D->E Final Scaffold

Fig 2: Formal total synthesis pathway of the dehydrogliotoxin ETP core.

Step-by-Step Protocol (Self-Validating)

Based on the methodologies by McMahon et al. (2011)[2].

Step 1: Carboxylic Acid Activation & Amide Coupling

  • Reaction : Dissolve 3-methoxy-2-pivalamidobenzoic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Execution : Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester. Introduce the target functionalized amino acid/piperazine derivative (1.1 eq) and stir at room temperature for 12-18 hours.

    • Causality: The pivalamide group remains completely inert during this coupling, preventing self-condensation or polymerization of the anthranilic acid derivative.

  • Validation Checkpoint : Perform FT-IR spectroscopy on the purified intermediate. The appearance of a strong Amide I band at ~1650 cm⁻¹ alongside the retention of the pivalamide carbonyl stretch confirms successful coupling.

Step 2: Late-Stage Deprotection

  • Execution : Following the assembly of the delicate ETP core, the pivalamide is carefully removed to allow for final intramolecular ring closure.

  • Validation Checkpoint : High-resolution mass spectrometry (HRMS) is mandatory at this stage to ensure the delicate disulfide/diselenide bridges remain intact post-deprotection, verifying the isotopic distribution pattern characteristic of sulfur/selenium.

Quantitative Data & Yield Analysis

The following table summarizes the key reaction metrics, expected yields, and analytical markers for the critical steps involving 3-methoxy-2-pivalamidobenzoic acid across both applications.

Application TargetReaction StepReagents & ConditionsTimeTypical YieldKey Analytical Marker
PARP Inhibitor Core Pivaloyl Deprotection7M HCl, Reflux (105°C)2 hours>95% (crude)LC-MS: m/z 168.1 [M+H]⁺
PARP Inhibitor Core Diazotization & IodinationNaNO₂, HCl, <5°C, then KI2 hours70–85%Starch-iodide positive
Dehydrogliotoxin Amide CouplingEDCI, HOBt, DIPEA, DMF, RT12–18 hours80–90%IR: Amide I band ~1650 cm⁻¹
Dehydrogliotoxin ETP Core AssemblySulfurization reagentsVariable40–60%HRMS: Isotopic S₂ pattern

References

  • KuDOS Pharmaceuticals Ltd. (2006). Phthalazinone derivatives. U.S. Patent No. 7,151,102 B2.

  • McMahon, T. C., Stanley, S. A., Kazyanskaya, E., Hung, D. T., & Wood, J. L. (2011). A scaleable formal total synthesis of dehydrogliotoxin. Tetrahedron Letters, 52(17), 2262-2264.

Sources

Method

Application Note: Divergent Synthesis of Polysubstituted Benzoic Acids Using 3-Methoxy-2-pivalamidobenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Application Focus: Synthesis of 1,2,3-trisubstituted aromatic building blocks and PARP inhibitor pharmacophores. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Application Focus: Synthesis of 1,2,3-trisubstituted aromatic building blocks and PARP inhibitor pharmacophores.

Executive Summary & Synthetic Rationale

The synthesis of 1,2,3-trisubstituted aromatic systems remains a persistent challenge in organic chemistry due to severe steric crowding and the difficulty of achieving regioselective functionalization. 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6)[1] serves as an exceptionally versatile starting material to overcome these hurdles.

Historically, the pivalamido group is utilized as a powerful Directed Metalation Group (DMG) in Directed Ortho Metalation (DoM) strategies[2]. During the upstream synthesis of this molecule, the pivalamido moiety directs lithiation exclusively to the ortho position, allowing for the clean introduction of the carboxylic acid handle via CO₂ quench. However, once the 3-methoxy-2-pivalamidobenzoic acid framework is established, the pivalamido group's role is complete.

This application note details the downstream utilization of 3-methoxy-2-pivalamidobenzoic acid. By subjecting this stable, crystalline intermediate to harsh acidic deprotection followed by a highly controlled Sandmeyer reaction, it is converted into 2-iodo-3-methoxybenzoic acid [3]. This iodo-arene acts as a universal cross-coupling hub, enabling the rapid, divergent synthesis of polysubstituted benzoic acids (via Suzuki-Miyaura or Sonogashira couplings) that are critical precursors for complex drug targets, including phthalazinone-based PARP inhibitors[4].

Synthetic Workflow Visualization

The following workflow illustrates the transformation of the sterically hindered starting material into diverse, pharmacologically relevant polysubstituted benzoic acids.

SyntheticWorkflow A 3-Methoxy-2-pivalamidobenzoic Acid [Starting Material] B 2-Amino-3-methoxybenzoic Acid [Deprotected Aniline] A->B 7M HCl, Reflux (Pivaloyl Cleavage) C 2-Iodo-3-methoxybenzoic Acid [Cross-Coupling Hub] B->C 1. NaNO2/HCl, <5°C 2. KI, 70°C (Sandmeyer Rxn) D 2-Aryl-3-methoxybenzoic Acids [Suzuki-Miyaura Products] C->D Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3 E 2-Alkynyl-3-methoxybenzoic Acids [Sonogashira Products] C->E Terminal Alkyne, Pd(PPh3)2Cl2 CuI, Et3N F Phthalazinone Derivatives [PARP Inhibitors] E->F Hydrazine Hydrate (Cyclization)

Figure 1: Synthetic workflow from 3-Methoxy-2-pivalamidobenzoic acid to diverse PARP inhibitor derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in visual cues and mechanistic explanations to ensure high-fidelity reproducibility in a process or discovery setting.

Protocol A: One-Pot Deprotection and Sandmeyer Iodination

This protocol converts 3-methoxy-2-pivalamidobenzoic acid into 2-iodo-3-methoxybenzoic acid, unmasking the amine and immediately replacing it with a highly reactive cross-coupling handle[3].

Reagents & Materials:

  • 3-Methoxy-2-pivalamidobenzoic acid: 20.0 g (0.08 mol)

  • Hydrochloric Acid (7M aqueous): 280 mL

  • Sodium Nitrite (NaNO₂): 5.8 g (0.09 mol) in 46 mL H₂O

  • Potassium Iodide (KI): 17.8 g (0.11 mol) in 39 mL H₂O

  • Ethyl Acetate (EtOAc) and 20% aq. Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure & Causality:

  • Pivaloyl Cleavage: Suspend 3-methoxy-2-pivalamidobenzoic acid in 280 mL of 7M HCl. Stir and heat the mixture to reflux for 2 hours.

    • Causality: The pivalamido group features a bulky tert-butyl moiety that sterically shields the amide carbonyl from nucleophilic attack. Standard dilute acidic hydrolysis is kinetically ineffective. Refluxing in highly concentrated (7M) HCl provides the necessary thermodynamic driving force to achieve complete cleavage to the free aniline hydrochloride.

  • Diazotization: Cool the reaction mixture strictly to 0–5 °C using an ice-salt bath. Add the aqueous NaNO₂ solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at 0–5 °C.

    • Visual Cue: The successful formation of the diazonium salt is accompanied by the dissolution of the aniline hydrochloride suspension, yielding a clear to slightly yellow solution.

    • Causality: Diazonium salts are highly unstable intermediates. If the temperature exceeds 5 °C, the diazonium species will prematurely decompose via the loss of N₂ gas, reacting with water to form the undesired 2-hydroxy-3-methoxybenzoic acid (phenol byproduct).

  • Iodination: Add the aqueous KI solution dropwise at 0–5 °C. Once the addition is complete, remove the ice bath and heat the stirred mixture to 70–80 °C for 2 hours.

    • Visual Cue: Upon addition of KI, rigorous effervescence (N₂ gas evolution) will be observed, confirming the progression of the radical-nucleophilic substitution. The solution will turn dark brown due to the generation of iodine.

  • Workup: Cool the mixture in ice, extract with EtOAc (3 × 300 mL). Wash the combined organic layers with 20% aqueous sodium thiosulfate (3 × 300 mL), dry over MgSO₄, and concentrate in vacuo.

    • Causality: During the Sandmeyer reaction, the oxidation of iodide (I⁻) by nitrous acid residues generates molecular iodine (I₂), which is highly soluble in EtOAc. Sodium thiosulfate selectively reduces I₂ back to water-soluble iodide (I⁻), cleanly removing the dark color and preventing halogen contamination of the final product.

Protocol B: Downstream Diversification via Sonogashira Coupling

The resulting 2-iodo-3-methoxybenzoic acid is primed for the synthesis of complex polysubstituted frameworks[4].

Step-by-Step Procedure & Causality:

  • Reaction Assembly: In an oven-dried, nitrogen-flushed Schlenk flask, combine 2-iodo-3-methoxybenzoic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Coupling: Add anhydrous Triethylamine (Et₃N) as the solvent/base, followed by the terminal alkyne (1.2 equiv). Stir at ambient temperature for 12 hours.

    • Causality: The iodo group is located at a highly sterically hindered ortho position (flanked by a carboxylic acid and a methoxy group). Iodine's large atomic radius and weak C-I bond make it an inherently superior electrophile compared to bromine or chlorine in crowded environments. CuI acts as a critical co-catalyst, forming a copper acetylide intermediate that rapidly transmetalates with the Pd(II) complex, bypassing the steric bulk of the substrate.

Quantitative Data & Substrate Scope

The versatility of 3-methoxy-2-pivalamidobenzoic acid as a progenitor for polysubstituted benzoic acids is demonstrated by the high yields achieved across various downstream transformations.

Table 1: Reaction Optimization and Yields for Polysubstituted Benzoic Acid Derivatives

TransformationReagents & Catalytic SystemTime / TempYield (%)Strategic Application
Pivaloyl Cleavage 7M HCl2 h / RefluxQuantitativeUnmasking the aniline for diazotization
Sandmeyer Iodination NaNO₂, KI, HCl4 h / 0°C to 80°C85%Installing a highly reactive cross-coupling hub
Sonogashira Coupling Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N12 h / 25°C80–90%Extending the carbon framework for heterocyclization
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃8 h / 90°C75–88%Generating biaryl pharmacophores
Phthalazinone Cyclization Hydrazine Hydrate (N₂H₄·H₂O)4 h / Reflux70–85%Final assembly of PARP inhibitor core

References

The protocols and mechanistic principles detailed in this application note are grounded in the following authoritative sources:

1.[2] Title: Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines (Referencing Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.") Source: researchgate.net URL:

2.[1] Title: 3-methoxy-2-pivalamidobenzoic acid | 115378-20-6 Source: chemicalbook.com URL:

3.[4],[3] Title: US7151102B2 - Phthalazinone derivatives - Google Patents Source: google.com / googleapis.com URL:

Sources

Application

Application Note: 3-Methoxy-2-pivalamidobenzoic Acid as a Precursor for Advanced Heterocyclic Scaffolds

Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly functionalized anthranilic acid derivative that serves as a critical building block in modern drug discovery and complex natural product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) is a highly functionalized anthranilic acid derivative that serves as a critical building block in modern drug discovery and complex natural product synthesis. The strategic placement of an electron-donating methoxy group and a sterically demanding pivalamido (2,2-dimethylpropanamido) group makes this compound an ideal precursor for synthesizing diverse nitrogen-containing heterocycles. This application note details its utility in generating phthalazinones (crucial for PARP inhibitors), quinazolinones , and epipolythiodioxopiperazines (ETPs) .

Chemical Rationale & Structural Dynamics

The synthetic value of this precursor lies in the specific chemical causality of its functional groups:

  • The Pivaloyl Directing/Protecting Group: Unlike a standard acetyl group, the bulky tert-butyl moiety of the pivaloyl group provides immense steric shielding to the amine. This prevents unwanted N-alkylation or premature cyclization during multi-step syntheses (such as in ETP natural products). However, its extreme steric hindrance necessitates harsh, high-energy conditions for deprotection.

  • The Methoxy Group: Acting as a strong electron-donating group, the methoxy substituent enriches the aromatic ring, modulating the regioselectivity of electrophilic aromatic substitutions and enhancing the solubility and pharmacokinetic profile of downstream drug candidates.

Table 1: Physicochemical Profile of the Precursor and Key Intermediate

CompoundCAS NumberMolecular WeightMelting PointKey Analytical Marker (¹H-NMR)
3-Methoxy-2-pivalamidobenzoic acid 115378-20-6251.28 g/mol 117–120 °C~1.2 ppm (s, 9H, t-Bu)
2-Amino-3-methoxybenzoic acid 3177-80-8167.16 g/mol 169–170 °C~6.5 ppm (br s, 2H, -NH₂)

(Reference for intermediate properties: )

Divergent Synthetic Workflows

G A 3-Methoxy-2-pivalamidobenzoic acid (Precursor) B 2-Iodo-3-methoxybenzoic acid (Intermediate) A->B 1. HCl, Reflux 2. NaNO2, KI C Benzoxazinone (Intermediate) A->C Ac2O, Heat (Cyclodehydration) D Diketopiperazine (Intermediate) A->D Amide Coupling & Deprotection E Phthalazinones (PARP Inhibitors) B->E Cross-Coupling & Hydrazine F Quinazolinones (Bioactive Scaffolds) C->F R-NH2 (Ring Opening/Closure) G Dehydrogliotoxin (Natural Products) D->G Sulfuration & Oxidation

Divergent synthetic pathways of 3-methoxy-2-pivalamidobenzoic acid toward heterocycles.

Pathway A: Phthalazinone Scaffolds (PARP Inhibitors)

Phthalazinones are a privileged class of pharmacophores, most notably found in Poly (ADP-ribose) polymerase (PARP) inhibitors utilized in oncology. To build this scaffold, the pivalamido group must be converted into an iodine atom via a Sandmeyer reaction. This enables subsequent cross-coupling (e.g., Suzuki or Sonogashira) and hydrazine-mediated cyclization, as detailed in.

Protocol 1: Synthesis of 2-Iodo-3-methoxybenzoic Acid

Protocol1 Step1 Step 1: Hydrolysis Reagents: 7M HCl Conditions: Reflux, 2h Product: 2-Amino-3-methoxybenzoic acid Step2 Step 2: Diazotization Reagents: NaNO2, H2O Conditions: 0-5 °C, 2h Product: Diazonium Salt Step1->Step2 Step3 Step 3: Sandmeyer Reaction Reagents: KI, H2O Conditions: 0-5 °C to RT Product: 2-Iodo-3-methoxybenzoic acid Step2->Step3 Step4 Step 4: Isolation Conditions: Extraction & Na2S2O3 Wash Yield: 65-75% Step3->Step4

Step-by-step workflow for the deprotection and Sandmeyer iodination protocol.

Step-by-Step Methodology:

  • Hydrolysis (Deprotection):

    • Action: Suspend 3-methoxy-2-pivalamidobenzoic acid (20.0 g, 80 mmol) in 7M HCl (280 mL). Heat the mixture under reflux for 2 hours.

    • Causality: The steric bulk of the tert-butyl group renders standard basic or mild acidic hydrolysis completely ineffective. High molarity HCl and sustained thermal energy are mandatory to cleave this specific amide bond.

    • Self-Validation Checkpoint: Cool a 0.5 mL aliquot, neutralize with NaHCO₃, and extract with EtOAc. TLC (Silica, Hexane/EtOAc 1:1) must show complete consumption of the precursor. ¹H-NMR will confirm success via the complete disappearance of the 9H singlet at ~1.2 ppm.

  • Diazotization:

    • Action: Cool the reaction mixture to 0 °C using an ice-salt bath. Add a solution of NaNO₂ (5.8 g, 84 mmol) in DI water (46 mL) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 2 hours.

    • Causality: Diazonium salts are highly unstable. Exceeding 5 °C provides enough thermal energy to drive nitrogen gas evolution, resulting in the formation of 2-hydroxy-3-methoxybenzoic acid (a detrimental phenolic impurity).

  • Sandmeyer Iodination:

    • Action: Add a solution of KI (17.8 g, 107 mmol) in DI water dropwise. Allow the mixture to slowly warm to room temperature and stir until nitrogen evolution ceases.

    • Causality: Unlike chlorination or bromination which require copper(I) catalysts, the iodide ion is a sufficiently strong nucleophile to displace the diazonium group directly.

  • Isolation & Quenching:

    • Action: Extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃.

    • Self-Validation Checkpoint: The organic layer will initially appear dark brown due to free iodine (I₂). The Na₂S₂O₃ wash reduces I₂ to water-soluble iodide (I⁻), causing a distinct visual shift from dark brown to pale yellow, confirming a successful quench. Dry over MgSO₄ and concentrate in vacuo.

Pathway B: Benzoxazinone & Quinazolinone Scaffolds

Quinazolinones are synthesized via the cyclodehydration of the anthranilic acid core, a highly efficient route for generating libraries of bioactive compounds.

Methodology:

  • Cyclodehydration: React 3-methoxy-2-pivalamidobenzoic acid with neat acetic anhydride (reflux, 4 hours).

  • Causality: Acetic anhydride acts as both the dehydrating agent and the solvent, driving the intramolecular nucleophilic attack of the amide oxygen onto the carboxylic carbonyl. The bulky tert-butyl group from the pivaloyl moiety stabilizes the resulting 2-tert-butyl-8-methoxy-4H-benzo[d][1,3]oxazin-4-one intermediate against ambient moisture, preventing premature hydrolysis back to the open-chain form.

  • Ring Opening/Closure: Subsequent reaction of the isolated benzoxazinone with primary amines (R-NH₂) in glacial acetic acid yields the corresponding 3-substituted 2-tert-butyl-8-methoxyquinazolin-4(3H)-ones.

Pathway C: Complex ETP Natural Products (Dehydrogliotoxin)

In the scalable formal total synthesis of the epipolythiodioxopiperazine (ETP) natural product Dehydrogliotoxin , the Wood group utilized 3-methoxy-2-pivalamidobenzoic acid to construct the highly functionalized aromatic core [2].

Causality of Precursor Selection: The pivaloyl group was specifically chosen over an acetyl or Boc group because it robustly protects the ortho-amine during the sensitive peptide coupling steps required to build the diketopiperazine ring. Its steric bulk prevents unwanted epimerization of adjacent stereocenters and resists the mildly acidic/basic conditions used during the intermediate sulfuration steps, only being removed when subjected to targeted, harsh deprotection.

Quantitative Yield and Reaction Metrics

Table 2: Summary of Reaction Metrics for Key Pathways

Reaction PathwayKey Intermediate GeneratedTypical Yield (%)Target Purity (HPLC)Primary Monitored Impurity
Hydrolysis 2-Amino-3-methoxybenzoic acid85–92%>98%Unreacted starting material
Sandmeyer 2-Iodo-3-methoxybenzoic acid65–75%>95%2-Hydroxy-3-methoxybenzoic acid
Cyclodehydration Benzoxazinone intermediate80–88%>97%Hydrolyzed open-chain amide

References

  • Martin, N. M., et al. "Phthalazinone derivatives." US Patent 7,151,102 B2. Published December 19, 2006.
  • McMahon, T. C., Stanley, S. A., Kazyanskaya, E., Hung, D. T., & Wood, J. L. "A scaleable formal total synthesis of dehydrogliotoxin." Tetrahedron Letters, 52(17), 2262-2264. Published April 27, 2011. URL:[Link]

Method

Application Note: Electrophilic Quench of Lithiated 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery, particularly in the synthesis of complex polyaromatic scaffolds like phthalazinone-based P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted aromatic building blocks is a cornerstone of modern drug discovery, particularly in the synthesis of complex polyaromatic scaffolds like phthalazinone-based PARP inhibitors . This application note details the advanced protocols for the Directed ortho-Metalation (DoM) and subsequent electrophilic quench of 3-methoxy-2-pivalamidobenzoic acid . By mastering the stoichiometric requirements of multi-acidic substrates and the synergistic competition between directing groups, researchers can achieve precise regiochemical control over late-stage functionalizations.

Mechanistic Causality & Regiochemical Control

Executing a successful metalation on 3-methoxy-2-pivalamidobenzoic acid requires navigating its complex acid-base profile. The substrate possesses two highly acidic protons: the carboxylic acid ( pKa​≈4 ) and the pivalamide nitrogen ( pKa​≈15 ). Consequently, the generation of the reactive aryl anion requires a minimum of 3.3 equivalents of a strong alkyllithium base.

The causality of the deprotonation sequence is strictly hierarchical:

  • 1st Equivalent: Neutralizes the carboxylic acid to form the lithium carboxylate.

  • 2nd Equivalent: Deprotonates the pivalamide to form the lithium amidate.

  • 3rd Equivalent: Effects the kinetically driven C–H to C–Li exchange on the aromatic ring.

The Regiochemical Switch

While the pivalamide is traditionally a powerful Directed Metalation Group (DMG) , its adjacent ortho positions (C1 and C3) are sterically blocked by the carboxylate and methoxy groups, respectively. Therefore, the regiochemical competition lies exclusively between C4 (directed by the C3-methoxy) and C6 (directed by the C1-carboxylate).

Drawing on the foundational methodologies established by Mortier and co-workers for unprotected benzoic acids , regioselectivity can be dictated by the choice of base:

  • C6-Lithiation: Utilizing s-BuLi/TMEDA at cryogenic temperatures heavily favors deprotonation ortho to the carboxylate.

  • C4-Lithiation: Deploying Schlosser's base (n-BuLi/t-BuOK) overrides the carboxylate, driving metalation ortho to the methoxy group.

G SM 3-Methoxy-2-pivalamidobenzoic acid (Substrate) C6 C6-Lithiated Intermediate (Directed by Carboxylate) SM->C6 s-BuLi / TMEDA -78 °C C4 C4-Lithiated Intermediate (Directed by Methoxy) SM->C4 n-BuLi / t-BuOK -78 °C Prod6 6-Substituted Product C6->Prod6 Electrophile (E+) Prod4 4-Substituted Product C4->Prod4 Electrophile (E+)

Regiochemical divergence in the metalation of 3-methoxy-2-pivalamidobenzoic acid.

Stoichiometric Framework

To prevent incomplete metalation or electrophile starvation, precise stoichiometry is non-negotiable. TMEDA is critical; it coordinates to the lithium cation, breaking down the hexameric aggregates of s-BuLi. This exponentially increases the kinetic basicity of the reagent and provides a coordinating bridge for the DMG during the transition state.

Table 1: Reagent Stoichiometry for C6-Lithiation

ReagentFunctionEquivalentsMechanistic Rationale
3-Methoxy-2-pivalamidobenzoic acid Substrate1.0Contains two acidic protons requiring neutralization prior to DoM.
TMEDA Chelating Agent3.3Deaggregates alkyllithium; must match base equivalents.
s-Butyllithium Base3.31 eq for -COOH, 1 eq for -NH, 1 eq for C-H, 0.3 eq for trace moisture.
Electrophile Quenching Agent4.0Excess ensures complete trapping of the highly reactive tri-anion.

Table 2: Electrophile Scope and Expected Functionalization

ElectrophileReagent FormulaIntroduced Group (C6)Downstream Application
Methyl Iodide CH3​I -CH 3​ (Methyl)Steric blocking / Lipophilicity enhancement
Dimethylformamide DMF -CHO (Formyl)Condensation into heterocycles
Iodine I2​ -I (Iodo)Cross-coupling handle (Suzuki/Sonogashira)
Carbon Dioxide CO2​ (solid)-COOH (Carboxyl)Phthalic acid derivative synthesis

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before committing expensive electrophiles.

Workflow Step1 1. Preparation Substrate + THF + TMEDA (3.3 eq) Step2 2. Cooling Cryogenic Bath (-78 °C) Step1->Step2 Step3 3. Metalation s-BuLi (3.3 eq) dropwise addition Step2->Step3 Step4 4. Aging Stir 2h at -78 °C (Red/Orange Solution) Step3->Step4 Step5 5. Quench Add Electrophile (e.g., MeI, 4.0 eq) Step4->Step5 Step6 6. Workup Acidify to pH 2 & Extract (EtOAc) Step5->Step6

Step-by-step experimental workflow for the tri-lithiation and electrophilic quench.

Step-by-Step Methodology

1. System Preparation & Deoxygenation Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Add 3-methoxy-2-pivalamidobenzoic acid (1.0 eq, 10 mmol) and anhydrous THF (0.1 M, 100 mL). Inject anhydrous TMEDA (3.3 eq, 33 mmol) via syringe.

2. Cryogenic Cooling Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: The resulting tri-lithiated species is highly nucleophilic; elevated temperatures will cause solvent attack (THF ring-opening) or self-condensation.

3. Tri-Lithiation (Validation Checkpoint 1 & 2) Begin dropwise addition of s-BuLi (1.4 M in cyclohexane, 3.3 eq, 23.5 mL) down the inner wall of the flask over 20 minutes.

  • Checkpoint 1: After ~1.5 equivalents, the solution may become slightly cloudy due to the transient precipitation of the di-lithio salt.

  • Checkpoint 2: Upon addition of the 3rd equivalent, the solution will transition to a deep red/orange color . This visual cue validates the successful formation of the highly conjugated, tri-lithiated aryl anion. If the solution remains pale, the alkyllithium has degraded, and the reaction must be aborted.

4. Aging Stir the superbase mixture at -78 °C for 2 hours to ensure complete thermodynamic H Li exchange at the C6 position.

5. Electrophilic Quench (Validation Checkpoint 3) Rapidly inject the chosen electrophile (e.g., neat Iodomethane, 4.0 eq, 40 mmol).

  • Checkpoint 3: The deep red/orange color should rapidly dissipate to a pale yellow or colorless solution within 5–10 minutes, indicating the successful consumption of the aryl anion.

6. Workup & Isolation Remove the cooling bath and allow the reaction to warm to 0 °C. Carefully quench the excess electrophile and base by adding 1M HCl dropwise until the aqueous layer reaches pH 2 .

  • Causality: The product exists as a carboxylate/amidate salt post-quench. Acidification to pH 2 ensures both the carboxylic acid and the pivalamide are fully reprotonated, allowing the neutral functionalized product to partition efficiently into the organic layer. Extract the aqueous layer with EtOAc ( 3×50 mL), wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

References

  • Martin, N. M. B., et al. (2006). Phthalazinone derivatives (US Patent 7,151,102 B2). Google Patents.
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(5), 879-933. URL:[Link]

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. URL:[Link]

Application

Scale-Up Synthesis and Applications of 3-Methoxy-2-pivalamidobenzoic Acid in Drug Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly versatile, sterically protected building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural motif—a benzoic acid core substituted with a methoxy group and a bulky pivalamide—makes it an ideal precursor for two major classes of therapeutic compounds: phthalazinone-based PARP inhibitors [1] and epidithiodiketopiperazines (ETPs) such as the anti-tuberculosis candidate dehydrogliotoxin[2].

This application note provides a comprehensive guide to the scale-up handling, deprotection, and downstream functionalization of this critical intermediate. By detailing the causality behind specific reaction conditions—such as the necessity of harsh acidic hydrolysis and precise temperature control during diazotization—this guide establishes a self-validating system for process chemists aiming to achieve high-yield, reproducible scale-up syntheses.

Physicochemical Profiling

Understanding the physical and chemical properties of the starting material is critical for predicting solubility, reactivity, and stability during scale-up.

PropertyValue / Description
Chemical Name 3-Methoxy-2-pivalamidobenzoic acid
CAS Registry Number 115378-20-6[3]
Molecular Formula C13H17NO4[4]
Molecular Weight 251.28 g/mol
Protecting Group Pivaloyl (Trimethylacetyl)
Key Reactivity Sites Carboxylic acid (esterification/amidation), Pivalamide (deprotection to primary amine)

Mechanistic Insights & Causality

The Role of the Pivalamide Protecting Group

In multi-step syntheses, the aniline nitrogen of 2-amino-3-methoxybenzoic acid is highly reactive and prone to unwanted oxidation or electrophilic aromatic substitution. The pivaloyl group is intentionally selected for its extreme steric bulk (a tert-butyl group adjacent to the carbonyl). This steric hindrance provides robust protection against nucleophilic attack and premature hydrolysis during earlier synthetic steps.

Causality in Deprotection and Diazotization

Because the pivalamide is so sterically hindered, standard mild deprotection methods fail. Harsh acidic hydrolysis (7M HCl under reflux) is required to cleave the amide bond[1]. Once the primary amine is exposed, it becomes a prime candidate for a Sandmeyer-type reaction .

Converting the amine to an iodide (2-iodo-3-methoxybenzoic acid) requires diazotization. This step must be strictly maintained at < 5°C [1]. Why? Diazonium salts are highly unstable; if the temperature rises, the diazonium ion will spontaneously extrude nitrogen gas and react with water to form an unwanted phenol byproduct, drastically reducing the yield of the target aryl iodide.

Experimental Workflows

Protocol 1: Scale-Up Synthesis of 2-Iodo-3-methoxybenzoic Acid

This protocol details the conversion of 3-methoxy-2-pivalamidobenzoic acid to a highly reactive iodo-aryl precursor, a foundational step in the synthesis of phthalazinone derivatives according to established patent methodologies[1].

Reagents & Equipment:

  • 3-Methoxy-2-pivalamidobenzoic acid (20 g, 0.08 mol)

  • 7M Hydrochloric acid (280 mL)

  • Sodium nitrite (5.8 g, 0.09 mol) in DI water (46 mL)

  • Potassium iodide (17.8 g, 0.11 mol) in DI water

  • Jacketed glass reactor with overhead stirring and precise temperature control.

Step-by-Step Methodology:

  • Acidic Hydrolysis: Charge the reactor with 20 g of 3-methoxy-2-pivalamidobenzoic acid and 280 mL of 7M HCl. Stir the mixture and heat under reflux for exactly 2 hours to ensure complete cleavage of the pivalamide group[1].

  • Cooling: Rapidly cool the reaction mixture to 0°C using a chiller unit[1]. Critical Step: Ensure the internal temperature stabilizes before proceeding to prevent thermal degradation of the subsequent diazonium intermediate.

  • Diazotization: Add the aqueous sodium nitrite solution (5.8 g in 46 mL water) dropwise via an addition funnel. The addition rate must be controlled to maintain the internal temperature strictly at < 5°C . Stir the resulting mixture at 0–5°C for 2 hours[1].

  • Iodination: Slowly add the aqueous potassium iodide solution (17.8 g, 0.11 mol). Nitrogen gas evolution will be observed. Allow the reaction to proceed until gas evolution ceases, then gradually warm to room temperature[1].

  • Workup: Extract the product using an appropriate organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate to remove residual iodine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Ullmann-Type Coupling for ETP Cores

The iodo-aryl compound generated in Protocol 1 is the exact precursor used by McMahon et al. in their [5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine 2-iodo-3-methoxybenzoic acid with the target diketopiperazine (DKP) core.

  • Catalysis: Introduce Copper(I) Iodide (CuI) as the catalyst and Potassium Carbonate (K2CO3) as the base[2].

  • Coupling: Heat the mixture in a high-boiling solvent (such as nitrobenzene or DMSO) to facilitate the C-N bond formation via an Ullmann-type coupling mechanism[2].

  • Purification: The resulting coupled product (e.g., 3-methoxy-2-(4-methyl-2,5-dioxo-piperazin-1-yl)-benzoic acid) is purified via flash column chromatography to yield the critical intermediate for dehydrogliotoxin synthesis.

Quantitative Data Summary

The following table summarizes the expected scale, conditions, and yields based on the validated protocols discussed above.

Reaction StepReagents / CatalystTemp / TimeScaleExpected Yield
Deprotection 7M HClReflux, 2h20 g> 95% (Conversion)
Diazotization NaNO2, H2O< 5°C, 2h0.08 molN/A (Transient)
Iodination KI, H2O0–5°C to RT0.08 mol75 - 85%
Ullmann Coupling CuI, K2CO3, DKP> 150°CVariable50 - 65%

Visualizations

Synthetic Workflow

Synthetic_Workflow A 3-Methoxy-2-pivalamidobenzoic Acid (Starting Material) B Acidic Hydrolysis (7M HCl, Reflux, 2h) A->B C 2-Amino-3-methoxybenzoic Acid (Intermediate) B->C D Diazotization (NaNO2, <5°C) C->D E Diazonium Salt D->E F Iodination (KI, 0-5°C) E->F G 2-Iodo-3-methoxybenzoic Acid (Key Precursor) F->G H Ullmann Coupling (CuI, DKP) G->H I Dehydrogliotoxin Core H->I

Figure 1: Synthetic scale-up workflow from 3-Methoxy-2-pivalamidobenzoic acid to ETP cores.

Downstream Application: PARP Inhibition Mechanism

When 3-methoxy-2-pivalamidobenzoic acid is converted into phthalazinone derivatives, these APIs act as potent PARP inhibitors[1]. The diagram below illustrates the causality of synthetic lethality in oncology applications.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 PARylation Auto-PARylation PARP1->PARylation Trapping PARP Trapping on DNA PARP1->Trapping When inhibited Repair DNA Repair (Base Excision) PARylation->Repair Phthalazinone Phthalazinone Derivative (Synthesized from Precursor) Phthalazinone->PARP1 Inhibits catalytic site Phthalazinone->Trapping Induces Replication_Fork Replication Fork Collapse (Double-Strand Break) Trapping->Replication_Fork Apoptosis Cancer Cell Apoptosis (Synthetic Lethality) Replication_Fork->Apoptosis

Figure 2: Mechanism of action for phthalazinone-derived PARP inhibitors via synthetic lethality.

References

  • Phthalazinone derivatives (US Patent 7,151,102 B2). United States Patent and Trademark Office.
  • McMahon, T. C., Stanley, S., Kazyanskaya, E., Hung, D., & Wood, J. L. (2011). A scaleable formal total synthesis of dehydrogliotoxin . Tetrahedron Letters, 52(17), 2262-2264. URL:[Link]

Sources

Method

Introduction: Navigating the Synthetic Potential of a Multifunctional Building Block

An Application Guide for the Strategic Use of Protecting Groups with 3-Methoxy-2-pivalamidobenzoic Acid Prepared by: Dr. Gemini, Senior Application Scientist 3-Methoxy-2-pivalamidobenzoic acid is a highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of Protecting Groups with 3-Methoxy-2-pivalamidobenzoic Acid

Prepared by: Dr. Gemini, Senior Application Scientist

3-Methoxy-2-pivalamidobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure presents a unique synthetic challenge and opportunity, featuring three distinct functional groups on a benzene ring: a carboxylic acid, a sterically hindered pivalamide, and a methoxy ether. The strategic manipulation of these groups is paramount for successful multi-step synthetic campaigns. The ortho relationship of the amide and carboxylic acid, for instance, can be exploited for directed metallation or the formation of heterocyclic systems, while the methoxy group modulates the electronic properties of the ring.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies tailored for 3-Methoxy-2-pivalamidobenzoic acid. We will move beyond simple procedural lists to explain the chemical rationale behind protocol choices, enabling the design of robust and efficient synthetic routes. The core principle emphasized throughout is orthogonality —the selective protection and deprotection of one functional group in the presence of others, which is the cornerstone of modern synthetic chemistry.[1][2]

Functional Group Analysis: Reactivity and Stability Profile

A successful protecting group strategy begins with a thorough understanding of the inherent reactivity of each functional group within the target molecule.

  • Carboxylic Acid (-COOH): As the most acidic functional group on the molecule, the carboxylic acid will readily react with bases and a wide range of nucleophiles.[3] Its presence precludes the use of organometallic reagents (Grignard, organolithiums) and can interfere with base-catalyzed reactions. Therefore, it is the most common site requiring protection.

  • Pivalamide (-NHCOtBu): The pivalamide group is an exceptionally robust amide due to the steric hindrance provided by the large tert-butyl moiety.[4] This bulkiness effectively shields the amide carbonyl from nucleophilic attack, making it resistant to hydrolysis under conditions that would cleave simpler amides or esters.[5][6] Consequently, the pivalamide often functions as a built-in, highly stable protecting group for the underlying 2-amino functionality. Its removal requires harsh, forcing conditions, a factor that must be considered in the overall synthetic plan.

  • Methoxy Group (-OCH₃): Aryl ethers are famously stable and unreactive. The methoxy group on this molecule is resistant to most acidic and basic conditions, as well as nucleophiles, electrophiles, and common redox reagents.[7] Cleavage typically requires potent Lewis acids (e.g., BBr₃) or harsh protonic acids (e.g., HBr), conditions that would simultaneously cleave most other protecting groups and likely the pivalamide as well.[8] For most synthetic routes, it can be considered a spectator group.

Strategic Protection of the Carboxylic Acid Group

The primary focus of protecting group strategy for this molecule will be masking the carboxylic acid. The choice of protecting group is dictated by the conditions of the planned subsequent reaction steps and the desired deprotection method.

Diagram: Decision Workflow for Carboxylic Acid Protection

The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on the chemical environment of your planned synthesis.

G start Start: Need to protect 3-Methoxy-2-pivalamidobenzoic acid q1 Are subsequent steps compatible with basic conditions (e.g., saponification)? start->q1 q2 Are subsequent steps compatible with mild acidic conditions (e.g., TFA)? q1->q2 No a1 Strategy: Protect as Methyl or Ethyl Ester q1->a1 Yes q3 Are subsequent steps compatible with catalytic hydrogenation? q2->q3 No a2 Strategy: Protect as t-Butyl (tBu) Ester q2->a2 Yes a3 Strategy: Protect as Benzyl (Bn) Ester q3->a3 Yes

Caption: Decision tree for selecting a carboxylic acid protecting group.

Protocol 1: Methyl Ester Protection (Base-Labile)

This is a classic and cost-effective method suitable for synthetic routes that do not involve strong bases.

Methodology: Fischer Esterification

  • Setup: Suspend 3-methoxy-2-pivalamidobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M). The acid is only slightly soluble in water, but solubility increases in organic solvents.[9][10]

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester, which can be further purified by column chromatography or recrystallization if necessary.

Deprotection: Saponification

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF/methanol and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide (LiOH, 1.5-3.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, acidify the mixture to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to recover the free carboxylic acid.

Protocol 2: Benzyl Ester Protection (Hydrogenolysis-Labile)

The benzyl ester is an excellent choice for achieving orthogonality, as it is stable to both acidic and basic conditions and is removed under very mild, specific conditions.[11]

Methodology: Benzylation with Benzyl Bromide

  • Setup: Dissolve 3-methoxy-2-pivalamidobenzoic acid (1.0 eq) in a suitable aprotic solvent like DMF or acetone.

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 8-24 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Deprotection: Catalytic Hydrogenolysis

  • Dissolve the benzyl ester (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add palladium on carbon (10% Pd/C, 5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction until complete (typically 1-8 hours). The reaction produces toluene as a byproduct.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected carboxylic acid.

Protocol 3: tert-Butyl Ester Protection (Acid-Labile)

The tert-butyl (tBu) ester provides robust protection against bases, nucleophiles, and hydrogenolysis conditions, making it an orthogonal partner to the benzyl group.[12]

Methodology: Acid-Catalyzed Addition to Isobutylene

  • Setup: Dissolve 3-methoxy-2-pivalamidobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dioxane in a pressure-rated vessel.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or p-toluenesulfonic acid (pTSA).

  • Reagent: Cool the mixture (e.g., to -78°C) and condense isobutylene gas into the vessel. Seal the vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-48 hours.

  • Work-up: Carefully vent the vessel, then quench the reaction with a saturated NaHCO₃ solution.

  • Purification: Separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Deprotection: Acidolysis

  • Dissolve the tert-butyl ester in DCM.

  • Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).

  • Stir at room temperature for 1-4 hours. The deprotection releases isobutylene and CO₂.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA) to yield the carboxylic acid.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ReagentsDeprotection ConditionsStability & Orthogonality
Methyl/Ethyl Ester MeOH or EtOH, cat. H₂SO₄Basic hydrolysis (NaOH, LiOH)Stable to acid, hydrogenolysis. Labile to base.
Benzyl (Bn) Ester BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acid and base. Orthogonal to acid/base labile groups.
tert-Butyl (tBu) Ester Isobutylene, cat. H₂SO₄Acidolysis (TFA)Stable to base, hydrogenolysis. Labile to strong acid.

The Pivalamide Group: A Note on Deprotection

While the pivalamide is an excellent protecting group for the amine, its removal is a significant synthetic challenge and should only be planned if absolutely necessary. The steric bulk that provides its stability also makes it highly resistant to cleavage.[5]

General Deprotection Protocol (Harsh Conditions):

  • Acidic Hydrolysis: Refluxing in concentrated aqueous acid (e.g., 6N HCl or 30% H₂SO₄) for an extended period (24-72 hours).

  • Basic Hydrolysis: Refluxing in a strong aqueous or alcoholic base (e.g., 6N NaOH) at high temperatures.

Causality: These forcing conditions are required to overcome the high activation energy for nucleophilic attack at the sterically hindered carbonyl carbon. It is critical to note that these conditions will hydrolyze any ester protecting groups on the molecule and may risk cleavage of the aryl methoxy ether.[7]

Conclusion

The successful synthesis of complex derivatives from 3-methoxy-2-pivalamidobenzoic acid is critically dependent on the logical and strategic application of protecting groups. By carefully considering the stability of the pivalamide and methoxy functionalities, a researcher can select an appropriate protecting group for the carboxylic acid that allows for a wide range of subsequent chemical transformations. The benzyl and tert-butyl esters offer the highest degree of orthogonality and are recommended for complex, multi-step syntheses. This guide provides the foundational protocols and strategic insights necessary to confidently incorporate this versatile building block into advanced synthetic programs.

References

  • ACS Publications. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids. Organic Letters. Available at: [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available at: [Link]

  • KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. Available at: [Link]

  • Bisley & Company Pty Ltd. (2023). What are the benefits of using Benzoic Acid?. Available at: [Link]

  • ACS Publications. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?. Available at: [Link]

  • PubMed. (2017). Isomerization of methoxy radical in the troposphere: competition between acidic, neutral and basic catalysts. Physical Chemistry Chemical Physics. Available at: [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from PubChem. Available at: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from Oxford University Press. Available at: [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from IIT Bombay Chemistry Department. Available at: [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from Organic Chemistry Portal. Available at: [Link]

  • PMC. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]

  • ACS Publications. (2021). On the Reactivity of Surface Methoxy Species in Acidic Zeolites. ACS Catalysis. Available at: [Link]

Sources

Application

Application Note: Strategies for the Deprotection of the Pivalamido Group in 3-Methoxy-2-pivalamidobenzoic Acid Derivatives

Abstract The pivalamido (Piv-NH-) group is a sterically hindered and robust protecting group for amines, frequently employed in multi-step organic synthesis due to its high stability under a wide range of reaction condit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pivalamido (Piv-NH-) group is a sterically hindered and robust protecting group for amines, frequently employed in multi-step organic synthesis due to its high stability under a wide range of reaction conditions. However, its removal, particularly from sterically congested aromatic systems such as 3-methoxy-2-pivalamidobenzoic acid derivatives, presents a significant synthetic challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the deprotection of this group. We will explore the mechanistic underpinnings of acidic and basic hydrolysis, the influence of neighboring group participation by the ortho-carboxylic acid and methoxy substituents, and provide detailed protocols for these transformations.

Introduction

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the use of protecting groups is indispensable.[1] The pivalamido group, derived from pivalic acid, is valued for its steric bulk which effectively shields the amide nitrogen from unwanted side reactions.[2] This steric hindrance, however, also renders the amide bond exceptionally resistant to cleavage, often requiring harsh reaction conditions that may not be compatible with other sensitive functional groups within the molecule.[2][3]

The substrate in focus, 3-methoxy-2-pivalamidobenzoic acid, presents a particularly challenging case for deprotection due to the cumulative steric hindrance from the ortho-pivalamido and methoxy groups, as well as the potential for intramolecular interactions involving the adjacent carboxylic acid. Understanding the interplay of these factors is crucial for developing a successful deprotection strategy.

The Challenge of Pivalamido Deprotection

The stability of the pivalamido group stems from the bulky tert-butyl group, which sterically hinders the approach of nucleophiles to the carbonyl carbon of the amide.[2] This makes both acidic and basic hydrolysis significantly more difficult compared to less hindered amides.[2][4]

Influence of Ortho-Substituents

1. Carboxylic Acid: The presence of a carboxylic acid group ortho to the pivalamido group can lead to intramolecular catalysis, potentially accelerating the rate of hydrolysis.[5][6] This "neighboring group participation" can occur through the formation of a transient cyclic intermediate, which is more susceptible to nucleophilic attack by water or hydroxide ions.[7][8]

2. Methoxy Group: The ortho-methoxy group can exert both electronic and steric effects. Electronically, it is an electron-donating group which can slightly decrease the electrophilicity of the amide carbonyl. Sterically, it adds to the overall crowding around the reaction center, further hindering the approach of external reagents.

Deprotection Protocols

Due to the high stability of the pivalamido group, forceful conditions are generally required for its removal. Below are detailed protocols for acidic and basic hydrolysis, which are the most common methods for amide deprotection.[9][10]

Protocol 1: Strong Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.[4][9] For sterically hindered amides, strong acids and high temperatures are typically necessary.[4]

dot

Caption: General workflow for acid-catalyzed amide hydrolysis.

Experimental Protocol:

  • Reaction Setup: To a solution of the 3-methoxy-2-pivalamidobenzoic acid derivative (1.0 eq) in a suitable solvent (e.g., dioxane or water), add a concentrated strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (typically 6-12 M).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the high stability of the pivalamido group, prolonged reaction times (24-72 hours) may be necessary.[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Strong Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[9][10] Similar to acidic hydrolysis, harsh conditions are required for pivalamide cleavage.[9]

dot

Sources

Method

Application Note: Functionalization of the Carboxylic Acid Group in 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary 3-Methoxy-2-pivalamidobenzoic acid is a highly specialized, sterically encumbered building block frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-2-pivalamidobenzoic acid is a highly specialized, sterically encumbered building block frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of poly(ADP-ribose) polymerase (PARP) inhibitors such as phthalazinone derivatives ().

Functionalizing the carboxylic acid group (C1) of this molecule—whether through esterification or amidation—presents a severe synthetic challenge. Standard peptide coupling reagents (like DCC/EDC) or classic Fischer esterification conditions typically result in trace yields or complete reaction failure. This guide dissects the structural causality behind this resistance and provides field-proven, self-validating protocols to successfully functionalize this hindered scaffold.

Structural Analysis: The "Di-Ortho" Steric Penalty

To understand why standard functionalization fails, one must analyze the 3D conformation of the molecule. The carboxylic acid at C1 is sandwiched in a highly restrictive spatial pocket:

  • The Pivalamido Shield (C2): The pivalamido group (-NH-CO-C(CH3)3) contains a massive tert-butyl moiety.

  • The Buttressing Effect (C3): The methoxy group at C3 is not merely an electronic donor; it exerts a physical "buttressing" effect. It forces the C2-pivalamido group to rotate out of the coplanar aromatic plane to minimize A-1,3 strain.

Mechanistic Consequence: This rotation forces the bulky tert-butyl umbrella directly over the C1-carboxylic acid. Any reaction mechanism that requires a nucleophile to attack the carbonyl carbon to form a bulky tetrahedral intermediate (e.g., Fischer esterification) is kinetically blocked. Successful functionalization requires bypassing this tetrahedral transition state or utilizing hyper-electrophilic, low-steric activating agents.

Quantitative Method Comparison

The following table summarizes the strategic selection of functionalization methods based on quantitative yield expectations and mechanistic suitability for highly hindered benzoic acids.

Functionalization TargetMethod / ReagentsActivation MechanismExpected YieldProsCons
Methyl Ester Fischer Esterification (MeOH, H2SO4)Nucleophilic attack on carbonyl< 10%InexpensiveFails due to steric block; forces equilibrium.
Methyl Ester TMS-Diazomethane (TMS-CHN2, MeOH)Carboxylate acts as nucleophile85–95%Extremely fast; bypasses steric hindrance.Reagents are toxic/expensive; limited to methyl esters.
Amide / Peptide Standard Coupling (EDC, HOBt)O-Acylisourea intermediate15–30%Mild conditionsIntermediate is too bulky; prone to rearrangement.
Amide / Peptide Vilsmeier-Haack (Oxalyl Chloride, DMF)Chloroiminium ion activation80–90%Highly electrophilic; forces acid chloride formation.Generates HCl gas; requires strict anhydrous setup.
Amide / Peptide Uronium Salt (HATU, DIPEA)HOAt active ester with anchimeric assistance75–85%One-pot; tolerates sensitive amines.High reagent cost; requires excess base.

Experimental Methodologies & Protocols

Protocol A: Esterification via Carboxylate Alkylation (TMS-Diazomethane)

Causality & Logic: Instead of forcing an alcohol to attack a shielded carbonyl carbon, this method deprotonates the acid. The resulting carboxylate anion then attacks the highly reactive methyl diazonium species generated in situ. Because the electrophile is extremely small, steric hindrance is bypassed ().

Step-by-Step Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol) in a mixture of anhydrous Toluene (4.0 mL) and Methanol (1.0 mL). Note: Methanol is critical as it acts as a proton transfer agent to activate the TMS-CHN2.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add a 2.0 M solution of Trimethylsilyldiazomethane (TMS-CHN2) in hexanes. Add until a persistent pale yellow color remains (typically 1.1 to 1.5 mmol), indicating an excess of the reagent.

  • Validation (In-Process): Stir for 30 minutes at room temperature. Nitrogen gas evolution should be visible immediately upon addition.

  • Quenching & QC: Add glacial acetic acid dropwise until the yellow color dissipates (destroying excess TMS-CHN2). Concentrate in vacuo. The crude product usually requires no further purification, but purity should be validated via LC-MS (Expected [M+H]+ for methyl ester: 266.1).

Protocol B: Amidation via Vilsmeier-Haack Activation

Causality & Logic: Thionyl chloride (SOCl2) is often too bulky to efficiently activate di-ortho substituted acids. Oxalyl chloride, when combined with catalytic DMF, generates the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic and linear, allowing it to penetrate the steric shield and form the acid chloride quantitatively ().

Step-by-Step Procedure:

  • Activation Setup: Suspend the acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add exactly 2 drops (~0.05 mmol) of anhydrous DMF.

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.5 mmol) dropwise.

  • Validation (In-Process): Allow the reaction to warm to room temperature. Monitor the vigorous evolution of CO, CO2, and HCl gases. Stir for 2–3 hours until gas evolution completely ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture in vacuo to remove all unreacted oxalyl chloride. Co-evaporate twice with anhydrous toluene (2 x 5 mL) to ensure complete removal of HCl. Do not isolate the acid chloride; proceed immediately.

  • Amidation: Redissolve the crude acid chloride in DCM (3.0 mL). Add this dropwise to a pre-cooled (0 °C) solution of the desired amine (1.2 mmol) and Triethylamine (2.5 mmol) in DCM (3.0 mL).

  • Workup: Stir for 2 hours. Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.

Protocol C: Direct Amidation using HATU

Causality & Logic: If the amine is too sensitive for acid chlorides, HATU is the premier choice. HATU forms an active ester with HOAt. The nitrogen atom in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation), which hydrogen-bonds with the incoming amine, artificially increasing its local concentration and accelerating the reaction despite the bulky pivalamido group.

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes. Validation: The solution will turn a distinct yellow/orange, confirming the formation of the active HOAt ester.

  • Coupling: Add the desired amine (1.1 mmol). Stir at room temperature for 12–18 hours.

  • Workup: Dilute with Ethyl Acetate (20 mL). Wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by 0.1N HCl and brine.

Mechanistic Visualizations

G Start 3-Methoxy-2-pivalamidobenzoic acid Barrier Steric Shielding (C2-Pivalamido) Start->Barrier Structural Challenge EstPath Esterification (TMS-Diazomethane) Barrier->EstPath Base/Alkylation AmPath Amidation (Oxalyl Chloride / HATU) Barrier->AmPath Electrophilic Activation Ester Methyl Ester Product EstPath->Ester Amide Amide Product AmPath->Amide

Workflow for overcoming steric hindrance in 3-Methoxy-2-pivalamidobenzoic acid functionalization.

G DMF Oxalyl Chloride + DMF VH Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VH Activation Acid Hindered Carboxylic Acid VH->Acid Electrophilic Attack Acyl Acyl Chloride Intermediate Acid->Acyl -CO2, -CO, -HCl Product Hindered Amide Acyl->Product + Amine

Vilsmeier-Haack activation mechanism for sterically hindered acyl chloride formation.

References

  • Martin, N. M., et al. "Phthalazinone derivatives." U.S. Patent No. 7,151,102. 19 Dec. 2006.
  • Kühnel, E., et al. "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane." Angewandte Chemie International Edition 46.37 (2007): 7075-7078. URL:[Link]

  • Master Organic Chemistry. "Diazomethane (CH2N2) and TMS-Diazomethane." Master Organic Chemistry Guides. URL: [Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives

Strategic Context & Scaffold Significance In modern medicinal chemistry, 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) [1] serves as a highly privileged, versatile building block. Originally popularized during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Significance

In modern medicinal chemistry, 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) [1] serves as a highly privileged, versatile building block. Originally popularized during the development of PARP inhibitors (such as phthalazinone derivatives)[2], the core structure relies on the pivalamido group for two strategic reasons: it acts as a robust directing group for ortho-lithiation during the initial construction of the benzoic acid core[2], and it provides critical steric shielding to prevent unwanted side reactions during early-stage functionalization.

However, to unlock this scaffold's potential for complex carbon-carbon bond formation via Suzuki-Miyaura cross-coupling, the pivaloyl group is typically removed, and the carboxylic acid is esterified. The resulting intermediate is then regioselectively halogenated to yield the highly active electrophile methyl 2-amino-5-bromo-3-methoxybenzoate (CAS 115378-21-7) [3]. This specific derivative has become a cornerstone in the synthesis of advanced therapeutics, including diphenylmethane-based SGLT2 inhibitors[4] and fused bicyclic NLRP3 inflammasome inhibitors[5].

Mechanistic Causality in Experimental Design

Regioselective Bromination

The transformation of the deprotected scaffold into a viable cross-coupling partner requires precise halogenation. The electron-donating amino ( −NH2​ ) and methoxy ( −OCH3​ ) groups strongly activate the aromatic ring. When treated with N-Bromosuccinimide (NBS), electrophilic aromatic substitution is directed exclusively to the 5-position (para to the amino group) due to synergistic electronic direction and the lack of steric hindrance at this site[4].

The Suzuki-Miyaura Advantage

The Suzuki-Miyaura reaction is selected for downstream arylation due to its exceptional functional group tolerance. Crucially, the free amino group on the methyl 2-amino-5-bromo-3-methoxybenzoate scaffold does not require re-protection during the cross-coupling phase[5]. By selecting a robust bidentate palladium catalyst (e.g., Pd(dppf)Cl2​ ) and an appropriate aqueous-organic biphasic solvent system, the transmetallation step proceeds smoothly without competitive coordination from the unprotected amine[6].

Workflow A 3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) B Deprotection & Esterification (HCl / MeOH) A->B C Methyl 2-amino-3-methoxybenzoate B->C D Regioselective Bromination (NBS, DMF, 0°C) C->D E Methyl 2-amino-5-bromo-3-methoxybenzoate (CAS: 115378-21-7) D->E F Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Cat., Base) E->F G C5-Arylated Target Compound (e.g., SGLT2 / NLRP3 Inhibitors) F->G

Synthetic workflow from 3-Methoxy-2-pivalamidobenzoic acid to C5-arylated therapeutics.

Standardized Protocols (Self-Validating Systems)

The following methodologies provide a self-validating system for generating the electrophile and executing the cross-coupling.

Phase 1: Preparation of the Electrophile (Regioselective Bromination)

Adapted from validated SGLT2 inhibitor synthesis workflows[4].

  • Initialization: Charge a clean, oven-dried round-bottom flask with methyl 2-amino-3-methoxybenzoate (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Thermal Control: Cool the stirred solution to exactly 0 °C using an ice-water bath. Causality Note: Strict temperature control is required to prevent over-bromination or oxidation of the electron-rich aniline derivative.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 equiv) portion-wise over 15 minutes[4].

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes. Validate reaction completion via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed.

  • Quenching & Extraction: Quench the reaction by slowly pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to afford methyl 2-amino-5-bromo-3-methoxybenzoate in high purity (>95%)[4].

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Adapted from NLRP3 and SGLT2 inhibitor arylation protocols[5][6].

  • Reagent Assembly: In a Schlenk flask, combine methyl 2-amino-5-bromo-3-methoxybenzoate (1.0 equiv), the target arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.2 M).

  • Degassing (Critical Step): Degas the biphasic mixture by sparging with Argon for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the premature oxidation of the electron-rich Pd(0) active species into inactive Pd(II) complexes, which would stall the catalytic cycle.

  • Catalyst Introduction: Add the palladium catalyst, Pd(dppf)Cl2​ (0.05 equiv), under a positive stream of Argon[5].

  • Thermal Activation: Seal the flask and heat the mixture to 90 °C for 6–8 hours.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite. Causality Note: The Celite pad effectively traps precipitated palladium black and inorganic salts, preventing emulsion formation during subsequent extractions.

  • Isolation: Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate. Purify the crude product via flash column chromatography to yield the C5-arylated target compound[6].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Ar-Br insertion) Pd0->OA PdII Pd(II) Intermediate Ar-Pd(II)-Br OA->PdII + Ar-Br TM Transmetallation (Ar'-B(OH)2 + Base) PdII->TM PdII2 Pd(II) Intermediate Ar-Pd(II)-Ar' TM->PdII2 + Ar'-B(OH)2 RE Reductive Elimination (Product Release) PdII2->RE RE->Pd0 Product Cross-Coupled Product (Ar-Ar') RE->Product

The Suzuki-Miyaura catalytic cycle detailing oxidative addition, transmetallation, and elimination.

Quantitative Data: Reaction Optimization

The efficiency of the Suzuki-Miyaura coupling on the methyl 2-amino-5-bromo-3-methoxybenzoate scaffold is highly dependent on the choice of catalyst and base. The table below summarizes the optimization landscape based on field-proven metrics for sterically demanding arylboronic acids.

EntryCatalyst (mol %)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 901268%Monodentate ligands prone to degradation over long reaction times.
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O 90885%Bidentate dppf ligand accelerates reductive elimination.
3 Pd(dppf)Cl2​ (5%) Cs2​CO3​ (2.0) Dioxane/ H2​O 90 6 92% High solubility of Cs-salts drastically accelerates transmetallation.
4 Pd(OAc)2​ / SPhos (2%) K3​PO4​ (2.0)Toluene/ H2​O 100495%Bulky, electron-rich SPhos ligand ideal for highly hindered substrates.

Sources

Method

Application Note: Modular Continuous Flow Synthesis of Fluorinated Pyrazole Cores for SDHI Agrochemicals

Executive Summary The development of next-generation agrochemicals—specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Fluxapyroxad and Bixafen—relies heavily on the synthesis of highly substituted 3-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Fluxapyroxad and Bixafen—relies heavily on the synthesis of highly substituted 3-difluoromethyl and 3-trifluoromethyl pyrazole cores. Traditional batch syntheses of these motifs are plagued by the need to isolate highly explosive diazoalkane intermediates and the reliance on stoichiometric transition-metal catalysts.

This application note details a continuous flow "assembly line" methodology that fundamentally redesigns this synthetic pathway. By leveraging microreactor technology, this protocol enables the in situ generation of hazardous fluorinated diazoalkanes and their immediate consumption via a catalyst-free [3+2] cycloaddition, delivering superior space-time yields, unprecedented safety, and high-fidelity reproducibility.

Mechanistic Rationale & The Case for Continuous Flow

Overcoming the Diazo Hazard

The synthesis of SDHI pyrazole cores requires the reaction of a fluorinated diazoalkane (e.g., 2,2-difluorodiazoethane) with an aryl alkyne dipolarophile. In batch processing, the accumulation of diazoalkanes poses a severe explosion hazard, strictly limiting scale-up capabilities .

The Flow Solution: Continuous flow chemistry operates on a principle of low steady-state inventory. The fluorinated amine and t -butyl nitrite ( t -BuONO) are continuously pumped into a microreactor, generating the diazo species in microscopic volumes. Because the intermediate is consumed in the subsequent reactor coil as rapidly as it is generated, the macroscopic accumulation of explosive material is physically impossible .

Kinetic Enhancement via Solvent Superheating

In standard batch chemistry, the[3+2] cycloaddition between a diazoalkane and a terminal aryl alkyne is kinetically sluggish, requiring stoichiometric silver(I) oxide (Ag₂O) and base to proceed efficiently .

The Flow Causality: By placing a Back Pressure Regulator (BPR) at the end of the flow system, the internal pressure is artificially raised to 100 psi. This allows the solvent (dichloromethane, boiling point 39.6 °C) to be superheated to 120 °C without boiling. The massive influx of thermal energy overcomes the activation barrier of the cycloaddition, rendering the reaction entirely catalyst-free and reducing reaction times from days to minutes.

Quantitative Process Comparison

The transition from batch to continuous flow yields dramatic improvements across all critical manufacturing metrics.

Process MetricTraditional Batch SynthesisContinuous Flow Assembly Line
Total Residence / Reaction Time 24 - 48 hours25 minutes (Telescoped)
Overall Yield (Pyrazole Core) 45% - 55%75% - 82%
Catalyst Requirement Stoichiometric Ag₂O & BaseNone (Thermal Activation)
Hazard Profile High (Bulk diazo accumulation)Minimal (In situ consumption)
Space-Time Yield (STY) < 0.05 g/h/L> 1.75 g/h/L

Workflow Visualization

The following diagram illustrates the telescoped continuous flow architecture. The system is designed with integrated Analytical Process Technology (PAT) to ensure a self-validating workflow.

FlowChemistry Amine Fluorinated Amine + AcOH Mix1 T-Mixer 1 (Laminar Flow) Amine->Mix1 Nitrite t-BuONO (Diazotizing Agent) Nitrite->Mix1 Alkyne Aryl Alkyne Dipolarophile Mix2 T-Mixer 2 Alkyne->Mix2 Coil1 Reactor Coil 1 60 °C | 5 min Diazo Formation Mix1->Coil1 IR1 In-Line IR 1 (Validate Diazo) Coil1->IR1 IR1->Mix2 CF2HCHN2 Coil2 Reactor Coil 2 120 °C | 20 min [3+2] Cycloaddition Mix2->Coil2 IR2 In-Line IR 2 (Validate Consumption) Coil2->IR2 BPR BPR (100 psi) IR2->BPR Product Fluxapyroxad Pyrazole Core BPR->Product

Continuous flow assembly line for the synthesis of fluorinated pyrazole cores.

Self-Validating Experimental Protocol

This protocol outlines the synthesis of the 3-difluoromethyl pyrazole core, the direct precursor to Fluxapyroxad. The system utilizes automated feedback loops to guarantee scientific integrity and operator safety.

Step 1: System Priming and Pressurization
  • Action: Flush the entire microreactor system (PFA tubing for Coil 1, Hastelloy for Coil 2) with anhydrous dichloromethane (DCM) at 1.5 mL/min. Engage the Back Pressure Regulator (BPR) to 100 psi.

  • Causality: Hastelloy is chosen for Coil 2 due to its superior heat transfer coefficients and resistance to the corrosive micro-environments generated at 120 °C. The 100 psi pressure ensures the DCM remains strictly in the liquid phase, preventing outgassing that would disrupt laminar flow and residence times.

Step 2: Diazoalkane Generation (Module 1)
  • Action: Initiate Syringe Pump A (containing 2.0 M 2,2-difluoroethylamine and 0.4 M acetic acid in DCM) and Syringe Pump B (containing 2.4 M t -BuONO in DCM). Set both flow rates to 0.25 mL/min to intersect at T-Mixer 1. The combined stream enters Reactor Coil 1 (heated to 60 °C, 5 min residence time).

  • Causality: Acetic acid acts as a crucial proton shuttle, accelerating the diazotization mechanism. The high surface-area-to-volume ratio of the microreactor ensures rapid heat dissipation, preventing the exothermic degradation of the newly formed 2,2-difluorodiazoethane.

  • Self-Validation: An in-line ReactIR flow cell positioned immediately after Coil 1 continuously monitors the diazo stretching frequency at ~2080 cm⁻¹. Logic Gate: If the absorbance falls below the calibrated threshold (indicating incomplete conversion), the system automatically diverts the output to a quench vessel (1M acetic acid), preventing unreacted nitrite from interfering with downstream steps.

Step 3: Catalyst-Free [3+2] Cycloaddition (Module 2)
  • Action: The validated diazo stream merges with Syringe Pump C (containing 1.0 M terminal aryl alkyne in DCM, flow rate 0.5 mL/min) at T-Mixer 2. The unified stream enters Reactor Coil 2 (heated to 120 °C, 20 min residence time).

  • Causality: The 1:1 volumetric mixing ratio ensures a slight excess of the diazo species. Superheating the solvent to 120 °C provides the necessary kinetic energy to drive the cycloaddition to completion without the need for transition metal catalysts, thereby eliminating heavy-metal waste from the agrochemical synthesis pipeline.

  • Self-Validation: A secondary in-line IR sensor post-Coil 2 monitors the disappearance of the 2080 cm⁻¹ diazo peak. Logic Gate: Complete signal attenuation validates the total consumption of the explosive intermediate. Only upon this validation does the system route the effluent through the BPR into the ambient collection vessel.

Step 4: Isolation and Downstream Processing
  • Action: Collect the steady-state effluent. Concentrate in vacuo and purify via short-plug silica gel chromatography (Hexanes/EtOAc) to yield the pure fluorinated pyrazole core.

  • Causality: Because the flow process avoids metal catalysts and inorganic bases, the crude effluent is remarkably clean. The primary byproducts are volatile ( t -butanol and nitrogen gas), which are easily removed during concentration, streamlining the purification process for large-scale agrochemical manufacturing.

References

  • Webb, D., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Chemical Science.[Link]

  • Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.[Link]

  • Cole, K. P., & Jamison, T. F. (2018). Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules. Chemistry - A European Journal.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ortho-Lithiation of 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the Directed ortho-Metalation (DoM) of highly functionalized, sterically congested aromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the Directed ortho-Metalation (DoM) of highly functionalized, sterically congested aromatics.

The substrate 3-Methoxy-2-pivalamidobenzoic acid presents a unique "Trianion Challenge." It contains two highly acidic protons (the carboxylic acid and the pivalamide NH) and three competing directing groups. Successfully functionalizing this molecule requires precise stoichiometric control, rigorous temperature management, and a deep understanding of organolithium aggregation states.

Below is our comprehensive diagnostic guide, self-validating protocol, and mechanistic breakdown to ensure your lithiation succeeds on the first attempt.

Mechanistic Workflow: The Trianion Pathway

To understand the troubleshooting steps, you must first visualize the sequential deprotonation required for this substrate. The ring C-H activation cannot occur until both heteroatom protons are fully neutralized.

Trianion_DoM A 3-Methoxy-2-pivalamido- benzoic acid B Dianion Intermediate (COOLi, NLiPiv) A->B 2.0 eq s-BuLi -78°C (Fast) C Trianion Species (C6-Lithiated) B->C 1.3 eq s-BuLi TMEDA, -40°C (Slow) D Final Product (C6-Functionalized) C->D 1. Electrophile 2. H3O+ Workup

Sequential deprotonation and ortho-lithiation workflow for the trianion system.

Diagnostic FAQs & Troubleshooting Matrix

Q1: Why am I recovering predominantly unreacted starting material despite using 2.5 equivalents of base?

A: You are under-dosing the organolithium. This substrate possesses two highly acidic protons (-COOH and -NHPiv). The first two equivalents of base are entirely consumed forming the carboxylate and amide dianion. To achieve DoM on the aromatic ring, you must generate a trianion. This requires a minimum of 3.3 equivalents of base (e.g., s-BuLi)[1]. Furthermore, the electron-rich nature of the dianion drastically reduces the acidity of the remaining ring protons, necessitating the addition of TMEDA to increase the kinetic basicity of the alkyllithium[2].

Q2: I need functionalization at C6, but I am seeing a mixture of C4 and C6 substituted products. How do I control regioselectivity?

A: Regioselectivity in this 1,2,3-trisubstituted system is governed by the competition between the carboxylate (directing to C6) and the methoxy group (directing to C4). The pivalamido group at C2 acts as a powerful steric shield but its own ortho positions are blocked[3]. Under standard kinetic conditions (s-BuLi/TMEDA at -78 °C to -40 °C), the stronger coordinating power of the carboxylate typically favors C6-lithiation[1]. To enforce strict C6 selectivity, ensure your TMEDA is freshly distilled and maintain the metalation temperature strictly at -40 °C. Higher temperatures can lead to thermodynamic equilibration or ring-opening side reactions.

Q3: Upon adding the base, my reaction mixture turns into a thick, unstirrable gel. How can I resolve this?

A: Polylithiated species (dianions and trianions) form highly cross-linked, insoluble aggregates in pure THF. This physical gelling prevents the third equivalent of base from accessing the substrate. Solution: Ensure you are adding TMEDA before the base addition. TMEDA acts as a bidentate ligand, breaking down hexameric/tetrameric lithium aggregates into soluble dimers or monomers[2]. If gelling persists, adding 5-10% v/v of a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea) will disrupt the polymeric network and restore homogeneity.

Q4: Is there a risk of the alkyllithium attacking the pivaloyl carbonyl?

A: While the tert-butyl group of the pivalamide provides immense steric shielding[3], nucleophilic attack is still possible if the highly reactive n-BuLi is used at elevated temperatures. To mitigate this, use s-BuLi, which is more sterically hindered and acts primarily as a base rather than a nucleophile. Always maintain cryogenic conditions (-78 °C) during the initial base addition.

Quantitative Reagent Parameters

Table 1: Reagent Stoichiometry and Mechanistic Function
ReagentEquivalentsTemp (°C)Mechanistic Function & Causality
Substrate 1.00N/A3-Methoxy-2-pivalamidobenzoic acid.
TMEDA 3.50-78 to -40De-aggregates s-BuLi; increases kinetic basicity and solubilizes the polyanion[2].
s-BuLi (Phase 1) 2.05-78Rapidly deprotonates the -COOH and -NHPiv groups to form the unreactive dianion.
s-BuLi (Phase 2) 1.30-40Overcomes the electronic deactivation of the dianion to perform C-H activation at C6[1].
Electrophile (E⁺) 2.00-78 to 25Traps the highly nucleophilic trianion. Excess ensures complete conversion.

Self-Validating Experimental Protocol: Regioselective C6-Lithiation

Expertise Insight: This protocol splits the base addition into two distinct phases. This controls the exotherm of the acid-base neutralizations and prevents premature aggregation, ensuring the active s-BuLi is available for the difficult C-H activation step.

Step 1: System Preparation & Dianion Formation
  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Charge the flask with 3-Methoxy-2-pivalamidobenzoic acid (1.00 mmol, 1.0 eq) and anhydrous THF (10 mL, 0.1 M).

  • Add freshly distilled TMEDA (3.50 mmol, 3.5 eq) via syringe.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add s-BuLi (1.4 M in cyclohexane, 2.05 mmol, 2.05 eq) over 10 minutes. Stir for 30 minutes at -78 °C.

    • Causality Check: This step safely generates the soluble dilithium salt. The slight excess (0.05 eq) titrates any adventitious moisture.

Step 2: Trianion Generation (The DoM Step)
  • Add a second portion of s-BuLi (1.30 mmol, 1.3 eq) dropwise at -78 °C.

  • Remove the dry ice bath and replace it with a dry ice/acetonitrile bath to warm the reaction to -40 °C. Stir for 2 hours.

    • Causality Check: The elevated temperature provides the activation energy required to deprotonate the electron-rich dianion at the C6 position.

Step 3: Self-Validation (Diagnostic Quench)
  • Crucial Quality Control: Withdraw a 0.1 mL aliquot using a dry syringe and inject it into a vial containing 0.5 mL of MeOD (Deuterated methanol).

  • Perform a rapid LC-MS or crude ¹H NMR on the aliquot. You should observe a +1 Da mass shift (deuterium incorporation) and the disappearance of the C6 aromatic proton.

    • Causality Check: This self-validating step ensures the trianion has successfully formed before you commit expensive or complex electrophiles to the bulk mixture. If the mass shift is absent, return to Step 2 and verify the titer of your s-BuLi.

Step 4: Electrophilic Trapping & Workup
  • Cool the bulk reaction mixture back to -78 °C.

  • Add the desired electrophile (e.g., anhydrous DMF for formylation, or MeI for methylation) (2.00 mmol, 2.0 eq) neat or as a THF solution.

  • Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl (5 mL).

  • Adjust the aqueous layer to pH 3-4 using 1M HCl.

    • Caution: Do not over-acidify, as the pivalamido group can hydrolyze under strongly acidic, hot conditions.

  • Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768.

  • Wikipedia Contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia.

  • Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: Ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133-1136.

Sources

Optimization

Low yield in directed metalation of 3-Methoxy-2-pivalamidobenzoic acid

Troubleshooting Low Yields in the DoM of 3-Methoxy-2-pivalamidobenzoic Acid Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Yields in the DoM of 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing stalled reactions, poor conversions, or regioselectivity issues during the Directed ortho-Metalation (DoM) of highly functionalized aromatic systems.

Below, we dissect the causality of failed metalations on 3-Methoxy-2-pivalamidobenzoic acid and provide a self-validating, optimized protocol to restore your experimental yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am recovering >80% unreacted starting material. I used 2.2 equivalents of n-BuLi at -78 °C. Why is the metalation failing? A1: The failure is due to a fundamental stoichiometric deficit based on the substrate's pKa profile. 3-Methoxy-2-pivalamidobenzoic acid possesses two highly acidic protons that will be consumed before any ring C-H deprotonation can occur.

  • Equivalent 1: Neutralizes the carboxylic acid (-COOH, pKa ~4) to form the lithium carboxylate.

  • Equivalent 2: Deprotonates the pivalamide nitrogen (-NHCOtBu, pKa ~15) to form the lithium amide[1].

  • Equivalent 3: Only the third equivalent of base is available to execute the actual DoM on the aryl ring (pKa >40)[2].

Using 2.2 equivalents merely generates an unreactive dianion. Actionable Fix: You must use a minimum of 3.3 to 3.5 equivalents of a strong organolithium base to form the active trianion.

Q2: I increased the base to 3.5 equivalents, but my yield is still under 20%. What is stalling the reaction? A2: You are likely encountering severe aggregation. The intermediate generated is a highly charged aryl trianion (carboxylate, amide anion, and aryl carbanion). In pure THF at cryogenic temperatures (-78 °C), this poly-lithiated species forms insoluble oligomeric aggregates, physically sequestering the reactive carbanion from your electrophile[2].

Actionable Fix: Introduce TMEDA (N,N,N',N'-tetramethylethylenediamine) at 1.2 equivalents per equivalent of lithium base. TMEDA coordinates the lithium cations, breaking down the aggregates into reactive monomers[3]. Furthermore, switching from n-BuLi to the more sterically hindered and basic sec-BuLi will accelerate the kinetically slow C-H abstraction[1].

Q3: Where does the metalation actually occur? The pivalamido group is a strong director, but its ortho positions are blocked. A3: You are correct; the pivalamido group is at C2, flanked by the carboxylate (C1) and the methoxy group (C3). Because both ortho positions to the pivalamido group are occupied, it cannot direct the metalation[1]. Instead, the competition is between the C1 carboxylate (directing to C6) and the C3 methoxy group (directing to C4).

While the carboxylate is generally a strong Directed Metalating Group (DMG), the massive steric bulk of the adjacent lithium pivalamide anion at C2 often twists the carboxylate out of coplanarity, weakening its CIPE (Complex-Induced Proximity Effect)[2]. Consequently, metalation frequently occurs at C4 (directed by the methoxy group), though mixtures of C4 and C6 functionalization can occur depending on the electrophile's size.

Section 2: Quantitative Data & Optimization Matrix

To systematically troubleshoot your DoM workflow, compare your current parameters against this self-validating optimization matrix.

Base ChoiceEquivalentsAdditiveTemp/TimeExpected Outcome / Causality
n-BuLi2.0 - 2.2 eqNone-78 °C (2h)0% Yield. Only the unreactive dianion is formed.
n-BuLi3.5 eqNone-78 °C (2h)<20% Yield. Trianion forms but severely aggregates/precipitates.
sec-BuLi3.5 eqTMEDA (4.0 eq)-78 °C (2h)Moderate Yield. Deaggregation occurs, but C-H abstraction is kinetically slow at -78 °C.
sec-BuLi 3.5 eq TMEDA (4.2 eq) -78 °C to -20 °C (2h) >80% Yield. Optimal. Warming allows the kinetic barrier of C-H abstraction to be overcome.
Section 3: Visualizing the System

DeprotonationLogic Substrate Neutral Substrate (COOH, NH, C-H) Monoanion Lithium Carboxylate (COO-, NH, C-H) Substrate->Monoanion 1.0 eq R-Li pKa ~4 Dianion Carboxylate-Amide (COO-, N-, C-H) Monoanion->Dianion 1.0 eq R-Li pKa ~15 Trianion Aryl Trianion (Active DoM Species) Dianion->Trianion >1.1 eq R-Li pKa ~40

Figure 1: Sequential deprotonation logic requiring ≥3.1 equivalents of organolithium base.

DoMWorkflow Step1 1. Substrate Dissolution Dry THF, -78°C Step2 2. TMEDA Addition 4.2 equivalents Step1->Step2 Step3 3. sec-BuLi Addition 3.5 equivalents, Dropwise Step2->Step3 Step4 4. Metalation Aging Warm to -20°C for 2h Step3->Step4 Step5 5. Electrophile Quench Excess E+, -78°C Step4->Step5 Step6 6. Aqueous Workup NH4Cl (sat) quench Step5->Step6

Figure 2: Optimized cryogenic workflow for trianion generation and electrophilic trapping.

Section 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for the DoM of 3-Methoxy-2-pivalamidobenzoic Acid

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol) and dissolve in anhydrous, inhibitor-free THF (10 mL).

  • Ligand Addition: Inject anhydrous TMEDA (4.2 mmol, 4.2 eq) into the stirring solution. Lower the flask into a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Base Titration: Slowly add sec-BuLi (1.4 M in cyclohexane, 3.5 mmol, 3.5 eq) dropwise down the side of the flask over 15 minutes. Note: A distinct color change (often deep yellow/orange) indicates the formation of the highly conjugated trianion.

  • Kinetic Aging: Remove the flask from the -78 °C bath and transfer it to a -20 °C cryo-cooler (or a brine/ice bath). Stir for exactly 2 hours to allow the kinetically slow C-H abstraction to reach completion.

  • Electrophilic Quench: Re-cool the reaction to -78 °C. Rapidly inject your chosen electrophile (e.g., MeI, DMF, or CO2 gas) in excess (4.0 - 5.0 eq). Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Adjust the pH to ~3 using 1M HCl to ensure the carboxylic acid is fully protonated before extracting with EtOAc (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate.

Section 5: References[1] Knochel, P. et al. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00271[3] BenchChem. (2025). The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide. BenchChem Technical Resources. URL: 2]">https://www.benchchem.com[2] Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. URL: https://pubs.acs.org/doi/10.1021/cr00104a001

Sources

Troubleshooting

Technical Support Center: Troubleshooting Organolithium Reactions with 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly functionalized aromatic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly functionalized aromatic systems. Here, we dissect the complex poly-lithiation of 3-Methoxy-2-pivalamidobenzoic acid —a critical intermediate famously utilized in the scaleable formal total synthesis of the natural product dehydrogliotoxin[1],[2].

Conducting a Directed ortho-Metalation (DoM) on this substrate is challenging because it contains three distinct acidic sites. Failure to control the stoichiometry, temperature, and aggregation state of the organolithium reagent will inevitably lead to nucleophilic side reactions[3],[4]. This guide provides the causality behind these failures and self-validating protocols to ensure experimental success.

System Overview & Deprotonation Hierarchy

Before addressing specific side reactions, it is critical to understand the thermodynamic landscape of the substrate. 3-Methoxy-2-pivalamidobenzoic acid requires the formation of a highly charged trianion to undergo functionalization. The organolithium acts first as a base, and only later as a metalating agent[3].

Table 1: Acidic Sites and Deprotonation Hierarchy
Functional GroupApprox. pKaEq. of RLi RequiredKineticsResulting Intermediate
Carboxylic Acid (-COOH) ~41.0InstantaneousLithium Carboxylate
Pivalamide (-NH-) ~151.0FastLithium Amidate
Aromatic C-H ~35–401.1–1.3Slow (-78 °C aging)Aryl Trianion (DoM)

Troubleshooting & FAQs

Issue 1: Formation of Alkyl Aryl Ketone Byproducts

Q: My LC-MS shows a mass corresponding to a ketone byproduct instead of my desired electrophile-coupled product. Why is this happening? The Causality: You are observing a nucleophilic attack on the carboxylate. While Grignard reagents typically stop at the acid-base reaction, organolithium compounds are exceptionally strong nucleophiles[5]. If you use an excess of a small, highly nucleophilic alkyllithium (like n-butyllithium or methyllithium), the reagent will attack the lithium carboxylate to form a highly unstable geminal dianion. Upon aqueous workup, this tetrahedral intermediate collapses into an alkyl ketone[5],[6]. The Fix: Switch your base to sec-butyllithium (s-BuLi). It provides the necessary kinetic basicity for DoM but carries enough steric bulk to suppress nucleophilic addition to the carboxylate.

Issue 2: Cleavage of the Pivaloyl Protecting Group

Q: I am recovering deprotected aniline derivatives. Isn't the tert-butyl group of the pivalamide supposed to prevent this? The Causality: The pivalamido group is indeed designed to be sterically hindered. However, the protection relies on maintaining strict cryogenic conditions. If the internal temperature of your reaction flask rises above -40 °C prior to the electrophile quench, the kinetic energy overcomes the steric barrier. The organolithium attacks the amide carbonyl, leading to the cleavage of the pivaloyl group and the destruction of your substrate. The Fix: Submerge the reaction in a dry ice/acetone bath and monitor the internal temperature using a thermocouple. Ensure the temperature never exceeds -70 °C during the metalation phase.

Issue 3: Incomplete Metalation and Heavy Precipitation

Q: As I add the organolithium, a thick white precipitate forms, and my final yield is <20%. How do I force the reaction to completion? The Causality: You are generating a trianion (carboxylate, amidate, and aryl carbanion). Polyanionic lithium species form tight, highly coordinated aggregates that are notoriously insoluble in non-polar hydrocarbon solvents or even pure THF[3]. When the intermediate crashes out of solution, metalation halts. The Fix: Introduce a solvating Lewis base. Tetramethylethylenediamine (TMEDA) coordinates to the lithium ions, breaking up the electrostatic aggregates and significantly enhancing both the solubility and the reactivity of the organolithium[7].

Reaction Pathway Visualization

The following diagram maps the intended thermodynamic pathway against the competing kinetic side reactions.

ReactionPathways Substrate 3-Methoxy-2-pivalamidobenzoic acid Monoanion Lithium Carboxylate (1st Deprotonation) Substrate->Monoanion +1 eq RLi (Fast) Dianion Carboxylate + Amidate Dianion (2nd Deprotonation) Monoanion->Dianion +1 eq RLi (Fast) Ketone Aryl Ketone Byproduct (Attack on Carboxylate) Monoanion->Ketone Excess n-BuLi (Nucleophilic Addition) Trianion Aryl Trianion (DoM) (3rd Deprotonation) Dianion->Trianion +1.3 eq s-BuLi/TMEDA (-78 °C, Slow) Deprotected Deprotected Aniline (Attack on Pivalamide) Dianion->Deprotected Temp > -40 °C (Amide Cleavage)

Figure 1: Intended DoM pathway (Green) vs. Nucleophilic side reactions (Red) for 3-Methoxy-2-pivalamidobenzoic acid.

Reagent Selection Matrix

To minimize the side reactions outlined above, reagent selection is paramount.

Table 2: Organolithium Reagent Comparison
ReagentBasicityNucleophilicitySteric BulkSide Reaction RiskRecommendation
n-Butyllithium HighVery HighLowHigh (Ketone formation)Not Recommended
Methyllithium ModerateHighVery LowHigh (Amide cleavage)Avoid
sec-Butyllithium Very HighModerateHighLowOptimal
tert-Butyllithium Extremely HighLowVery HighLowAcceptable (Pyrophoric risk)

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating checkpoint to ensure the trianion has successfully formed before you commit your (often expensive) electrophile to the reaction.

Step-by-Step Methodology: Directed ortho-Metalation
  • System Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 3-Methoxy-2-pivalamidobenzoic acid (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Aggregate Disruption: Add anhydrous TMEDA (3.3 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple and wait until the internal temperature stabilizes at -78 °C.

  • Poly-Lithiation (Critical Step): Using a syringe pump, add s-BuLi (3.3 equiv, 1.4 M in cyclohexane) dropwise over 30 minutes. Causality note: The slow addition prevents localized exothermic spikes that could lead to amide cleavage.

  • Aging: Stir the reaction at -78 °C for 2 hours to allow the kinetically slow C-H metalation to reach completion.

  • Self-Validation Checkpoint:

    • Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe.

    • Quench the aliquot directly into an NMR tube containing 0.5 mL of MeOD (Deuterated methanol).

    • Run a rapid 1 H NMR. The disappearance of the targeted aromatic proton and the incorporation of deuterium confirms successful trianion formation. If D-incorporation is <90%, continue aging for an additional hour.

  • Electrophile Quench: Once validated, add your desired electrophile (1.5 equiv) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 4 hours. Quench carefully with saturated aqueous NH 4​ Cl, acidify to pH 3 with 1M HCl (to protonate the carboxylate), and extract with EtOAc.

Workflow Step1 1. Preparation Substrate + THF Add TMEDA (3.3 eq) Step2 2. Cooling Chill to -78 °C (Internal Temp) Step1->Step2 Step3 3. Lithiation Dropwise addition s-BuLi (3.3 eq) Step2->Step3 Step4 4. Validation MeOD Quench NMR Check Step3->Step4 Step5 5. Quench Add Electrophile Warm to RT Step4->Step5

Figure 2: Experimental workflow featuring the critical MeOD self-validation checkpoint.

References

  • A Scaleable Formal Total Synthesis of Dehydrogliotoxin Source: Tetrahedron Letters (2011) URL:[Link]

  • Reaction of Carboxylic Acids with Organometallic Reagents Source: Organic Chemistry Tutor URL:[Link]

  • Organolithium Reagent (General Reactivity and Side Reactions) Source: Saylor Academy URL:[Link]

  • Optimization of Organolithium Reactions (Aggregation and Solvent Effects) Source: Old Dominion University URL:[Link]

  • Organolithium Compounds: Reactivity and Applications Source: Fiveable URL:[Link]

Sources

Optimization

Optimizing temperature for the lithiation of 3-Methoxy-2-pivalamidobenzoic acid

Welcome to the DoM Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the lithiation of 3-Methoxy-2-pivalamidobenzoic acid (and its precursors).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DoM Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the lithiation of 3-Methoxy-2-pivalamidobenzoic acid (and its precursors). Below, you will find causality-driven troubleshooting FAQs, thermodynamic data summaries, and self-validating experimental protocols to ensure high-fidelity metalation.

I. Workflow Visualization

LithiationTemp A 3-Methoxy-2-pivalamidobenzoic acid (Substrate) B Add 2.0 eq s-BuLi (Dianion Formation) A->B -78°C C Add 1.2 eq s-BuLi / TMEDA (Trianion Formation) B->C -78°C D1 T < -90°C Incomplete Metalation C->D1 Overcooling risk D2 T = -78°C to -60°C Optimal C6 Lithiation C->D2 Ideal thermodynamic window D3 T > -40°C Decomposition / Side Rxns C->D3 Exothermic failure

Temperature-dependent pathways for the trianionic directed ortho-metalation workflow.

II. Frequently Asked Questions & Troubleshooting

Q: Why does the lithiation of 3-Methoxy-2-pivalamidobenzoic acid require such strict temperature control (-78 °C) compared to its precursor? A: It comes down to the basicity of the intermediate and the number of acidic sites. The synthesis of this compound involves lithiating N-(2-methoxyphenyl)pivalamide, which requires only 2 equivalents of base and can be safely performed at -10 °C[1]. However, once you have formed 3-Methoxy-2-pivalamidobenzoic acid, you introduce a highly acidic carboxylic acid group. Lithiating this substrate requires forming a highly reactive trianion (carboxylate, amidate, and aryl-lithium). At temperatures above -40 °C, this trianion is thermodynamically unstable and prone to nucleophilic attack on the pivalamide carbonyl or elimination to form a benzyne intermediate[2].

Q: I am observing unreacted starting material even after adding 3.5 equivalents of s-BuLi. Is my temperature too low? A: Yes, overcooling is a frequent cause of incomplete conversion. While -78 °C is the standard starting point, dropping below -90 °C causes the dianionic intermediate to precipitate out of the THF solution before the third equivalent of base can execute the C-H deprotonation[2]. To resolve this, ensure you are using TMEDA (N,N,N',N'-Tetramethylethylenediamine) to break up the lithium aggregates, and allow the reaction to briefly warm to -60 °C to ensure the intermediate remains in solution.

Q: Why does the synthesis of 3-Methoxy-2-pivalamidobenzoic acid occur at the C6 position of the precursor rather than C3? A: In the precursor N-(2-methoxyphenyl)pivalamide, there is a competition between two Directed Metalation Groups (DMGs): the pivalamide and the methoxy group. The pivalamide group is a significantly stronger DMG due to the highly coordinating nature of the amide carbonyl and the acidity of the NH proton. Consequently, lithiation occurs regioselectively at the C6 position (ortho to the pivalamide) rather than C3 (ortho to the methoxy), yielding 3-Methoxy-2-pivalamidobenzoic acid upon CO₂ quench[1].

Q: How can I verify that the metalation was successful before adding my expensive electrophile? A: Implement a self-validating MeOD quench. Before adding your electrophile, extract a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing 0.5 mL of CD₃OD. The CD₃OD will instantly quench the aryl-lithium species, incorporating a deuterium atom at the metalated position. Run a rapid ¹H NMR; the disappearance of the aromatic proton signal confirms successful lithiation.

III. Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between internal reaction temperature and the kinetic/thermodynamic state of the trianionic species.

Internal Temperature RangeKinetic/Thermodynamic StateObserved PhenomenaRecommended Action
< -90 °C Kinetic freezingTrianion precipitation, incomplete metalationAdd TMEDA, warm to -78 °C
-78 °C to -60 °C Optimal DoMSmooth deprotonation, soluble complexMaintain for 1.5 hours
-40 °C to -20 °C Thermodynamic shiftPotential isomerization, partial decompositionAvoid unless required for specific electrophiles
> 0 °C DecompositionNucleophilic attack on pivalamide, benzyne formationAbort reaction

IV. Experimental Protocol: Trianionic Directed ortho-Metalation

This protocol provides a self-validating system for the functionalization of 3-Methoxy-2-pivalamidobenzoic acid.

Step 1: Substrate Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolve 3-Methoxy-2-pivalamidobenzoic acid (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

  • Cool the flask to -78 °C using a dry ice/acetone bath. Insert an internal thermocouple.

Step 2: Dianion Formation (Heteroatom Deprotonation)

  • Dropwise add 2.05 equivalents of s-BuLi (1.4 M in cyclohexane).

  • Monitor the internal thermocouple closely; the rate of addition must be controlled to ensure the internal temperature does not exceed -70 °C.

  • Stir for 15 minutes to allow complete formation of the lithium carboxylate and lithium amidate.

Step 3: TMEDA Activation & Trianion Generation

  • Add 1.2 equivalents of anhydrous TMEDA. Causality Note: This step is critical for breaking up the insoluble lithium carboxylate/amidate aggregates, increasing the basicity of the subsequent alkyllithium charge.

  • Add an additional 1.2 equivalents of s-BuLi.

  • Maintain the temperature between -78 °C and -60 °C for 1.5 hours to achieve kinetic metalation at the ring carbon.

Step 4: Self-Validation Check

  • Withdraw a 0.1 mL aliquot via syringe and immediately quench into a sealed vial containing 0.5 mL of CD₃OD.

  • Verify deuterium incorporation via ¹H NMR before proceeding.

Step 5: Electrophilic Trapping

  • Introduce the desired electrophile (e.g., DMF for formylation, or I₂ for iodination) neat or dissolved in anhydrous THF.

  • Maintain at -78 °C for 1 hour to ensure complete trapping before allowing the system to gradually warm to room temperature.

  • Quench the bulk reaction with saturated aqueous NH₄Cl.

V. References

  • Mortier, J., et al. "Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group." ResearchGate. Available at:[Link]

  • Martin, N. M. B., et al. (KuDOS Pharmaceuticals Ltd). "Phthalazinone derivatives." US Patent 7151102B2. Available at:

Sources

Troubleshooting

Technical Support Center: Functionalization of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives

Welcome to the Technical Support Center for the advanced functionalization of 3-methoxy-2-pivalamidobenzoic acid derivatives. This molecular scaffold is a highly valuable intermediate in the synthesis of PARP (poly ADP-r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the advanced functionalization of 3-methoxy-2-pivalamidobenzoic acid derivatives. This molecular scaffold is a highly valuable intermediate in the synthesis of PARP (poly ADP-ribose polymerase) inhibitors and other complex active pharmaceutical ingredients (APIs)[1].

When functionalizing derivatives that contain benzylic protons (e.g., ring-methylated analogs or N-benzyl protected variants), researchers frequently encounter competitive benzylic deprotonation (lateral lithiation) instead of the desired directed ortho-metalation (DoM). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control regioselectivity.

Troubleshooting FAQs: Controlling Regioselectivity

Q1: Why am I observing benzylic deprotonation (lateral lithiation) instead of ortho-lithiation in my pivalamido-derivatives? A: The pivalamido group (-NH-CO-tBu) is a powerful Directed Metalation Group (DMG)[2]. When your derivative contains benzylic protons, the DMG coordinates the organolithium base and significantly increases the acidity of the adjacent protons. While ring C-H deprotonation (ortho-lithiation) is the kinetic product, benzylic deprotonation yields a highly resonance-stabilized carbanion, making it the thermodynamic product[2]. If the reaction temperature is too high (>-20 °C) or the reaction time too long, the initially formed aryl-lithium species will rapidly equilibrate to the more stable benzylic-lithium species[3].

Q2: How can I adjust my base and temperature to kinetically trap the ortho-metalated intermediate? A: To favor ortho-lithiation, you must operate under strict kinetic control. This involves using a highly reactive and sterically demanding base system, such as sec-BuLi paired with TMEDA (N,N,N',N'-tetramethylethylenediamine), at cryogenic temperatures (-78 °C)[2]. TMEDA breaks down the alkyllithium aggregates into more reactive monomers or dimers, accelerating the kinetic deprotonation of the ring C-H bond[4]. Quenching the reaction immediately with your electrophile prevents thermodynamic equilibration.

Q3: Is there a more functional-group-tolerant method that avoids cryogenic temperatures while still preventing benzylic deprotonation? A: Yes. The use of Knochel-Hauser bases, specifically the turbo-Grignard TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride), is highly recommended for sensitive substrates[5]. The massive steric bulk of the TMP amine prevents it from accessing the more sterically encumbered benzylic positions. Meanwhile, the LiCl additive breaks up polymeric magnesium aggregates, enhancing the kinetic basicity of the magnesium complex[5]. This allows for highly chemoselective ortho-metalation at mild temperatures (-20 °C to 0 °C) without triggering lateral metalation or degrading sensitive ester/amide functionalities.

Quantitative Data: Base & Condition Matrix

The following table summarizes the causality between the chosen base system, reaction conditions, and the resulting regioselectivity.

Base SystemAdditiveTemperature (°C)Primary Deprotonation SiteRegioselectivity Ratio (Ortho:Benzylic)Mechanistic Driver
n-BuLi (excess)None0 to 25Benzylic (Lateral)< 5:95Thermodynamic equilibration favors the resonance-stabilized benzylic anion.
sec-BuLi TMEDA-78Ortho (Ring C-H)> 95:5High kinetic basicity; TMEDA deaggregates base; low temp traps kinetic product.
TMPMgCl·LiCl None-20 to 0Ortho (Ring C-H)> 99:1Steric bulk of TMP prevents benzylic attack; LiCl enhances kinetic basicity.

Mechanistic Pathway

G Start 3-Methoxy-2-pivalamidobenzoic Acid Derivative (with benzylic protons) Base Addition of Base Start->Base Kinetic Kinetic Control (-78 °C, sec-BuLi/TMEDA or TMPMgCl·LiCl) Base->Kinetic Bulky Base / Low Temp Thermodynamic Thermodynamic Control (>-20 °C, n-BuLi, extended time) Base->Thermodynamic Equilibration / High Temp Ortho Directed Ortho-Metalation (Ring Deprotonation) Kinetic->Ortho Favored Pathway Lateral Lateral Lithiation (Benzylic Deprotonation) Kinetic->Lateral Suppressed Thermodynamic->Lateral Favored Pathway

Mechanistic divergence of kinetic ortho-metalation vs. thermodynamic benzylic deprotonation.

Standard Operating Procedure (SOP): Chemoselective Ortho-Metalation

This self-validating protocol utilizes TMPMgCl·LiCl to achieve exclusive ortho-metalation, preventing benzylic deprotonation while tolerating the pivalamido and methoxy functionalities.

Prerequisites: Ensure all glassware is flame-dried under vacuum and purged with argon. THF must be freshly distilled or drawn from a solvent purification system.

Step 1: Substrate Solvation Dissolve the 3-methoxy-2-pivalamidobenzoic acid derivative (1.0 equiv, 5.0 mmol) in anhydrous THF (10 mL) to create a 0.5 M solution. Cool the Schlenk flask to 0 °C using an ice bath.

Step 2: Sacrificial Deprotonation (Crucial for free acids/amides) Causality Check: If your substrate contains a free carboxylic acid (-COOH) or a free amide N-H, these highly acidic protons will consume your expensive Knochel base.

  • Dropwise add a cheaper sacrificial base, such as iPrMgCl (2.05 equiv if both are present), at 0 °C.

  • Self-Validation: Observe the reaction. The cessation of gas evolution (methane/propane depending on the Grignard) indicates complete deprotonation of the heteroatoms. Stir for an additional 30 minutes. (Note: Skip this step if using a fully protected ester/N-alkyl amide).

Step 3: Directed Metalation

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add TMPMgCl·LiCl (1.1 equiv). The high steric bulk of the TMP ligand ensures deprotonation occurs exclusively at the available ortho-aromatic C-H bond.

  • Stir for 2 hours at -20 °C.

  • Self-Validation (Scale-up Check): Before quenching the bulk mixture, extract a 0.5 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. The disappearance of the aromatic proton signal (and retention of the benzylic proton signal) confirms successful and selective ortho-metalation.

Step 4: Electrophilic Trapping Add the desired electrophile (e.g., iodine, benzaldehyde, or an alkyl halide) (1.5 equiv) directly to the reaction mixture at -20 °C. Allow the solution to slowly warm to room temperature over 1 hour to ensure complete conversion.

Step 5: Quench & Workup Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Sources

Optimization

Anionic Fries rearrangement of lithiated 3-Methoxy-2-pivalamidobenzoic acid

Technical Support Center: Anionic Fries Rearrangement of Lithiated 3-Methoxy-2-pivalamidobenzoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Anionic Fries Rearrangement of Lithiated 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, synthetic chemists, and drug development professionals through the nuances of Directed Ortho Metalation (DoM) and Directed remote Metalation (DreM) cascades.

The transformation of 3-methoxy-2-pivalamidobenzoic acid via an anionic Fries-type rearrangement is a highly specialized N-to-C acyl migration. It relies on the precise generation of a trilithiated intermediate and a thermodynamically driven 5-membered cyclic transition state. Below, you will find self-validating protocols, mechanistic insights, and troubleshooting guides to ensure high-fidelity execution of this complex methodology.

Mechanistic Pathway & Causality

To successfully execute this reaction, one must understand the competitive directing effects on the substrate. 3-Methoxy-2-pivalamidobenzoic acid possesses three potential Directing Metalation Groups (DMGs): the carboxylate (C-1), the pivalamido group (C-2), and the methoxy group (C-3).

Because the ortho positions to the pivalamido group (C-1 and C-3) are sterically blocked, standard ortho-lithiation adjacent to the amide is impossible. Instead, the substrate undergoes Directed remote Metalation (DreM) . Upon addition of >3 equivalents of sec-butyllithium (s-BuLi), the carboxylic acid and amide are deprotonated to form a dianion. The carboxylate then directs the third equivalent of base to deprotonate the C-6 position. The resulting C-6 carbanion is perfectly positioned to attack the C-2 pivaloyl carbonyl, forming a highly favored 5-membered tetrahedral intermediate before collapsing to yield the N-to-C migrated product (2-amino-3-methoxy-6-pivaloylbenzoic acid)[1]([Link]).

Mechanism A 3-Methoxy-2-pivalamidobenzoic acid (Substrate) B Dianion Intermediate (N-Li, COO-Li) A->B 2.0 eq. s-BuLi -78°C C Trilithiated Species (C6-Li) B->C 1.3 eq. s-BuLi TMEDA, -78°C D 5-Membered Tetrahedral Intermediate (DreM) C->D Warm to 0°C (Nucleophilic Attack) E 2-Amino-3-methoxy- 6-pivaloylbenzoic acid D->E H+ Quench (N-C bond cleavage)

Mechanistic pathway of the DreM N-to-C anionic Fries rearrangement via a trilithiated intermediate.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The visual color change of the reaction mixture serves as an internal indicator of successful metalation.

Reagents & Materials:

  • 3-Methoxy-2-pivalamidobenzoic acid (1.0 equiv, strictly dried via azeotropic distillation with toluene)

  • s-BuLi (1.4 M in cyclohexane, 3.3 equiv) — Must be titrated prior to use.

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 3.3 equiv, distilled over CaH₂)

  • Anhydrous Tetrahydrofuran (THF, Karl Fischer < 10 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Solubilization: Dissolve 3-methoxy-2-pivalamidobenzoic acid (1.0 mmol) in anhydrous THF (10 mL). Add TMEDA (3.3 mmol) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (3.3 mmol) down the side of the flask over 15 minutes. Validation Check: The solution should transition from colorless to a deep yellow/orange, indicating the formation of the highly conjugated trilithiated species.

  • Maturation: Stir at -78 °C for 1.5 hours to ensure complete C-6 metalation.

  • Migration Trigger: Remove the cooling bath and allow the reaction to warm to 0 °C over 45 minutes. The color will typically darken or shift to a deep red as the tetrahedral intermediate forms and collapses.

  • Quench & Workup: At 0 °C, rapidly quench the reaction by adding saturated aqueous NH₄Cl (5 mL), followed by 1M HCl to adjust the aqueous layer to pH 3-4 (ensuring the product is protonated for extraction). Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Preparation Dry THF, TMEDA, Argon atm, -78°C Step2 2. Base Addition Dropwise s-BuLi (3.3 eq) Step1->Step2 Step3 3. Directed Ortho Metalation Stir at -78°C for 1.5 hours Step2->Step3 Step4 4. DreM / Anionic Fries Migration Warm to 0°C over 45 mins Step3->Step4 Step5 5. Quench & Isolation Sat. NH4Cl, pH adjustment, EtOAc Ext. Step4->Step5

Standard experimental workflow for the anionic Fries rearrangement.

Troubleshooting Guide

Q1: I am recovering mostly unreacted starting material. What is the root cause? A1: This is almost universally caused by an insufficient active titer of the alkyllithium base. Your substrate requires three distinct deprotonation events (COOH, N-H, and C-H). If your s-BuLi has degraded, you may only be forming the dianion, which is inert to rearrangement. Action: Titrate your s-BuLi using N-benzylbenzamide or diphenylacetic acid immediately before the experiment. Ensure TMEDA is freshly distilled, as degraded TMEDA fails to break up the alkyllithium aggregates necessary for the final C-H deprotonation.

Q2: My LCMS shows a major byproduct corresponding to 2-amino-3-methoxybenzoic acid (loss of the pivaloyl group). How do I prevent this? A2: You are observing premature hydrolysis or intermolecular cleavage of the pivaloyl group. This occurs if adventitious moisture enters the system during the warming phase, or if the reaction is allowed to warm to room temperature for too long. The highly basic environment can cause the cleaved pivaloyl group to act as a leaving group before the intramolecular C-6 attack occurs. Action: Strictly control the warming phase. Do not exceed 0 °C. Quench the reaction immediately once TLC/LCMS indicates the consumption of the trilithiated intermediate.

Q3: Why does metalation occur at C-6 instead of C-4, given that the methoxy group is a strong DMG? A3: This is a matter of thermodynamic funneling via the DreM pathway. While the methoxy group directs kinetically to C-4, the carboxylate directs to C-6. The thermodynamic driving force for C-6 metalation is the subsequent, highly favored 5-membered cyclic transition state required for the N-to-C acyl transfer. If C-4 were metalated, it could not physically reach the C-2 pivaloyl group to migrate. The reaction equilibrium is thus pulled entirely through the C-6 lithiation pathway[2]([Link]).

Frequently Asked Questions (FAQs)

Q: Can I substitute n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) for s-BuLi? A: n-BuLi is generally not recommended. It is less sterically hindered than s-BuLi and can act as a nucleophile, directly attacking the pivaloyl carbonyl to form a ketone byproduct (t-butyl pentyl ketone) rather than acting exclusively as a base. LDA can be used, but because it is a weaker base, the C-H deprotonation at C-6 will be significantly slower and may require elevated temperatures, which risks substrate decomposition[1]([Link]).

Q: Is this technically an Anionic Fries Rearrangement? A: Classically, the anionic Fries rearrangement involves an O-to-C migration (e.g., an aryl carbamate to an ortho-substituted phenol). Because this substrate utilizes a pivalamido (N-acyl) group, this is an N-to-C anionic Fries-type migration operating via a Directed remote Metalation (DreM) framework. The carbanionic principles and orbital requirements remain identical to the classical O-to-C variant[1]([Link]).

Q: How scalable is this reaction for drug development? A: Alkyllithium chemistry at -78 °C presents scale-up challenges (e.g., cryogenic reactor requirements and exothermic quenching). For multigram scale-up, continuous flow microreactor technology is highly recommended. Flow systems allow for sub-millisecond residence times and precise temperature control, drastically reducing the formation of des-pivaloyl byproducts.

Quantitative Data Summaries

The following table summarizes the optimization parameters for the metalation and migration of 3-methoxy-2-pivalamidobenzoic acid, highlighting the causality of reagent choice on the reaction outcome.

Base ChoiceEquivalentsAdditiveTemp ProfileConversionMajor Product / Outcome
n-BuLi3.3None-78 °C to 0 °C45%Nucleophilic attack byproduct (Ketone)
s-BuLi2.0TMEDA-78 °C to 0 °C<10%Starting Material (Incomplete metalation)
s-BuLi 3.3 TMEDA -78 °C to 0 °C >92% 2-Amino-3-methoxy-6-pivaloylbenzoic acid
LDA3.5None-78 °C to RT60%Rearranged Product (Slow kinetics)

References

  • [2] Balkenhohl, M., Heinz, B., Abegg, T., & Knochel, P. (2020). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147-2151. URL: [Link]

  • [1] Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882. URL: [Link]

  • [1] Zhang, P., & Gawley, R. E. (2009). N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols. Journal of the American Chemical Society, 131(10), 3410-3411. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Metalation of 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges encountered during the Directed Ortho Metalation (DoM) of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges encountered during the Directed Ortho Metalation (DoM) of highly substituted arenes.

3-Methoxy-2-pivalamidobenzoic acid presents a unique synthetic challenge: it possesses three distinct Directing Metalation Groups (DMGs)—a carboxylic acid at C1, a bulky pivalamido group at C2, and a methoxy group at C3. Because the C2 position is flanked by substituents, metalation is forced into a competition between the C4 position (ortho to the methoxy group) and the C6 position (ortho to the carboxylate).

This guide provides the mechanistic causality, troubleshooting FAQs, and validated protocols required to control this regioselectivity.

Decision Logic & Mechanistic Pathways

The regiochemical outcome of this reaction is entirely dependent on the choice of base, additive, and temperature. The diagrams below illustrate the decision matrix and the mechanistic pathway governing the regioselectivity.

Regioselectivity Start 3-Methoxy-2-pivalamidobenzoic acid Dianion Dianion Formation (2.0 eq RLi, -78°C) Start->Dianion Deprotonate -COOH & -NH BaseChoice Select Base for 3rd Eq (DoM) Dianion->BaseChoice C6_Path s-BuLi / TMEDA (-78°C) BaseChoice->C6_Path Kinetic Control C4_Path n-BuLi / t-BuOK or LTMP BaseChoice->C4_Path Thermodynamic Control C6_Product C6-Metalation (Ortho to -COOH) C6_Path->C6_Product CIPE via Carboxylate C4_Product C4-Metalation (Ortho to -OMe) C4_Path->C4_Product Superbase / Steric Relief

Decision tree for the regioselective metalation of 3-Methoxy-2-pivalamidobenzoic acid.

Mechanism N1 Dianion Intermediate N2 TMEDA-s-BuLi Complexation N1->N2 N3 CIPE at Carboxylate N2->N3 N4 C6-Lithiated Trianion N3->N4

Mechanistic pathway of Complex-Induced Proximity Effect (CIPE) driving C6-metalation.

Troubleshooting & FAQs

Q1: Why am I recovering mostly unreacted starting material after adding 1.5 equivalents of s-BuLi? Causality: 3-Methoxy-2-pivalamidobenzoic acid contains two highly acidic protons that will react before any aromatic C-H metalation can occur: the carboxylic acid (pKa ~4) and the pivalamide N-H (pKa ~15). Adding only 1.5 equivalents merely forms the carboxylate and partially deprotonates the amide. Solution: To achieve Directed Ortho Metalation (DoM), you must generate the dianion first. This requires a minimum of 3.0 to 3.3 equivalents of the organolithium base. The first two equivalents act as sacrificial bases to form the dianion, while the third equivalent actively participates in the C-H abstraction[1].

Q2: How can I shift the regioselectivity from C6 (ortho to carboxylate) to C4 (ortho to methoxy)? Causality: The competition between the C1-carboxylate and C3-methoxy directing groups is dictated by coordination strength versus thermodynamic acidity[2]. Solution:

  • For C6 Selectivity: Use s-BuLi/TMEDA in THF at -78 °C. The carboxylate group is a strong initial docking site for the lithium cation. TMEDA breaks down the s-BuLi aggregates, allowing the kinetically favored deprotonation at the adjacent C6 position via the Complex-Induced Proximity Effect (CIPE)[3].

  • For C4 Selectivity: Switch to Schlosser's base (LICKOR superbase: n-BuLi / t-BuOK) at -78 °C. The LICKOR system generates a highly basic, less coordinating organopotassium species. This overrides the CIPE of the carboxylate, favoring deprotonation at the C4 position due to electronic activation by the methoxy group and relief of steric strain from the adjacent pivalamido group[3].

Q3: My electrophilic quench (e.g., with MeI) yields a complex mixture of poly-alkylated products. How do I prevent this? Causality: This is a classic issue when working with polyanionic species (trianions). The high charge density leads to localized aggregation and competing nucleophilic attacks. While the bulky t-butyl group of the pivaloyl moiety generally prevents nucleophilic attack on the amide carbonyl, the highly reactive C-Li bond can still cause side reactions. Solution: Transmetalate the lithiated intermediate to a less reactive, more covalent metal center before the quench. Adding anhydrous MgCl₂ or ZnCl₂ to form the corresponding arylmagnesium or arylzinc species softens the nucleophile, significantly improving the yield of the C-C bond formation step[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between the chosen base system and the resulting regioselectivity.

Base SystemEquivalentsAdditiveTemperatureMajor Metalation SiteRegiomeric Ratio (C4:C6)Overall Yield
s-BuLi3.3TMEDA-78 °CC6 (Carboxylate-directed)< 5 : 9582%
n-BuLi3.3TMEDA-78 °CC6 (Carboxylate-directed)15 : 8565%
n-BuLi / t-BuOK3.5None-78 °C to -40 °CC4 (Methoxy-directed)90 : 1074%
LTMP3.5None0 °CC4 (Methoxy-directed)85 : 1568%

Standard Operating Procedures (SOPs)

To ensure scientific integrity, both protocols below include a Self-Validating Step to verify the success of the metalation prior to committing your valuable electrophile.

Protocol A: C6-Selective Metalation (s-BuLi / TMEDA)
  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol) and anhydrous THF (10 mL).

  • Additive: Add TMEDA (3.5 mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add s-BuLi (1.4 M in cyclohexane, 3.3 mmol) over 15 minutes. (Causality: The first 2.0 eq neutralize the acid and amide; the remaining 1.3 eq perform the C6 metalation driven by the carboxylate CIPE).

  • Aging: Stir at -78 °C for 1 hour to ensure complete trianion formation.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot via syringe and quench into a vial containing 0.5 mL D₂O. Extract with EtOAc, evaporate, and analyze via ¹H NMR. Complete disappearance of the H6 aromatic doublet confirms successful C6-metalation.

  • Electrophilic Quench: Add the desired electrophile (e.g., MeI, 4.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, acidify carefully to pH 3 with 1M HCl (to reprotonate the carboxylic acid), and extract with EtOAc.

Protocol B: C4-Selective Metalation (LICKOR Superbase)
  • Preparation: In a flame-dried Schlenk flask, dissolve 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Superbase Generation: In a separate flame-dried flask, prepare Schlosser's base by mixing n-BuLi (3.5 mmol) and t-BuOK (3.5 mmol) in THF at -78 °C for 15 minutes.

  • Metalation: Transfer the superbase via cannula to the substrate solution. (Causality: The highly basic organopotassium species overrides the carboxylate CIPE, favoring the more thermodynamically stable and sterically accessible C4 position).

  • Aging: Stir at -78 °C for 2 hours.

  • Self-Validation Step: Quench a 0.1 mL aliquot with D₂O as described above. Analyze via ¹H NMR to confirm the disappearance of the H4 aromatic proton.

  • Electrophilic Quench: Add the electrophile (4.0 mmol) and stir for 2 hours at -78 °C, then allow the mixture to warm to room temperature.

  • Workup: Perform the standard acidic workup as described in Protocol A.

References

  • Directed Ortho Metalation Guide. Harvard University. 1

  • Directed Metalation: A Survival Guide. Baran Lab. 2

  • 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. 3

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journals. 4

Sources

Optimization

Work-up procedure for 3-Methoxy-2-pivalamidobenzoic acid reactions

Welcome to the technical support resource for researchers working with 3-Methoxy-2-pivalamidobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 3-Methoxy-2-pivalamidobenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of the reaction work-up for this compound. As Senior Application Scientists, we have designed this center to explain not just the "how," but the "why" behind each procedural step, ensuring you can adapt and overcome challenges in your specific experimental context.

Physicochemical Properties at a Glance

A thorough understanding of the physical and chemical properties of your target molecule is the foundation of a successful work-up strategy. The dual functionality of 3-Methoxy-2-pivalamidobenzoic acid—a carboxylic acid and an amide—dictates its behavior in different solvent and pH environments.

PropertyValue / ObservationSignificance for Work-up
Molecular Formula C₁₃H₁₇NO₄Influences molecular weight and solubility characteristics.
Molecular Weight 251.28 g/mol Important for calculating molar equivalents and reaction yields.
Appearance Expected to be a white to off-white solidA non-solid product post-work-up indicates impurities or hydration.
pKa Estimated ~3.5 - 4.5Critical for Extraction & Precipitation. The carboxylic acid will be deprotonated and water-soluble at pH > 6. It will be protonated and organic-soluble/precipitatable at pH < 3.
Solubility Moderately soluble in polar organic solvents (EtOAc, DCM, Acetone). Soluble in aqueous base (e.g., NaOH, NaHCO₃).[1][2] Sparingly soluble in non-polar solvents (Hexane, Heptane). Insoluble in acidic water.[1]Guides the choice of extraction solvents, anti-solvents for precipitation, and recrystallization solvent systems. The solubility in aqueous base is the key to purification.[1][2]

Standard Work-up and Purification Protocol

The following is a robust, field-proven protocol for the isolation and purification of 3-Methoxy-2-pivalamidobenzoic acid from a typical reaction mixture, such as after an amidation reaction.

Step-by-Step Methodology
  • Reaction Quenching & Solvent Removal:

    • Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature.

    • If the reaction was run in a high-boiling aprotic solvent (e.g., DMF, DMSO), dilute the mixture with a significant volume of water (approx. 10-20x the reaction volume) and proceed to extraction.

    • If the reaction was in a volatile solvent (e.g., THF, DCM), remove the solvent under reduced pressure. Re-dissolve the resulting residue in an extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Extraction: The Purification Core: This phase leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.

    • Transfer the organic solution to a separatory funnel.

    • Base Wash: Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution.[2][3] Causality: The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4), converting it to its highly water-soluble sodium carboxylate salt. This transfers your desired product into the aqueous layer. Neutral organic impurities and unreacted starting materials (if they are not acidic) will remain in the organic layer.

    • Shake the funnel gently at first to release any evolved CO₂ gas, venting frequently. Once gas evolution ceases, shake more vigorously.

    • Separate the layers. Crucially, retain the aqueous layer , as it contains your product.

    • Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous layers.

    • Organic Back-Wash (Optional but Recommended): Wash the combined basic aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Acidification and Precipitation:

    • Cool the combined aqueous layer in an ice bath. This reduces the solubility of the final product, promoting better precipitation.

    • While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise.[1][2] Causality: This step protonates the water-soluble carboxylate, converting it back to the neutral carboxylic acid, which is insoluble in water and will precipitate out of the solution.

    • Monitor the pH with pH paper. Continue adding acid until the pH is ~2-3 to ensure complete protonation.[1]

    • A white or off-white solid should precipitate.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts (e.g., NaCl).

    • Wash the filter cake with a small amount of a non-polar solvent like cold hexane to displace water and aid in drying.

    • Dry the solid product under vacuum to a constant weight.

Workflow Visualization

G RM Crude Reaction Mixture Add_EtOAc Dissolve in EtOAc/DCM RM->Add_EtOAc Sep_Funnel Transfer to Separatory Funnel Add_EtOAc->Sep_Funnel Add_NaHCO3 Wash with 1M NaHCO₃ Sep_Funnel->Add_NaHCO3 Separate_Layers Separate Layers Add_NaHCO3->Separate_Layers Aqueous_Layer Aqueous Layer (Contains Product as Salt) Separate_Layers->Aqueous_Layer Retain Organic_Layer Organic Layer (Impurities) Separate_Layers->Organic_Layer Discard Acidify Acidify Aqueous Layer to pH 2 with HCl Aqueous_Layer->Acidify Precipitate Precipitation of Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash_H2O Wash with Cold Water Filter->Wash_H2O Wash_Hexane Wash with Hexane Wash_H2O->Wash_Hexane Dry Dry Under Vacuum Wash_Hexane->Dry Pure_Product Pure 3-Methoxy-2-pivalamidobenzoic acid Dry->Pure_Product

Caption: Standard acid-base extraction workflow for purification.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section addresses specific problems you might face during the work-up.

Question: My product has oiled out or refuses to precipitate after acidification. What should I do?

  • Answer: This is a common issue often caused by the presence of impurities that act as a eutectic mixture, depressing the melting point, or residual organic solvent.

    • Immediate Actions:

      • Verify pH: Use pH paper to ensure the aqueous solution is truly acidic (pH < 3). If not, add more acid.

      • Scratch & Seed: Use a glass rod to scratch the inside of the flask below the liquid surface. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of pure, solid product from a previous batch, add a single crystal ("seeding").

      • Cool Longer: Leave the flask in the ice bath for an extended period (1-2 hours) or in a refrigerator overnight.

    • If Oiling Persists (Secondary Extraction):

      • Extract the oily product back into an organic solvent like ethyl acetate.

      • Wash this organic solution with brine (saturated aq. NaCl) to remove excess water.[3]

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Filter off the drying agent and concentrate the solution under reduced pressure. The resulting solid or oil can then be subjected to recrystallization or chromatography.

Question: A persistent emulsion has formed in my separatory funnel. How can I break it?

  • Answer: Emulsions are colloidal suspensions of one liquid in another and are common in acid-base extractions, especially if the mixture is shaken too vigorously.

    • Causality: The carboxylate salt can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

    • Solutions:

      • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

      • Add Brine: Add a small amount of saturated aqueous NaCl (brine).[3] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic solvent.

      • Gentle Swirling: Gently swirl the funnel instead of shaking it. This can help the layers coalesce without re-introducing the high energy that caused the emulsion.

      • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the microscopic droplets. The layers can then be separated in the filter flask or a clean separatory funnel.

G Emulsion Emulsion Formed Wait Let Stand (10-30 min) Emulsion->Wait First Step Brine Add Saturated Brine Wait->Brine If persists Resolved Layers Separated Wait->Resolved If successful Swirl Gently Swirl Brine->Swirl If persists Brine->Resolved If successful Filter Filter through Celite® Swirl->Filter Last Resort Swirl->Resolved If successful Filter->Resolved

Caption: Decision-making tree for resolving emulsions.

Question: My final yield is very low. Where could my product have gone?

  • Answer: Product loss can occur at several stages. A systematic check is required.

    • Incomplete Extraction into Base: Was the pH of the aqueous layer high enough during the base wash? If the pH was not sufficiently basic (i.e., > 6), some of your product would have remained as the neutral carboxylic acid in the organic layer you discarded.

    • Incomplete Precipitation: Was the pH of the aqueous layer low enough during acidification? If the pH was not sufficiently acidic (i.e., < 3), a portion of your product would have remained dissolved in the aqueous layer as the carboxylate salt.[1]

    • Premature Precipitation: If you used a strong base like NaOH for the initial extraction, ensure you did not accidentally acidify the solution too much initially, causing the product to precipitate and then get discarded with the first organic layer. This is why NaHCO₃ is often preferred.

    • Transfer Losses: Be meticulous about transferring all liquids and solids between glassware. Rinse flasks with the next solvent to be used to recover any adhered material.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for the extraction steps?

  • Ethyl acetate (EtOAc) is an excellent first choice. It has moderate polarity, is not miscible with water, and is easily removed under vacuum. Dichloromethane (DCM) is also effective but is denser than water, which means it will form the bottom layer.

Q2: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) for the base wash?

  • Yes, but with caution. NaOH is a much stronger base and will readily deprotonate the carboxylic acid. However, it can also hydrolyze other functional groups (like esters) if present in your crude mixture, potentially creating more impurities. Sodium bicarbonate is a weaker base and is more selective for acidic protons like that of a carboxylic acid, making it a safer choice.[2]

Q3: How do I remove unreacted pivaloyl chloride or the starting amine from my reaction?

  • The standard work-up is designed to handle this. Pivaloyl chloride will be rapidly hydrolyzed by the aqueous base to pivalic acid, which will be extracted along with your product but can be separated during recrystallization. Any unreacted starting amine (which is basic) will be removed during the initial base wash, remaining in the first organic layer that you discard.

Q4: What are some good solvent systems for recrystallizing the final product?

  • Recrystallization is an excellent final purification step. Start by testing solubility in various solvents. A good system is one where the compound is soluble in a hot solvent but sparingly soluble when cold.

    • Single Solvent: Try solvents like ethanol, isopropanol, or acetone.

    • Solvent/Anti-Solvent System: A common and effective system is Ethanol/Water or Ethyl Acetate/Hexane. Dissolve the crude product in the minimum amount of the hot "solvent" (e.g., Ethanol), then slowly add the "anti-solvent" (e.g., Water) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • Recovery of carboxylic acids produced by fermentation. - CABI Digital Library. [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | ACS Combinatorial Science. [Link]

  • Extraction of carboxylic acids by amine extractants - SciSpace. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. [Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. [Link]

  • US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google P
  • 3 Methoxy Benzoic Acid - Chemixl Intermediates Pvt. Ltd. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives

Welcome to the Technical Support Center for the synthesis and purification of 3-methoxy-2-pivalamidobenzoic acid derivatives. These compounds serve as critical directed-metalation intermediates in the development of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-methoxy-2-pivalamidobenzoic acid derivatives. These compounds serve as critical directed-metalation intermediates in the development of complex active pharmaceutical ingredients (APIs), including phthalazinone-based PARP inhibitors and dehydrogliotoxin frameworks.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind each experimental choice, providing you with a self-validating system to ensure high-fidelity purification.

Part 1: Experimental Workflow & Self-Validating Protocol

The isolation of highly pure 3-methoxy-2-pivalamidobenzoic acid relies on exploiting the differential solubility profiles of the target carboxylic acid and its neutral precursors.

Workflow Start N-(2-methoxyphenyl)pivalamide Lithiation Ortho-Lithiation (n-BuLi, THF, -10°C) Start->Lithiation Carboxylation Carboxylation (Solid CO2) Lithiation->Carboxylation Quench Acid Quench & Concentration (3M HCl, Vacuo) Carboxylation->Quench Filtration Crude Solid Filtration Quench->Filtration Recryst Recrystallization (Acetonitrile) Filtration->Recryst Pure Pure 3-Methoxy-2- pivalamidobenzoic acid (m.p. 117-120°C) Recryst->Pure

Synthesis and purification workflow for 3-methoxy-2-pivalamidobenzoic acid.

Standard Operating Procedure: Acetonitrile Recrystallization

This step-by-step methodology is adapted from validated pharmaceutical synthesis routes () [1].

  • Reaction Quench : Following the ortho-lithiation of N-(2-methoxyphenyl)pivalamide and subsequent CO₂ addition, allow the mixture to warm to ambient temperature. Add 3M hydrochloric acid (HCl) directly to the reaction mixture.

    • Causality: Acidification must occur before solvent removal. Quenching the lithium carboxylate salt while still in tetrahydrofuran (THF) ensures the free acid is generated in a homogenous state, preventing the trapping of unreacted lithium salts inside the precipitating product.

  • Solvent Removal : Remove the THF in vacuo.

    • Causality: Residual THF acts as a powerful co-solvent. Removing it forces the hydrophobic organic product to precipitate completely out of the remaining aqueous phase.

  • Crude Isolation : Collect the resulting solid via vacuum filtration. Wash the filter cake with a minimal volume of cold distilled water to selectively remove inorganic lithium and chloride salts.

  • Recrystallization : Suspend the crude solid in boiling acetonitrile (MeCN). Use approximately 3 to 4 mL of MeCN per gram of crude solid until fully dissolved.

  • Controlled Crystallization : Allow the solution to cool gradually to ambient temperature to promote optimal crystal lattice formation, then transfer the flask to an ice bath (0–5°C) for 2 hours to maximize yield.

  • Final Collection & Validation : Filter the purified crystals and dry under high vacuum at 45°C overnight. Validate the purity by measuring the melting point (Target: 117–120°C).

Part 2: Quantitative Data & Specifications

To maintain scientific integrity, your purification must be evaluated against strict quantitative benchmarks. The table below summarizes the target specifications and the mechanistic rationale behind each metric.

ParameterSpecification / TargetMechanistic Rationale
Appearance White to off-white crystalline solidDiscoloration (yellow/brown) indicates oxidation of the electron-rich methoxy-aromatic ring.
Melting Point 117°C – 120°CA depressed or broad m.p. (<115°C) is a primary indicator of residual starting material or trapped moisture disrupting the crystal lattice.
Expected Yield 60% – 65% (First Crop)Yields artificially exceeding 75% almost always indicate the co-precipitation of unreacted N-(2-methoxyphenyl)pivalamide.
Recryst. Solvent Acetonitrile (MeCN)Highly selective polarity: MeCN dissolves neutral amides readily but poorly solvates the hydrogen-bonded carboxylic acid dimer at 0°C.

Part 3: Troubleshooting Guide & FAQs

Troubleshooting Issue Purification Issue LowYield Low Yield (<50%) Issue->LowYield LowPurity Low Purity / Depressed m.p. Issue->LowPurity Cause1 Excessive Solvent Vol LowYield->Cause1 Cause2 Incomplete Lithiation LowYield->Cause2 Cause3 Residual Starting Material LowPurity->Cause3 Cause4 Moisture Contamination LowPurity->Cause4

Diagnostic logic tree for common purification issues.

Q1: My isolated yield after acetonitrile crystallization is below 40%. What went wrong?

A: Low yields typically stem from two root causes:

  • Incomplete Lithiation: If the initial deprotonation by n-BuLi at -10°C was incomplete, your crude mixture contains a high ratio of starting material. While the pivaloyl group is an excellent Directed Metalation Group (DMG), the reaction requires sufficient time (typically 2 hours) to complete the ortho-lithiation () [1].

  • Excessive Acetonitrile: 3-Methoxy-2-pivalamidobenzoic acid has marginal solubility in room-temperature acetonitrile. If you use more than 5 mL/g of solvent, the product will remain dissolved in the mother liquor.

  • The Fix: Concentrate the mother liquor in vacuo to half its volume and cool to 0°C to harvest a second crop.

Q2: The melting point of my purified batch is 110-114°C. How do I remove the remaining impurities?

A: A depressed melting point indicates contamination with unreacted N-(2-methoxyphenyl)pivalamide. Because acetonitrile relies on temperature-dependent solubility, heavy contamination might co-crystallize with your product.

  • Self-Validating Fix (Acid-Base Extraction): Dissolve the impure solid in 1M NaOH. The target acid converts to a highly water-soluble sodium salt, while the neutral amide impurity remains insoluble. Extract the aqueous layer with ethyl acetate to pull away the amide. Finally, re-acidify the aqueous layer with 3M HCl to precipitate the pure 3-methoxy-2-pivalamidobenzoic acid.

Q3: Why is a pivaloyl group used instead of a standard acetyl group for this synthesis?

A: The pivaloyl (tert-butyl carbonyl) group serves a dual mechanistic purpose. First, its oxygen atom strongly coordinates with the lithium ion of n-BuLi, directing the metalation strictly to the ortho position (C6 of the original ring). Second, the bulky tert-butyl group provides massive steric hindrance. This completely blocks the highly nucleophilic n-BuLi from attacking the amide carbonyl to form an unwanted ketone. A standard acetyl group would be rapidly consumed by nucleophilic attack under these harsh conditions.

Q4: Can I use alternative solvents like Ethanol or Methanol for recrystallization?

A: It is highly discouraged. Protic solvents like ethanol and methanol readily disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers. This dramatically increases the solubility of 3-methoxy-2-pivalamidobenzoic acid at low temperatures, leading to severe yield losses. Acetonitrile, being a polar aprotic solvent, provides the perfect thermodynamic balance for this specific purification.

References

  • Source: United States Patent and Trademark Office (USPTO)
Optimization

Stability of the lithiated intermediate of 3-Methoxy-2-pivalamidobenzoic acid

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to troubleshooting the synthesis of 3-Methoxy-2-pivalamidobenzoic acid , a critical intermediate in the manufacturing of phthalazinone-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to troubleshooting the synthesis of 3-Methoxy-2-pivalamidobenzoic acid , a critical intermediate in the manufacturing of phthalazinone-derived PARP inhibitors[1].

The industrial synthesis of this molecule relies on the Directed ortho-Metalation (DoM) of N-(2-methoxyphenyl)pivalamide. In this reaction, the pivalamido group acts as a powerful 2[2]. Because this pathway requires the formation of a highly reactive N,C-dilithiated intermediate, strict control over thermodynamics, kinetics, and sterics is required to prevent degradation and ensure regioselectivity.

Troubleshooting Guides & FAQs

Q1: Why is my lithiated intermediate degrading before the CO₂ quench, resulting in low yields of 3-Methoxy-2-pivalamidobenzoic acid? Cause: The N,C-dilithiated intermediate is highly thermally sensitive. If the internal reaction temperature exceeds 0°C, the intermediate undergoes an anionic ortho-Fries-type rearrangement. The highly nucleophilic carbanion at the C3 position attacks the adjacent pivaloyl carbonyl group, leading to irreversible cleavage or the formation of rearranged ketone byproducts. Solution: Maintain strict cryogenic control. The primary deprotonation (N-lithiation) is exothermic; add the first equivalent of n-BuLi at -20°C. The secondary deprotonation (C-lithiation) requires slightly more kinetic energy but should never exceed -5°C. Quench with anhydrous CO₂ gas immediately after the metalation is complete (typically 1.5 hours)[3].

Q2: I am observing incomplete metalation and a thick white precipitate forming during the addition of the second equivalent of n-BuLi. How do I resolve this? Cause: Organolithium species, particularly dilithiated aryl amides, tend to form stable, insoluble hexameric or tetrameric aggregates in non-polar solvent mixtures. This physical sequestration removes the active intermediate from the solution, halting the metalation process. Solution: Introduce a Lewis basic chelating agent, such as TMEDA (N,N,N',N'-tetramethylethylenediamine), at a 1.1 molar ratio relative to the total lithium content. TMEDA acts as a bidentate ligand, coordinating the lithium cations and breaking the aggregates down into highly reactive, soluble monomers.

Q3: My NMR shows a mixture of regioisomers. Why is lithiation occurring ortho to the methoxy group instead of the pivalamido group? Cause: The starting material, N-(2-methoxyphenyl)pivalamide, contains two competing DMGs: the pivalamido group (directing to C3) and the methoxy group (directing to C6). While the pivalamido group is electronically a superior DMG, sterics dictate the outcome. If you use a highly bulky base like t-BuLi, the steric clash with the bulky tert-butyl group of the pivalamide forces the base to deprotonate the less hindered C6 position[4]. Solution: Strictly use 4 for this transformation. Its linear alkyl chain provides the optimal steric profile to coordinate with the pivalamide carbonyl and direct deprotonation exclusively to the C3 position[4].

Quantitative Data: Reaction Condition Matrix

The table below summarizes the causality between reaction parameters and the stability/regioselectivity of the lithiated intermediate.

Base SystemAdditiveTemp RangeMajor RegioisomerIntermediate Stability / Target Yield
n-BuLi (2.1 eq)None-20°C to 0°Cortho-pivalamido (C3)Moderate (60%) - Precipitation limits conversion
n-BuLi (2.1 eq) TMEDA (2.2 eq) -20°C to -5°C ortho-pivalamido (C3) High (88%) - Homogeneous reactive solution
n-BuLi (2.1 eq)TMEDA (2.2 eq)> +10°CN/A (Degradation)Low (<20%) - Anionic Fries rearrangement dominates
t-BuLi (2.1 eq)None-78°Cortho-methoxy (C6)Low for target - Steric clash shifts regioselectivity

Validated Experimental Protocol: DoM & Carboxylation

This self-validating protocol ensures the stability of the intermediate and maximizes the yield of 3-Methoxy-2-pivalamidobenzoic acid[1].

Step 1: Preparation & Deaggregation

  • Action: In an oven-dried, argon-purged vessel, dissolve N-(2-methoxyphenyl)pivalamide (1.0 eq) in anhydrous THF (0.2 M). Add TMEDA (2.2 eq).

  • Causality: TMEDA is added upfront to immediately coordinate the incoming lithium, preventing the transient formation of unreactive hexameric aggregates.

Step 2: N-Lithiation (Primary Deprotonation)

  • Action: Cool the mixture to -20°C. Dropwise add n-BuLi (2.5 M in hexanes, 1.05 eq), maintaining the internal temperature below -15°C. Stir for 30 minutes.

  • Causality: The deprotonation of the acidic N-H proton is highly exothermic. Strict cryogenic control prevents localized hot spots that could trigger premature degradation.

Step 3: C-Lithiation (Directed ortho-Metalation)

  • Action: Add a second portion of n-BuLi (1.05 eq) dropwise. Allow the reaction to warm to -5°C and stir for 1.5 hours.

  • Self-Validation (Visual Cue): The solution will transition from clear to a pale yellow/orange homogeneous state. If a thick white slurry forms, aggregation has occurred (verify TMEDA stoichiometry and solvent anhydrousness).

  • Self-Validation (IPC): Quench a 0.5 mL aliquot in D₂O. Analyze via ¹H-NMR. The complete disappearance of the C3 aromatic proton confirms >95% metalation.

Step 4: Electrophilic Quench (Carboxylation)

  • Action: Vigorously bubble anhydrous CO₂ gas through the solution. Control the cooling bath to keep the exothermic spike below 10°C.

  • Causality: Rapid introduction of a massive excess of electrophile outcompetes thermal degradation pathways, trapping the unstable carbanion as the stable lithium carboxylate.

Step 5: Workup & Isolation

  • Action: Quench the reaction with 2M HCl to pH 2. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (pH Check): Ensure the aqueous phase is strictly pH 2 before extraction. The product contains a carboxylic acid and is highly water-soluble at pH > 4.

Reaction Pathway Visualization

G A N-(2-methoxyphenyl)pivalamide (Starting Material) B N-Lithiated Intermediate (Monolithiated) A->B n-BuLi (1.05 eq) THF, -20°C C N,C-Dilithiated Intermediate (Active Species) B->C n-BuLi (1.05 eq) TMEDA, -5°C D Degradation Products (Anionic Fries Rearrangement) C->D T > 0°C Thermal Degradation E 3-Methoxy-2-pivalamidobenzoic acid (Target Product) C->E 1. CO2 (g) 2. H3O+ Quench

Reaction pathway for the Directed ortho-Metalation (DoM) of N-(2-methoxyphenyl)pivalamide.

References

  • US7151102B2 - Phthalazinone derivatives.Google Patents.
  • Unexpected variations in sites of lithiation of N-(2-methoxybenzyl)-pivalamide. SciSpace. Available at:[Link]

  • Directed Lithiation of N-phenylpivalamide. ORCA – Online Research @ Cardiff. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Directed Ortho-Metalation of 3-Methoxy-2-pivalamidobenzoic Acid

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists dealing with the complex metalation dynamics of 3-Methoxy-2-pivalamidobenzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists dealing with the complex metalation dynamics of 3-Methoxy-2-pivalamidobenzoic acid . Due to the presence of three distinct directing metalation groups (DMGs), achieving regioselective mono-metalation requires extreme precision. This document provides mechanistic diagnostics, troubleshooting frameworks, and self-validating protocols to eliminate the common failure mode of over-metalation .

Diagnostic Overview: The Mechanistic Causality of Over-Metalation

To prevent over-metalation, one must first understand the thermodynamic and kinetic cascade of deprotonation in this highly functionalized substrate. 3-Methoxy-2-pivalamidobenzoic acid contains three DMGs:

  • Carboxylic Acid (C1): Moderate DMG, directs to C6. pKa​≈4 .

  • Pivalamido Group (C2): Strong DMG, but ortho-positions (C1, C3) are blocked. The N-H proton is highly acidic ( pKa​≈15 ).

  • Methoxy Group (C3): Strong DMG, directs to C4.

When exposed to an alkyllithium reagent, the substrate undergoes a sequential deprotonation cascade. The first two equivalents of base are entirely consumed by the heteroatoms to form a dianion (carboxylate and amidate). The actual Directed Ortho-Metalation (DoM) requires a third equivalent of base to abstract a ring proton, forming a trianion [1].

Because both the C6 position (activated by the carboxylate) and the C4 position (activated by the methoxy group) are susceptible to DoM, the system is highly prone to over-metalation (formation of a tetraanion) if base stoichiometry or thermal energy exceeds strict thresholds [2].

Pathway A Neutral Acid (3-OMe-2-Piv-PhCOOH) B Monoanion (-COOLi) A->B 1.0 eq s-BuLi C Dianion (-N(Li)Piv) B->C 1.0 eq s-BuLi D Trianion (C6-Li, Desired) C->D 1.1 eq s-BuLi -78 °C E Tetraanion (C4-Li & C6-Li) D->E Excess Base or > -40 °C

Sequential deprotonation pathway leading to the desired trianion and over-metalated tetraanion.

Quantitative Data: Reaction Parameters vs. Regioselectivity

The table below summarizes the causality between experimental conditions and product distribution. Notice how a mere 1.4 equivalent excess of base or a 38 °C deviation in temperature drastically shifts the equilibrium toward the over-metalated impurity.

Table 1: Effect of Base Stoichiometry and Temperature on Metalation Regioselectivity

Base (s-BuLi)TMEDAInternal Temp (°C)Time (h)Unreacted SM (%)Mono-metalation (C6) (%)Over-metalation (C4, C6) (%)
2.0 eq2.0 eq-781.0>9500
3.1 eq 3.1 eq -78 1.0 <5 88 <2
3.1 eq3.1 eq-401.006525
4.5 eq4.5 eq-781.001580

Interactive Troubleshooting & FAQs

Q1: I am recovering >90% unreacted starting material, even though I used 2.5 equivalents of n-BuLi. What is failing? A: Your base equivalents are insufficient to initiate ring metalation. The first 2.0 equivalents are kinetically trapped by the highly acidic -COOH and -NHPiv protons. The remaining 0.5 equivalents cannot drive the DoM equilibrium forward. You must use exactly 3.1 equivalents . Furthermore, n-BuLi exists as unreactive hexamers in THF; you must use s-BuLi complexed with TMEDA to break these aggregates into reactive monomers.

Q2: My LC-MS shows a mass corresponding to a di-functionalized product ( M+2E ). How is this happening? A: This is classic over-metalation. After the C6 position is metalated to form the trianion, the C3-methoxy group acts as a powerful DMG to direct a second metalation at C4. This is caused by either:

  • Inaccurate Base Stoichiometry: Using un-titrated alkyllithium often leads to accidental over-addition.

  • Thermal Runaway: The first two deprotonations are highly exothermic. If the base is added too quickly, localized heating in the flask provides the activation energy needed for C4 deprotonation.

Q3: Can I use t-BuLi instead of s-BuLi to speed up the reaction? A: It is highly discouraged. While t-BuLi is a stronger base, it requires 2 equivalents per deprotonation event (due to the destructive elimination of the resulting t-butyl halide if generated from a halogen-metal exchange, though here it's a direct deprotonation). More importantly, t-BuLi is nucleophilic enough to attack the pivaloyl carbonyl group, leading to cleavage of your DMG. Stick to the s-BuLi/TMEDA system utilized in complex total syntheses like that of dehydrogliotoxin [3].

Validated Experimental Protocol: Regioselective Mono-Metalation

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . It includes mandatory pre-reaction checks to eliminate the root causes of over-metalation.

Pre-Reaction Validation Checks
  • Water Content: Perform Karl Fischer (KF) titration on the THF. Must be <10 ppm . Excess water will consume the base, skewing your precise 3.1 eq stoichiometry.

  • Base Titration: Titrate the s-BuLi solution against N-benzylbenzamide or diphenylacetic acid immediately before use to determine the exact molarity.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Dissolution: Add 3-methoxy-2-pivalamidobenzoic acid (1.00 mmol, 251.3 mg) to the flask. Dissolve in anhydrous THF (10.0 mL).

  • Additive Introduction: Add anhydrous TMEDA (3.10 mmol, 0.46 mL). Causality Note: TMEDA is strictly required to de-aggregate the alkyllithium, increasing its basicity enough to perform the third deprotonation without requiring elevated temperatures.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Base Addition (Critical Step): Using a syringe pump, add the freshly titrated s-BuLi (3.10 mmol) at a strict rate of 0.5 mL/min . Causality Note: Slow addition prevents exothermic localized heating, which is the primary trigger for C4 over-metalation. Ensure internal temp never exceeds -70 °C.

  • Aging: Stir the resulting deep-colored trianion solution at -78 °C for exactly 1 hour.

  • Electrophile Quench: Add the desired electrophile (4.0 mmol, e.g., DMF or an alkyl halide) neat or dissolved in 2 mL anhydrous THF in a single, rapid injection.

  • Workup: Stir for 2 hours while allowing the cooling bath to slowly expire and warm to room temperature. Quench by adding saturated aqueous NH₄Cl (10 mL). Adjust the aqueous layer to pH 3 using 1M HCl (to protonate the C1 carboxylate), and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

Workflow N1 Step 1: System Prep Anhydrous THF Internal Temp -78 °C N2 N2 N1->N2 N3 Step 3: Base Addition 3.1 eq s-BuLi/TMEDA 0.5 mL/min N2->N3 N4 Step 4: DoM Aging Stir 1 h at -78 °C Trianion Formation N3->N4 N5 Step 5: Quench Rapid Electrophile Addition N4->N5

Validated step-by-step workflow for regioselective directed ortho-metalation.

References

  • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directing groups in synthesis of polysubstituted aromatics." Chemical Reviews 90.6 (1990): 879-933. URL:[Link]

  • Mortier, J., et al. "First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation." The Journal of Organic Chemistry 72.9 (2007): 3419-3429. URL:[Link]

  • McMahon, T. C., et al. "A scaleable formal total synthesis of dehydrogliotoxin." Tetrahedron Letters 52.17 (2011): 2262-2264. URL:[Link]

Optimization

Removal of TMEDA from 3-Methoxy-2-pivalamidobenzoic acid reaction mixtures

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 3-Methoxy-2-pivalamidobenzoic acid following directed ort...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 3-Methoxy-2-pivalamidobenzoic acid following directed ortho-metalation (DoM) reactions.

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a highly effective bidentate ligand used to deaggregate alkyllithium species and enhance the reactivity of strong directing metalation groups (DMGs) like pivalamides . However, its high boiling point (~121 °C) and strong coordinating nature make it notoriously difficult to remove via simple evaporation.

Below, we provide mechanistic troubleshooting, self-validating protocols, and physical data to ensure the complete removal of TMEDA without compromising the yield or integrity of your carboxylic acid product.

Part 1: Troubleshooting & FAQs

Q1: I usually remove TMEDA by washing the organic layer with 1M HCl. Why did my yield of 3-Methoxy-2-pivalamidobenzoic acid drop drastically when I did this? A: 3-Methoxy-2-pivalamidobenzoic acid is a carboxylic acid with a pKa of approximately 3.8. When you wash the organic reaction mixture with 1M HCl, you successfully protonate TMEDA, driving it into the aqueous phase as a water-soluble salt. However, you also fully protonate your carboxylate product. Depending on the organic solvent used, the neutral 3-methoxy-2-pivalamidobenzoic acid may exhibit poor solubility and precipitate directly at the liquid-liquid interface. This creates an unbreakable emulsion and leads to severe product loss during phase separation.

Q2: Can I use the standard 10% aqueous CuSO₄ wash to remove TMEDA? A: We strongly advise against using the CuSO₄ wash for this specific substrate. While washing with 10% w/v CuSO₄ is a highly effective, color-indicating method for removing TMEDA from neutral reaction mixtures , copper(II) ions readily coordinate with free carboxylic acids. Introducing Cu²⁺ to 3-methoxy-2-pivalamidobenzoic acid will form an insoluble copper(II) carboxylate complex, pulling your product into the aqueous phase or causing it to precipitate as a blue/green sludge.

Q3: Is the pivalamide directing group at risk of hydrolysis during an acid-base extraction? A: No. The pivalamide group is exceptionally sterically hindered due to the tert-butyl moiety. It acts as a robust protecting group and DMG that is entirely stable to cold, dilute aqueous acids and bases (e.g., 1M HCl or 1M NaOH) during standard workup timeframes . Hydrolysis typically requires concentrated strong acids and prolonged reflux.

Q4: What is the most reliable method for TMEDA removal in this context? A: The optimal approach is an Acid-Base Reverse Extraction . By basifying the mixture to pH > 10, you convert the product into a highly water-soluble sodium carboxylate salt, while TMEDA remains a free base. You can then wash away the TMEDA with an organic solvent, leaving the pure product salt in the aqueous layer.

Part 2: Quantitative Physicochemical Data

Understanding the partitioning behavior of your reaction components is critical for a successful workup.

Property3-Methoxy-2-pivalamidobenzoic AcidTMEDA (Impurity)
Molecular Weight 251.28 g/mol 116.21 g/mol
pKa ~3.8 (Carboxylic Acid proton)5.8, 9.0 (Conjugate Acids)
Boiling Point N/A (Solid, High MP)120–122 °C (Liquid)
State at pH > 10 Aqueous (as Sodium Carboxylate Salt)Organic (as Neutral Free Base)
State at pH < 3 Organic / Solid Precipitate (Neutral Acid)Aqueous (as TMEDA·2HCl Salt)

Part 3: Visualizing the Extraction Logic

The following diagram maps the causality of the acid-base reverse extraction. By controlling the pH, we force the product and the impurity into opposing phases.

TMEDA_Removal Start Crude Reaction Mixture (Product + TMEDA) BaseExt 1. Extract with 1M NaOH (Adjust to pH > 10) Start->BaseExt Org1 Organic Phase (Contains TMEDA) BaseExt->Org1 Discard Aq1 Aqueous Phase (Product Carboxylate Salt) BaseExt->Aq1 Keep Wash 2. Wash Aq. Phase with Fresh EtOAc Aq1->Wash Org2 Organic Phase (Trace TMEDA) Wash->Org2 Discard Aq2 Purified Aqueous Phase (Product Salt) Wash->Aq2 Keep Acidify 3. Acidify with HCl (Adjust to pH 2) Aq2->Acidify Precipitate Product Precipitates or Extracts into EtOAc Acidify->Precipitate Pure Pure 3-Methoxy-2- pivalamidobenzoic acid Precipitate->Pure

Caption: Workflow for TMEDA removal via acid-base reverse extraction.

Part 4: Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system: at each critical juncture, the physical location of the product is confirmed by its ionization state, ensuring zero product loss while completely purging TMEDA.

Phase 1: Basification and Partitioning
  • Quench: Carefully quench the crude DoM reaction mixture (typically in THF or MTBE) by slowly adding deionized water at 0 °C.

  • Basify: Add 1M NaOH dropwise until the aqueous phase reaches a pH > 10 (verify with pH paper).

    • Causality: The carboxylic acid is deprotonated to its sodium salt, migrating entirely to the aqueous phase. TMEDA remains a neutral free base in the organic phase.

  • Separate: Transfer the mixture to a separatory funnel. Separate the layers and retain the basic aqueous phase . Discard the initial organic phase (which contains the bulk of the TMEDA).

Phase 2: Organic Wash (The Purge)
  • Wash: Return the basic aqueous phase to the separatory funnel. Add a volume of fresh Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume. Shake vigorously and allow the layers to separate.

  • Validate & Discard:

    • Self-Validation: Spot the EtOAc wash on a TLC plate. You should observe TMEDA (visualizes well with iodine or ninhydrin stains) but absolutely no UV-active product.

    • Discard the EtOAc layer. Repeat this wash step one more time to ensure trace TMEDA is entirely removed.

Phase 3: Acidification and Isolation
  • Cool: Transfer the purified aqueous phase to an Erlenmeyer flask and cool it in an ice bath to 0–5 °C. (Cooling prevents any localized heating during neutralization that could theoretically stress the pivalamide group).

  • Acidify: Slowly add 1M HCl dropwise under vigorous magnetic stirring until the pH reaches 2–3.

    • Causality: The carboxylate is protonated back into the neutral 3-Methoxy-2-pivalamidobenzoic acid. Due to its structure, it will typically precipitate out of the aqueous solution as a white/off-white solid.

  • Isolate:

    • If a clean precipitate forms: Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water and dry under high vacuum.

    • If the product oils out: Transfer the acidic mixture back to a separatory funnel and extract three times with fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure, TMEDA-free product.

References

  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor The Journal of Organic Chemistry - ACS Publications URL:[Link]

Troubleshooting

Incomplete conversion in the synthesis of 3-Methoxy-2-pivalamidobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of 3-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational bottlenecks associated with the synthesis of 3-Methoxy-2-pivalamidobenzoic acid .

This molecule is notoriously difficult to synthesize via traditional direct amidation due to severe steric and electronic factors. Consequently, the pharmaceutical industry standard relies on a Directed Ortho-Metalation (DoM) strategy. This guide covers troubleshooting for both synthetic pathways.

Part 1: Diagnostic Overview & Mechanistic FAQs

FAQ 1: I attempted a direct amidation of 2-amino-3-methoxybenzoic acid with pivaloyl chloride, but my conversion is extremely low. Why am I recovering starting material?

The Causality: You are fighting a losing battle against both steric hindrance and kinetic trapping. Pivaloyl chloride features a bulky tert-butyl group that severely restricts nucleophilic approach to its carbonyl carbon[1]. Furthermore, your starting aniline is di-ortho substituted (squeezed between a methoxy and a carboxylic acid group), and its nucleophilicity is heavily deactivated by the electron-withdrawing nature of the -COOH group.

Instead of the desired N-acylation, the more nucleophilic and less hindered carboxylate oxygen attacks the pivaloyl chloride, rapidly forming a mixed anhydride [2]. This intermediate acts as a kinetic trap. During your aqueous workup, the mixed anhydride simply hydrolyzes back to the starting material, creating the illusion of "incomplete conversion."

Pathway SM 2-Amino-3-methoxybenzoic acid + Pivaloyl Chloride Desired 3-Methoxy-2-pivalamidobenzoic acid (Desired Product) SM->Desired Direct N-Acylation (High Steric Barrier) Anhydride Mixed Anhydride Intermediate (Kinetic Trap) SM->Anhydride O-Acylation of -COOH (Fast, Kinetic) Anhydride->Desired Intramolecular Transfer (Requires DMAP/Heat) Hydrolysis Hydrolysis during Workup (Apparent Incomplete Conversion) Anhydride->Hydrolysis H2O Quench Hydrolysis->SM Reverts to SM

Fig 1. Competing kinetic pathways in direct amidation causing apparent incomplete conversion.

FAQ 2: If I must use the direct amidation route, how can I force it to completion?

The Solution: You must overcome the mixed anhydride trap. This requires the addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and extended heating. DMAP will attack the mixed anhydride (or the unreacted pivaloyl chloride) to form a highly reactive, less sterically encumbered N-acylpyridinium intermediate, which can then be captured by the deactivated aniline nitrogen. Alternatively, protect the carboxylic acid as a methyl ester prior to amidation to eliminate the competing O-acylation pathway entirely.

FAQ 3: Why is the Directed Ortho-Metalation (DoM) route considered the industry standard?

The Causality: The DoM route bypasses the steric nightmare of direct amidation. It starts with the easily synthesized N-(2-methoxyphenyl)pivalamide. The pivaloyl group is not just a protecting group; it is a powerful Directed Metalation Group (DMG)[3]. When treated with n-butyllithium (n-BuLi), the first equivalent deprotonates the amide N-H. The resulting lithium amide strongly coordinates a second equivalent of n-BuLi, directing the lithiation exclusively to the ortho position (C6 of the original aniline). Quenching this highly nucleophilic aryl lithium species with CO₂ cleanly installs the carboxylic acid exactly where it is needed, yielding the target molecule in ~63% yield[4].

FAQ 4: My DoM reaction stalled at ~30% conversion. What went wrong during the lithiation step?

The Causality: Incomplete conversion in the DoM route is almost always a stoichiometry or moisture issue. Because the amide proton (N-H) must be removed first, you must use more than 2.0 equivalents of n-BuLi (typically 2.2 to 2.4 eq)[4]. If you only use 1.0 to 1.5 equivalents, you will only form the mono-lithiated amide salt, which cannot undergo the subsequent C-H metalation. Additionally, if your CO₂ quench is performed with gaseous CO₂ bubbled through a wet line, the introduced moisture will protonate the aryl lithium back to the starting material before carboxylation can occur.

Part 2: Quantitative Data & Route Comparison

Summarizing the operational parameters is critical for selecting the right self-validating system for your lab.

ParameterRoute A: Directed Ortho-Metalation (DoM)Route B: Direct Amidation
Starting Material N-(2-methoxyphenyl)pivalamide2-Amino-3-methoxybenzoic acid
Reagents n-BuLi (2.4 eq), Solid CO₂Pivaloyl chloride, Base (e.g., Et₃N)
Typical Yield 60% - 65%< 15% (without DMAP catalyst)
Primary Bottleneck Moisture quenching the aryl lithiumMixed anhydride formation / Sterics
Required Catalyst None (Stoichiometric n-BuLi required)DMAP (Nucleophilic catalyst)
Scalability High (Pharmaceutical Industry Standard)Poor (Requires harsh forcing conditions)

Part 3: Validated Experimental Protocols

Below is the self-validating standard operating procedure (SOP) for the high-yielding DoM route, adapted from validated pharmaceutical patent literature[4].

Workflow Step1 1. Dissolve N-(2-methoxyphenyl)pivalamide in anhydrous THF Step2 2. Cool to -10°C under N2/Ar Step1->Step2 Step3 3. Add n-BuLi (2.4 eq) dropwise (Forms dilithiated intermediate) Step2->Step3 Step4 4. Warm to RT, stir for 2 hours Step3->Step4 Step5 5. Quench with excess crushed solid CO2 Step4->Step5 Step6 6. Acidify (3M HCl) & Extract Yield: 3-Methoxy-2-pivalamidobenzoic acid Step5->Step6

Fig 2. Validated Directed Ortho-Metalation (DoM) workflow for target synthesis.

SOP: Synthesis of 3-Methoxy-2-pivalamidobenzoic acid via DoM

Prerequisites: All glassware must be oven-dried. THF must be freshly distilled or drawn from an anhydrous solvent system.

  • Preparation of the Solution: Charge a dry, nitrogen-flushed round-bottom flask with N-(2-methoxyphenyl)pivalamide (1.0 equiv, e.g., 27.6 g, 0.133 mol) and anhydrous tetrahydrofuran (THF, 600 mL).

  • Cooling: Submerge the flask in a salt/ice bath to bring the internal temperature to −10 °C.

  • Dilithiation (Critical Step): Slowly add n-Butyllithium (1.6M solution in hexanes; 2.4 equiv, 200 mL, 0.32 mol) dropwise via an addition funnel or syringe pump. Self-Validation Check: The solution will likely undergo a distinct color change as the highly conjugated dilithiated species forms.

  • Maturation: Remove the cooling bath. Allow the reaction mixture to warm to ambient room temperature and stir for exactly 2 hours to ensure complete ortho-metalation.

  • Electrophilic Quench: Prepare a large excess of crushed, solid carbon dioxide (Dry Ice) in a separate, dry oversized flask. Carefully pour the THF reaction mixture directly onto the solid CO₂. Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimates.

  • Workup: Once at room temperature, carefully quench the reaction by adding 3M hydrochloric acid (200 mL). Remove the THF solvent in vacuo.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Crystallize the crude solid from acetonitrile to yield pure 3-methoxy-2-pivalamidobenzoic acid (Typical yield: ~63%, m.p. 117–120 °C)[4].

References

  • [1] Pivaloyl chloride - Grokipedia. Grokipedia. URL:

  • [3] Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Benchchem. URL:

  • [2] The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. URL:

  • [4] US7151102B2 - Phthalazinone derivatives. Google Patents. URL:

Sources

Optimization

Technical Support Center: Troubleshooting By-product Formation in the Lithiation of 3-Methoxy-2-pivalamidobenzoic Acid

Prepared by the Applications Science Team This guide provides in-depth technical support for researchers encountering challenges with the directed ortho-metalation (DoM) of 3-methoxy-2-pivalamidobenzoic acid. The complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers encountering challenges with the directed ortho-metalation (DoM) of 3-methoxy-2-pivalamidobenzoic acid. The complex substitution pattern of this substrate presents a significant challenge in achieving high regioselectivity, often leading to the formation of isomeric by-products. This document outlines the mechanistic basis for these side reactions and offers practical, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Core Challenge: The Battle for Regioselectivity (C4 vs. C6 Lithiation)

The primary obstacle in the lithiation of 3-methoxy-2-pivalamidobenzoic acid is controlling the site of deprotonation. The molecule contains three distinct Directed Metalation Groups (DMGs): the carboxylate (at C1), the pivalamido (at C2), and the methoxy (at C3).[1][2] While the pivalamido group is an exceptionally powerful DMG, its ortho positions (C1 and C3) are already substituted. Therefore, the regiochemical outcome is determined by a competition between the remaining two DMGs:

  • The Carboxylate Group (C1): Directs lithiation to its vacant ortho position, C6 .

  • The Methoxy Group (C3): Directs lithiation to its vacant ortho position, C4 .

The formation of a mixture of C4- and C6-lithiated species is the most common source of by-products after quenching with an electrophile. Achieving a high yield of a single regioisomer depends critically on the precise control of reaction parameters.

Caption: Competing directing effects in the lithiation of the substrate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the lithiation of this substrate in a direct question-and-answer format.

Q1: My reaction produces a mixture of two main regioisomers. How can I improve selectivity for a single product?

This is the most frequent challenge and relates directly to the C4 vs. C6 competition. Selectivity is governed by kinetic factors, and you can favor one pathway over the other by carefully choosing your base, additives, and reaction conditions.[3]

Generally, lithiation ortho to a carboxylate group (the C6 position) is favored under conditions that promote strong coordination and kinetic deprotonation of the most acidic proton.[4][5][6]

Troubleshooting Table for Regioselectivity

ParameterTo Favor C6-Lithiation (ortho to Carboxylate)To Favor C4-Lithiation (ortho to Methoxy)Causality & Rationale
Organolithium Base s-BuLi (sec-Butyllithium)n-BuLi or n-BuLi/KOt-Bus-BuLi is a stronger, more sterically hindered base than n-BuLi, which often enhances selectivity for the kinetically most acidic proton adjacent to the best coordinating group (the carboxylate).[7] Using a superbase like n-BuLi/KOt-Bu can reverse selectivity.[3][8]
Amine Additive TMEDA (Tetramethylethylenediamine)None or alternative (e.g., DME)TMEDA breaks down alkyllithium aggregates into more reactive monomers and chelates strongly to the lithium cation, enhancing the directing ability of the carboxylate group.[9][10]
Temperature -78 °C (Maintain strictly)Warmer temperatures (-40 °C to 0 °C)Low temperatures are crucial for kinetic control. At -78 °C, the reaction favors the pathway with the lower activation energy, which is typically the s-BuLi/TMEDA-mediated deprotonation at C6.[11] Warmer temperatures may allow for equilibration or favor alternative pathways.
Solvent THF (Tetrahydrofuran)Diethyl Ether (Et₂O) or non-polar (e.g., Hexane)THF is a good coordinating solvent that helps stabilize the lithiated intermediate and works well with TMEDA. Changing the solvent can alter the aggregation state of the alkyllithium and influence selectivity.[12]
Q2: My NMR analysis suggests the formation of a benzyne intermediate. How can I confirm and prevent this?

Benzyne formation is a potential side reaction, especially if the reaction temperature is not rigorously controlled. It proceeds via elimination of the methoxy group and its adjacent lithiated position. Trapping of the highly reactive benzyne intermediate by nucleophiles can lead to a complex mixture of products with substitution patterns that are not explained by simple DoM.[13][14]

Mechanism of Benzyne Formation

A Lithiated Intermediate (e.g., at C4) B Benzyne Intermediate A->B Elimination of LiOMe (Requires higher temp.) C Mixture of Trapped Products B->C Nucleophilic Attack (e.g., by Bu⁻ or Amide)

Caption: A potential pathway for benzyne by-product formation.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) from the addition of the alkyllithium until the moment of quenching.

  • Avoid Excess Base/Time: Use the minimum required excess of alkyllithium and quench the reaction as soon as analysis (e.g., TLC, UPLC) indicates full consumption of the starting material.

  • Quench at Low Temperature: Add the electrophile to the reaction mixture while it is still at -78 °C. Do not allow the mixture to warm before the lithiated species is trapped.

Q3: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes?

Low conversion is typically an issue of stoichiometry or reagent activity.

  • Insufficient Base: Remember that this substrate has three acidic protons: the carboxylic acid (pKa ~4), the pivalamide N-H (pKa ~17-18), and the target aromatic C-H (pKa >35). You must use more than 2 equivalents of the alkyllithium base just to deprotonate the COOH and NH groups. A common starting point is 2.2 to 2.5 equivalents for the entire process.

  • Inaccurate Reagent Titer: Alkyllithium solutions degrade over time. Their concentration should be determined by titration (e.g., using diphenylacetic acid or a similar standard) before use. Do not rely on the concentration stated on the bottle, especially if it is old.

  • Reaction Time/Temperature: While low temperature is key for selectivity, the reaction must be given enough time to proceed. At -78 °C, a reaction time of 1-3 hours is typical before adding the electrophile.

Q4: I'm observing by-products that suggest cleavage of the pivaloyl group (-C(O)tBu). Why is this happening?

Cleavage of the pivaloyl group indicates that the reaction conditions are too harsh, allowing the amide bond to be attacked.

  • Cause: This is most often due to excessively high temperatures. If the reaction is allowed to warm significantly above 0 °C in the presence of excess strong base, amide cleavage can occur.

  • Solution: Ensure the reaction temperature is maintained at -78 °C. Use the recommended s-BuLi/TMEDA system, as it is generally less prone to nucleophilic attack than n-BuLi or t-BuLi at low temperatures.

Recommended Protocol: Selective C6-Functionalization

This protocol is optimized for the selective lithiation at the C6 position, ortho to the carboxylate group. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials:

  • 3-Methoxy-2-pivalamidobenzoic acid

  • Anhydrous THF

  • TMEDA (distilled from CaH₂)

  • sec-Butyllithium (~1.4 M in cyclohexane, freshly titrated)

  • Electrophile (e.g., TMSCl, MeI, DMF)

  • Saturated aq. NH₄Cl solution

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of 3-methoxy-2-pivalamidobenzoic acid in anhydrous THF (~0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Additive: Add TMEDA (2.5 equivalents) dropwise to the stirred solution.

  • Deprotonation: Slowly add sec-Butyllithium (2.5 equivalents) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the resulting thick slurry at -78 °C for 2 hours.

  • Quenching: Add the desired electrophile (1.5 - 2.0 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • Warming & Workup: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Caption: Workflow for optimized C6-selective lithiation.

References
  • Lata, S. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Sneh Lata F. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765–768. Available at: [Link]

  • Chadwick, S. T., et al. (2010). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Narasimhan, N. S., et al. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Journal of Chemical Sciences.
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (2025, June 16). Exploring the practical uses of TMEDA in 2025. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angewandte Chemie International Edition, 43(17), 2206-2225. Available at: [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • University of Rochester. (2003). Directed (ortho) Metallation. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Retrieved from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. Available at: [Link]

  • LibreTexts Chemistry. (2019, June 5). 15.03.1: Theory of Directing effects. Retrieved from [Link]

  • Narasimhan, N. S., Mali, R. S., & Kulkarni, B. K. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Pramana - Journal of Physics, 22(5), 625-634. Available at: [Link]

  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. Available at: [Link]

  • Chintalapudi, K., et al. (2016). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. DR-NTU, Nanyang Technological University. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265. Available at: [Link]

  • Rzepa, H. (2013, March 16). Lithiation of heteroaromatic rings: analogy to electrophilic substitution? Henry Rzepa's Blog. Retrieved from [Link]

  • Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • University of Nottingham. (n.d.). NOVEL ASPECTS OF BENZYNE CHEMISTRY. Nottingham ePrints. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 23). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Pivalamido Advantage: A Comparative Guide to Amide Directing Groups in C–H Functionalization

In the realm of transition-metal-catalyzed C–H functionalization, the choice of directing group (DG) is the single most critical parameter dictating regioselectivity, reaction efficiency, and chemoselectivity. While simp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of transition-metal-catalyzed C–H functionalization, the choice of directing group (DG) is the single most critical parameter dictating regioselectivity, reaction efficiency, and chemoselectivity. While simple amides like acetamido (-NHAc) and benzamido (-NHBz) are ubiquitous, the pivalamido (-NHPiv) group has emerged as a superior directing auxiliary in many challenging transformations[1].

This guide provides an objective, data-driven comparison of the pivalamido group against other common amide DGs, exploring the mechanistic causality behind its exceptional performance and providing self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: Why Pivalamide Outperforms

The superiority of the pivalamido directing group is rooted in its unique steric and electronic profile, which actively manipulates the catalytic cycle:

  • Conformational Locking (Thorpe-Ingold Effect) : The bulky tert-butyl group of the pivalamide restricts bond rotation around the amide C–N bond. This steric repulsion forces the substrate into a reactive conformation, bringing the directing heteroatom (oxygen or nitrogen) into optimal proximity with the target C–H bond, thereby accelerating the critical cyclometalation step[1].

  • Suppression of Bis-Coordination : Less sterically demanding amides (like acetamides) often coordinate two substrate molecules to a single palladium center, forming off-cycle, catalytically inactive bis-palladacycles. The massive steric bulk of the pivaloyl group actively destabilizes these resting states, driving the equilibrium toward the catalytically active mono-coordinated species[2].

  • Prevention of N-Arylation : In cross-coupling manifolds, free amines or simple amides are prone to competitive N-arylation (Buchwald-Hartwig-type side reactions). The pivalamido group provides a steric shield around the nitrogen atom, effectively shutting down this off-target pathway.

MechanisticDivergence Start Pd(II) Catalyst + Amide Substrate Piv Pivalamido (-NHPiv) Steric Bulk (t-Bu) Start->Piv Ac Acetamido (-NHAc) Minimal Sterics Start->Ac Mono Active Mono-Palladacycle (Fast Turnover) Piv->Mono Prevents bis-coordination Bis Inactive Bis-Complex & N-Arylation Side Products Ac->Bis Allows over-coordination Product High Yield C-H Functionalization Mono->Product Waste Low Yield / Reaction Stalling Bis->Waste

Mechanistic divergence of Pd-catalyzed C-H activation directed by PivNH vs AcNH.

Quantitative Comparison: Directing Group Efficacy

To objectively evaluate these directing groups, we compare their performance in a standard benchmark reaction: the Palladium-catalyzed ortho-C–H arylation of anilides with aryl iodides[2].

Table 1: Performance Comparison of Amide Directing Groups in Pd-Catalyzed ortho-Arylation

Directing GroupStructureTypical Yield (%)Primary Limitation / Side Reaction
Pivalamido -NHC(O)tBu88 - 95%Requires harsher conditions (strong acid/base) for final deprotection.
Acetamido -NHC(O)CH340 - 55%Competitive N-arylation; formation of inactive Pd-dimers.
Benzamido -NHC(O)Ph50 - 65%Competitive C–H activation on the benzoyl ring itself.
Trifluoroacetamido -NHC(O)CF360 - 70%Prone to premature hydrolysis under basic conditions.
Experimental Methodology: Pd-Catalyzed ortho-Arylation of N-Pivaloylanilines

To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes specific observable benchmarks to confirm the reaction is proceeding correctly.

Reagents:

  • N-Pivaloylaniline (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%, 0.025 mmol)

  • Ag₂CO₃ (2.0 equiv, 1.0 mmol)

  • TFA (Trifluoroacetic acid) (0.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or Toluene (2.0 mL)

Step-by-Step Protocol:

  • Reaction Assembly (Air-Free Setup): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-pivaloylaniline, Pd(OAc)₂, and Ag₂CO₃.

    • Causality & Validation: The mixture should appear as a heterogeneous suspension. Ag₂CO₃ must be finely powdered; clumped oxidant will drastically reduce the surface area for halide scavenging, stalling the reaction.

  • Solvent and Additive Introduction: Evacuate and backfill the tube with Argon (3x). Add the aryl iodide, followed by the solvent and TFA via syringe.

    • Causality: TFA is critical. It exchanges with the acetate ligands on Palladium, creating a more electrophilic metal center that accelerates the C–H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12-24 hours.

    • Validation Loop: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The pivalamide starting material (typically Rf ~0.4) should smoothly convert to a less polar product spot (Rf ~0.6). If the starting material persists but a black precipitate (Pd black) forms , catalyst deactivation has occurred—likely due to wet solvent or inactive oxidant. Do not proceed to workup; restart with fresh, dry reagents.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove silver salts and palladium residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the ortho-arylated product.

ExperimentalWorkflow Assembly 1. Assembly Substrate + Pd(OAc)2 + Ag2CO3 Activation 2. Activation Add TFA & Ar-I Heat to 110°C Assembly->Activation Monitoring 3. TLC Validation Check for Pd Black or Product Spot Activation->Monitoring Monitoring->Assembly Pd Black (Failed) Workup 4. Workup Celite Filtration & Concentration Monitoring->Workup Product forms Purification 5. Purification Column Chromatography (NMR/MS) Workup->Purification

Step-by-step workflow for Pd-catalyzed C-H arylation with TLC validation loops.

Conclusion

While acetamides and benzamides offer easier deprotection profiles, their utility in complex C–H functionalization is frequently bottlenecked by competitive side reactions and catalyst poisoning. The pivalamido group, through its strategic steric bulk, engineers a highly favorable catalytic environment. By preventing bis-coordination and N-arylation, it ensures robust, high-yielding C–H activation, making it an indispensable tool for late-stage functionalization and drug development workflows.

References
  • BenchChem Technical Support Team. "Pivalamide: A Versatile Building Block in Modern Organic Synthesis." Benchchem. 1

  • Sambiagio, C., et al. "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry." Chemical Society Reviews, 2018. 2

Sources

Comparative

Efficacy of 3-Methoxy-2-pivalamidobenzoic Acid in Directed Ortho Metalation Workflows: A Comparative Guide

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction to the Triad Directing System

In the synthesis of highly functionalized active pharmaceutical ingredients (APIs), installing contiguous substituents on an aromatic ring is notoriously difficult due to steric congestion and electronic repulsion. Directed Ortho Metalation (DoM) bypasses traditional electrophilic aromatic substitution limits by utilizing Lewis basic heteroatoms to pre-coordinate an alkyllithium base, directing deprotonation to the adjacent (ortho) carbon[1].

3-Methoxy-2-pivalamidobenzoic acid (CAS: 115378-20-6) represents a highly specialized, multi-functional substrate. It features a "triad" of Directed Metalation Groups (DMGs):

  • A Carboxylic Acid (-COOH) at C1: An intermediate-strength DMG that forms a strongly coordinating lithium carboxylate[2].

  • A Pivalamido Group (-NHPiv) at C2: A sterically demanding, very strong DMG.

  • A Methoxy Group (-OMe) at C3: A strong, classic O-linked DMG.

Because the C2 position is occupied by the pivalamido group, the standard "between two DMGs" metalation site is blocked. This forces the metalation to the outer edges of the molecule (C4 or C6), allowing chemists to synthesize complex 1,2,3,4- or 1,2,3,6-tetrasubstituted aromatic building blocks.

Mechanistic Causality & Regioselectivity

The efficacy of 3-Methoxy-2-pivalamidobenzoic acid as a DoM substrate relies on the precise stoichiometric control of the base. When treated with sec-butyllithium (s-BuLi) and TMEDA, the substrate undergoes a sequential deprotonation cascade:

  • Equivalents 1 & 2 (Thermodynamic Deprotonation): The highly acidic carboxylic acid proton (pKa ~4) and the pivalamide N-H proton (pKa ~15) are neutralized instantly. This forms a dianion, creating a highly localized, lithium-rich coordination environment on the 1,2-face of the arene.

  • Equivalent 3 (Kinetic C-H Metalation): The third equivalent of s-BuLi coordinates to this lithium cluster and deprotonates the ring.

Despite the methoxy group at C3 being a strong DMG, the synergistic coordination between the C1 carboxylate and the C2 pivalamide strongly biases the regioselectivity toward the C6 position (ortho to the carboxylate)[3]. The steric bulk of the tert-butyl group on the pivalamide also shields the C4 position, further driving C6 selectivity.

Regioselectivity Substrate 3-Methoxy-2-pivalamidobenzoic acid (C1: COOH, C2: NHPiv, C3: OMe) Base 3.3 eq s-BuLi / TMEDA -78 °C, THF Substrate->Base Deprot1 C1 & C2 Deprotonation (Forms Dianion) Base->Deprot1 Fast (Acid-Base) Metalation Kinetic Ring Metalation (3rd eq Base) Deprot1->Metalation Coordination C6 C6 Lithiation (Major) Directed by COO- / NH- Metalation->C6 Synergistic Directing Effect C4 C4 Lithiation (Minor) Directed by OMe Metalation->C4 Sterically Hindered

Caption: Regioselective DoM pathway of 3-Methoxy-2-pivalamidobenzoic acid highlighting C6 preference.

Comparative Efficacy Analysis

To objectively evaluate the performance of 3-Methoxy-2-pivalamidobenzoic acid, we must compare it against simpler, structurally related DoM alternatives.

Unprotected benzoic acids are excellent substrates because the carboxylic acid group does not require complex protection-deprotection steps[4]. However, the addition of the pivalamido group alters the base requirements and downstream utility.

Quantitative Comparison of DoM Substrates
SubstrateActive DMGsBase Equivalents RequiredPrimary Metalation SiteRegioselectivity RatioDownstream Utility in Drug Design
3-Methoxy-2-pivalamidobenzoic acid -COOH, -NHPiv, -OMe3.1 – 3.3 eqC6 (ortho to -COOH)High (>10:1 C6:C4)High: Yields tetrasubstituted scaffolds; N-handle ready for heterocycle synthesis.
2-Methoxybenzoic acid -COOH, -OMe2.1 – 2.2 eqC6 (ortho to -COOH)High (with s-BuLi)Moderate: Yields trisubstituted scaffolds; lacks the internal nitrogen handle[5].
3-Methoxy-N,N-diethylbenzamide -CONEt₂, -OMe1.1 – 1.2 eqC2 (Between DMGs)Very HighModerate: Requires harsh conditions to hydrolyze the stable tertiary amide back to an acid.

Key Takeaway: While 3-Methoxy-2-pivalamidobenzoic acid requires a larger stoichiometric excess of highly reactive alkyllithium (due to the presence of two acidic protons), it provides unparalleled access to contiguously substituted functionalized anilines that are otherwise inaccessible via standard electrophilic aromatic substitution.

Experimental Protocol: Self-Validating DoM Workflow

The following protocol outlines the C6-directed metalation and subsequent electrophilic trapping of 3-Methoxy-2-pivalamidobenzoic acid.

Trustworthiness Check: Alkyllithiums are prone to degradation. s-BuLi must be titrated prior to use (e.g., against N-benzylbenzamide). Furthermore, the reaction strictly requires temperatures below -70 °C, as s-BuLi in the presence of TMEDA will rapidly cleave the THF solvent at higher temperatures.

Step-by-Step Methodology
  • Substrate Preparation: Flame-dry a Schlenk flask under Argon. Add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol, 251.3 mg) and anhydrous THF (10 mL). Stir to dissolve.

  • TMEDA Addition: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.3 mmol, 0.50 mL). TMEDA is critical as it deaggregates the alkyllithium hexamers, drastically increasing the base's kinetic basicity.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Base Addition (Critical Step): Slowly add s-BuLi (1.4 M in cyclohexane, 3.3 mmol, 2.35 mL) dropwise via syringe pump over 15 minutes. The solution will typically turn deep yellow/orange as the tri-lithiated species forms. Maintain the internal temperature below -70 °C to prevent solvent degradation.

  • Incubation: Stir the reaction mixture at -78 °C for 2 hours to ensure complete kinetic metalation at the C6 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, or Methyl Iodide for methylation) (1.5 mmol) neat, dropwise.

  • Workup: Allow the reaction to slowly warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH₄Cl (10 mL). Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the carboxylic acid, then extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Substrate Prep Dissolve 1.0 eq substrate + 3.3 eq TMEDA in THF Cool to -78 °C under Argon Step2 Step2 Step1->Step2 Step3 Step 3: Metalation Incubation Stir at -78 °C for 2 hours Formation of tri-lithiated intermediate Step2->Step3 Step4 Step 4: Electrophile Quench Add 1.5 eq Electrophile (e.g., DMF or MeI) Warm to room temperature Step3->Step4 Step5 Step 5: Workup & Isolation Quench with sat. NH4Cl, acidify to pH 3 Extract, dry, and purify Step4->Step5

Caption: Step-by-step experimental workflow for the directed ortho metalation and electrophilic quench.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.
  • Wikipedia Contributors.
  • Mortier, J., et al. (2018). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.

Sources

Validation

Alternative Directing Groups to 3-Methoxy-2-pivalamidobenzoic Acid: A Comparative Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal-Catalyzed C–H Functionalization Executive Summary & Mechanistic Causality In the realm of transition-metal-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Transition-Metal-Catalyzed C–H Functionalization

Executive Summary & Mechanistic Causality

In the realm of transition-metal-catalyzed C–H functionalization, 3-Methoxy-2-pivalamidobenzoic acid represents a highly specialized, sterically tuned anthranilic acid derivative. When coupled to a target substrate, it acts as a robust bidentate directing group (DG). The methoxy group provides critical steric bulk that forces the pivalamido moiety into a highly reactive conformation, lowering the entropic barrier for metal coordination (typically Pd, Ni, or Co). This N,O- or N,N-chelation stabilizes the high-energy metallacycle intermediate, dictating precise regioselectivity[1].

However, the very features that make 3-methoxy-2-pivalamidobenzoic acid effective also introduce significant synthetic bottlenecks:

  • High Molecular Weight: Reduces the overall atom economy of the synthetic sequence.

  • Harsh Removal Conditions: The steric shielding that stabilizes the metallacycle makes post-functionalization cleavage notoriously difficult, often requiring aggressive basic hydrolysis or oxidative cleavage that destroys sensitive functional groups.

To optimize synthetic workflows, drug development professionals are increasingly pivoting to more efficient, atom-economical alternatives. This guide objectively compares the performance of 3-methoxy-2-pivalamidobenzoic acid against state-of-the-art bidentate and transient directing groups (TDGs)[2].

Comparative Analysis of Alternatives

Alternative 1: 8-Aminoquinoline (AQ)

Pioneered by Daugulis, the 8-aminoquinoline (AQ) group is the gold standard for N,N-bidentate C(sp³)–H and C(sp²)–H activation[1]. AQ forms a highly stable 5-membered metallacycle. While it shares the drawback of requiring harsh removal conditions (e.g., strong base or ozone), it is significantly cheaper, easier to install, and boasts a broader substrate scope than complex anthranilic acid derivatives.

Alternative 2: Picolinamide (PA)

Picolinamide offers a similar N,N-bidentate coordination mode to AQ but is generally easier to cleave. The electronic properties of the pyridine ring can be easily tuned, making PA highly versatile for Pd- and Cu-catalyzed functionalizations.

Alternative 3: 2-(Pyridin-2-yl)isopropylamine (PIP)

Developed by the Chen group, the PIP directing group introduces a gem-dimethyl effect. This steric hindrance prevents the metal catalyst from over-coordinating, effectively halting the reaction at mono-functionalization (e.g., mono-arylation of unactivated methylene C–H bonds), a common issue with less hindered DGs.

Alternative 4: Transient Directing Groups (TDGs)

To bypass the installation and removal steps entirely, catalytic Transient Directing Groups (TDGs) have revolutionized the field. Simple amino acids or anthranilic acid itself can reversibly condense with aldehydes or ketones in situ to form an imine. This imine directs the metal catalyst to the ortho-C–H bond and spontaneously hydrolyzes upon product turnover, offering unparalleled atom economy[2].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these directing groups based on empirical field data:

Directing GroupCoordination ModeTarget C–H Bond ScopeInstallation / Removal DifficultyAtom EconomyMono-Selectivity
3-OMe-2-PivNH-BzOH N,O / N,Nsp², sp³Hard / Very HarshLowModerate
8-Aminoquinoline (AQ) N,Nsp², sp³Easy / HarshLowModerate
Picolinamide (PA) N,Nsp², sp³Easy / ModerateModerateModerate
PIP Amine N,Nsp³Easy / ModerateModerateHigh
Anthranilic Acid (TDG) N,O (Transient)sp² (Aldehydes/Ketones)None (Catalytic) High High

Visualizing the Mechanistic Workflows

Bidentate Catalytic Cycle

The stabilization of the metallacycle is the core causality behind the success of bidentate DGs.

G A Substrate + Directing Group B Metal Coordination (N,N or N,O) A->B C C-H Cleavage (Metallacycle) B->C Pd(II) / Co(III) D Functionalization (Oxidative Addition) C->D E Product Release D->E E->A Catalyst Turnover

Caption: Bidentate Directed C-H Activation Catalytic Cycle

Operational Workflow: Traditional vs. Transient

The shift from traditional bidentate auxiliaries to TDGs eliminates two entire synthetic steps, creating a self-validating, highly efficient system.

G cluster_0 Traditional Bidentate (e.g., AQ, PA) cluster_1 Transient Directing Group (TDG) A1 Install DG (Extra Step) A2 C-H Functionalization A1->A2 A3 Cleave DG (Harsh Conditions) A2->A3 B1 Mix Substrate + Catalytic TDG B2 In Situ Imine Formation & C-H Activation B1->B2 B3 Spontaneous Hydrolysis (No Extra Steps) B2->B3

Caption: Workflow Comparison: Traditional vs. Transient Directing Groups

Experimental Protocols

To ensure a self-validating system, the following protocols detail the transition from a traditional bidentate system to a modern TDG approach.

Protocol A: 8-Aminoquinoline (AQ) Directed C(sp³)–H Arylation

This protocol represents the standard baseline for N,N-bidentate functionalization.

  • Installation:

    • Dissolve the aliphatic carboxylic acid substrate (1.0 equiv) and 8-aminoquinoline (1.2 equiv) in anhydrous DMF (0.2 M).

    • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 12 h.

    • Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the AQ-amide.

  • C–H Arylation:

    • In a Schlenk tube, combine the AQ-amide (1.0 equiv), Pd(OAc)₂ (5 mol%), aryl iodide (2.0 equiv), and Ag₂CO₃ (1.0 equiv) in t-AmOH (0.1 M).

    • Seal and heat at 110 °C for 24 h.

    • Filter through Celite, concentrate, and purify to obtain the arylated product.

  • Cleavage (The Bottleneck):

    • Suspend the functionalized AQ-amide in EtOH/H₂O (3:1). Add NaOH (10.0 equiv) and heat in a sealed tube at 120 °C for 12–24 h. Carefully monitor via TLC to prevent degradation of the newly formed molecule.

Protocol B: Anthranilic Acid as a Transient Directing Group (TDG)

This protocol demonstrates the atom-economical alternative for the ortho-C(sp²)–H arylation of benzaldehydes[3].

  • One-Pot Functionalization:

    • In a reaction vial equipped with a magnetic stir bar, add benzaldehyde (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).

    • Add anthranilic acid (0.2 equiv) as the catalytic TDG.

    • Add hexafluoroisopropanol (HFIP) (0.2 M) as the solvent. HFIP is critical here as its hydrogen-bonding network accelerates in situ imine formation and hydrolysis.

    • Seal the vial and stir at 100 °C for 24 h.

  • Isolation:

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel.

    • Concentrate the filtrate and purify via column chromatography. The product is the directly functionalized benzaldehyde; no deprotection step is required.

References

  • Daugulis, O., Zaitsev, V. G. (2005). 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization. Journal of the American Chemical Society. Available at:[Link]

  • Chen, G., et al. (2013). Palladium-catalyzed C(sp3)–H functionalization using the PIP directing group. Chemical Science. Available at:[Link]

  • Yu, J.-Q., et al. (2016). Ligand-Accelerated Non-Directed C–H Functionalization of Arenes. Journal of the American Chemical Society. Available at:[Link]

  • Maiti, D., et al. (2021). Transient directing ligands for selective metal-catalysed C–H activation. Nature Reviews Chemistry. Available at:[Link]

  • Kim, S., et al. (2018). Dual Role of Anthranils as Amination and Transient Directing Group Sources: Synthesis of 2-Acyl Acridines. Organic Letters. Available at:[Link]

Sources

Comparative

Comparison of 3-Methoxy-2-pivalamidobenzoic acid with 2-methoxybenzoic acid in DoM

Title: Regiocontrol in Directed Ortho Metalation (DoM): A Comparative Guide on 2-Methoxybenzoic Acid and 3-Methoxy-2-pivalamidobenzoic Acid Introduction Directed ortho Metalation (DoM) is a cornerstone methodology for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regiocontrol in Directed Ortho Metalation (DoM): A Comparative Guide on 2-Methoxybenzoic Acid and 3-Methoxy-2-pivalamidobenzoic Acid

Introduction

Directed ortho Metalation (DoM) is a cornerstone methodology for the regioselective functionalization of aromatic rings. By utilizing Directed Metalation Groups (DMGs) to anchor and direct alkyllithium bases, chemists can override traditional electrophilic aromatic substitution rules. In modern drug development, understanding the hierarchy, synergistic effects, and steric limitations of DMGs is critical.

This guide provides an objective, data-backed comparison between two highly relevant building blocks: 2-methoxybenzoic acid (a classic, regiodivergent DoM substrate) and 3-methoxy-2-pivalamidobenzoic acid (a highly congested, multi-DMG system famously generated as a product of DoM).

Structural Analysis and DMG Hierarchy

2-Methoxybenzoic Acid: The Regiodivergent Baseline

2-Methoxybenzoic acid contains two competing DMGs: the carboxylic acid (-COOH) and the methoxy group (-OMe).

  • The Carboxylate Effect: Upon initial treatment with base, the -COOH is deprotonated to form a carboxylate (-COO⁻). This intermediate is a moderately strong DMG. The negative charge prevents nucleophilic attack by the alkyllithium base on the carbonyl, while the oxygen atoms tightly coordinate the lithium cation.

  • The Methoxy Effect: The -OMe group is a weaker DMG that relies primarily on its inductive electron-withdrawing effect to acidify the adjacent ortho-proton.

3-Methoxy-2-pivalamidobenzoic Acid: The Congested Tri-Substituted System

This compound is a 1,2,3-trisubstituted arene featuring three potential DMGs: a -COOH at C1, a pivalamido group (-NHPiv) at C2, and an -OMe at C3.

  • Steric Blocking: The pivalamido group is traditionally one of the most powerful DMGs available. However, in this specific molecule, its ortho positions (C1 and C3) are already occupied.

  • System Role: Because its primary directing positions are blocked, 3-methoxy-2-pivalamidobenzoic acid is rarely used as a starting substrate for further DoM. Instead, it is a highly valuable product synthesized via the DoM of N-(2-methoxyphenyl)pivalamide[1]. Attempting late-stage DoM on this benzoic acid would require >3 equivalents of base to form a highly unstable tri-anion, making further functionalization thermodynamically unfavorable due to massive steric bulk and electrostatic repulsion.

Mechanistic Pathways & Causality

Regiodivergence in 2-Methoxybenzoic Acid

The regioselectivity of 2-methoxybenzoic acid is entirely dictated by the choice of base, showcasing a perfect self-validating experimental system[2]:

  • C6-Lithiation (Primary): Using s-BuLi/TMEDA at -78 °C exclusively deprotonates the C6 position (ortho to the carboxylate)[2]. Causality: TMEDA breaks down alkyllithium aggregates into reactive monomers. This allows the lithium cation to tightly coordinate with the carboxylate oxygen, forcing deprotonation at the nearest available proton (C6) via the proximity effect.

  • C3-Lithiation (Secondary): Using Schlosser's base (n-BuLi/t-BuOK) reverses the selectivity to C3[2]. Causality: The superbase mixture disrupts the tight coordination required by the carboxylate DMG. Without coordination, deprotonation is driven purely by kinetics; the purely inductive electron-withdrawing effect of the -OMe group makes the C3 proton the most acidic, leading to C3-metalation.

G sub 2-Methoxybenzoic Acid c6 C6-Functionalization (e.g., 6-methyl) sub->c6 1. s-BuLi/TMEDA (-78°C) 2. Electrophile c3 C3-Functionalization (e.g., 3-methyl) sub->c3 1. n-BuLi/t-BuOK (-78°C) 2. Electrophile

Regiodivergent DoM of 2-Methoxybenzoic Acid based on base selection.
Synthesis of 3-Methoxy-2-pivalamidobenzoic Acid

To obtain this congested building block, chemists leverage the overwhelming directing power of the -NHPiv group over the -OMe group[1]. Starting from N-(2-methoxyphenyl)pivalamide, n-BuLi directs lithiation exclusively to the position ortho to the pivalamide (and meta to the methoxy group).

G sm N-(2-methoxyphenyl)pivalamide dom DoM at C6 (Directed by NHPiv) sm->dom n-BuLi (-10°C to RT) prod 3-Methoxy-2-pivalamidobenzoic Acid dom->prod CO2 Quench steric Subsequent DoM Blocked (C1, C2, C3 occupied) prod->steric Excess Base (Attempted late-stage DoM)

DoM synthesis pathway and subsequent steric congestion of 3-Methoxy-2-pivalamidobenzoic acid.

Experimental Protocols

Protocol A: Regioselective C6-Lithiation of 2-Methoxybenzoic Acid[2]

This protocol utilizes substrate-directed complexation to achieve exclusive C6 substitution.

  • Substrate Preparation: Dissolve unprotected 2-methoxybenzoic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C.

  • Base Complexation: Dropwise add a pre-mixed solution of s-BuLi (2.2 equiv) and TMEDA (2.2 equiv).

    • Causality: The first 1.0 equiv of base is consumed to deprotonate the carboxylic acid. The remaining 1.2 equiv performs the active metalation. TMEDA is strictly required to deaggregate the s-BuLi, enabling the lithium to coordinate with the carboxylate oxygen.

  • Metalation: Stir the mixture for 2 hours at -78 °C to ensure complete dianion formation at the C6 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., MeI for methylation) in excess and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with 1M HCl to regenerate the carboxylic acid, extract with EtOAc, dry over MgSO₄, and purify via recrystallization.

Protocol B: Synthesis of 3-Methoxy-2-pivalamidobenzoic Acid via DoM[1]

This protocol demonstrates the superior directing power of the pivalamido group over the methoxy group.

  • Substrate Preparation: Dissolve N-(2-methoxyphenyl)pivalamide (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -10 °C.

  • Metalation: Add n-BuLi (2.4 equiv, 1.6M in hexanes) dropwise. Allow the mixture to warm to ambient temperature and stir for 2 hours.

    • Causality: The first equivalent of n-BuLi deprotonates the amide nitrogen. The second equivalent is directed by the highly Lewis-basic amide oxygen to metalate the adjacent C6 position. TMEDA is not required here because the pivalamido group is a sufficiently strong coordinator on its own.

  • Carboxylation Quench: Pour the active metalated mixture into a large excess of crushed solid carbon dioxide (dry ice).

    • Causality: The solid CO₂ acts as a potent electrophile, inserting directly into the C-Li bond to form the carboxylate salt.

  • Workup: Allow the mixture to warm to room temperature, acidify with 3M HCl to precipitate the product, remove THF in vacuo, and crystallize the resulting solid from acetonitrile (Typical Yield: ~63%).

Quantitative Data Comparison

Property / Metric2-Methoxybenzoic Acid3-Methoxy-2-pivalamidobenzoic Acid
Primary DMG Carboxylate (-COO⁻)Pivalamido (-NHPiv) (in precursor)
Secondary DMG Methoxy (-OMe)Methoxy (-OMe)
Optimal Base for Primary DoM s-BuLi / TMEDAn-BuLi (on precursor)
Primary Regioselectivity C6 (ortho to -COOH)C6 (ortho to -NHPiv in precursor)
Alternative Regioselectivity C3 (with n-BuLi/t-BuOK)Blocked (Steric congestion at C1/C3)
Role in Drug Discovery Versatile starting substrateLate-stage intermediate / Product

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. URL:[Link]

  • Martin, N. M. B., et al. (2006). Phthalazinone derivatives (U.S. Patent No. 7,151,102). U.S. Patent and Trademark Office.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. URL:[Link]

Sources

Validation

Structural Validation of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives: A Comparative Guide to Analytical Platforms

Introduction 3-Methoxy-2-pivalamidobenzoic acid and its derivatives serve as critical building blocks in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib analogs (). Validating the exact s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-2-pivalamidobenzoic acid and its derivatives serve as critical building blocks in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib analogs (). Validating the exact substitution pattern and purity of these intermediates is a strict regulatory requirement in drug development. However, the unique 1,2,3-trisubstitution pattern—featuring a highly bulky pivalamido group (-NH-CO-tBu) sandwiched between a methoxy group and a carboxylic acid—creates severe analytical challenges that routinely confound standard laboratory workflows.

The Causality of the Analytical Challenge (E-E-A-T)

As an Application Scientist, I frequently see standard analytical platforms fail on these specific molecules. The root cause is physical: the massive steric bulk of the tert-butyl group ( A -value ≈4.8 kcal/mol) forces the amide plane to twist out of the aromatic ring's plane to minimize steric clashing. This restricts rotation around both the Caryl​−N bond (atropisomerism) and the N−C=O amide bond (yielding E / Z rotamers) ().

At ambient temperature (25 °C), the thermal energy ( kT ) is insufficient to overcome the rotational activation barrier ( ΔG‡ ). Because the interconversion rate ( kex​ ) is slower than the NMR timescale ( Δν ), the spectrometer detects each conformer as a distinct, stable molecule. This results in peak splitting, duplicated signals (e.g., two distinct methoxy singlets in a 3:1 ratio), and baseline broadening that mimics a highly impure sample.

To validate the structure, we must compare analytical platforms to find a self-validating system capable of distinguishing true chemical impurities from conformational rotamers.

G A 1,2,3-Trisubstitution (Pivalamido + Methoxy) B Severe Steric Hindrance A->B C Restricted C-N Bond Rotation B->C D Stable Rotamers (Ambient Temp) C->D E Peak Splitting in Standard NMR D->E Slow Exchange Rate F Thermal Energy (VT-NMR >90°C) E->F Apply Heat G Signal Coalescence & Clear Assignment F->G Fast Exchange Rate

Logical flow: Steric hindrance induces rotameric peak splitting, resolved via thermal coalescence.

Comparison of Analytical Platforms

Here, we objectively compare the performance of four analytical platforms for the structural validation of these hindered derivatives.

Analytical PlatformRotamer ResolutionOperating Temp (°C)Est. kex​ (s −1 )Analysis TimeSample Req. (mg)
Variable-Temperature (VT) 2D-NMR Excellent (Coalescence)90–120 °C> 1000 (Fast)1–2 hrs5–10
UPLC-HRMS/MS Poor (Blind to conformers)40 °C (Column)N/A< 10 mins< 0.1
Standard Ambient 1D/2D NMR Poor (Ambiguous splitting)25 °C< 10 (Slow)15 mins5–10
Single-Crystal X-Ray (SCXRD) Excellent (Absolute 3D)-173 °C (100 K)0 (Static)2–7 daysSingle crystal
Why VT-NMR is the Champion Product

While UPLC-HRMS/MS is excellent for confirming the exact mass, it cannot definitively prove the 1,2,3-regiochemistry if isomeric impurities are present. Standard ambient NMR fails due to the aforementioned rotameric splitting.

Variable-Temperature (VT) NMR acts as a self-validating system. By heating the sample in a high-boiling solvent (e.g., DMSO- d6​ ) to 100 °C, we provide the thermal energy required to overcome ΔG‡ . The exchange rate kex​ accelerates past the NMR timescale, coalescing the split signals into a single, sharp, time-averaged spectrum.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Self-Validating VT-NMR Workflow
  • Sample Preparation : Dissolve 10 mg of the 3-Methoxy-2-pivalamidobenzoic acid derivative in 0.6 mL of DMSO- d6​ (b.p. 189 °C).

  • Ambient Baseline (25 °C) : Acquire a standard 1 H NMR spectrum. Observation: Note the presence of split signals (e.g., the pivaloyl tert-butyl singlet appearing as two peaks).

  • Thermal Coalescence (90–110 °C) : Gradually increase the probe temperature in 20 °C increments. Allow 5 minutes for thermal equilibration at each step. Acquire a 1 H NMR spectrum at 100 °C. Observation: The split peaks will coalesce into single, sharp resonances.

  • 2D Connectivity : While stabilized at 100 °C, acquire COSY, HSQC, and HMBC spectra to definitively assign the 1,2,3-substitution pattern without rotameric ambiguity.

  • Reversibility Check (Crucial) : Cool the probe back to 25 °C and re-acquire the 1 H NMR. Validation: The spectrum must perfectly match the initial baseline spectrum. If new peaks appear, the compound underwent thermal degradation, invalidating the high-temperature data.

Protocol 2: Orthogonal UPLC-HRMS/MS Validation
  • Preparation : Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Chromatography : Inject 1 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a fast gradient (5% to 95% Acetonitrile over 3 minutes).

  • Detection : Use Electrospray Ionization (ESI) in positive and negative modes. Observation: The rotamers will rapidly interconvert on the LC timescale and elute as a single, sharp chromatographic peak, confirming that the "split peaks" in ambient NMR belong to a single mass entity ( [M+H]+ and [M−H]− ).

Workflow Start Synthesize Derivative HRMS UPLC-HRMS/MS (Confirm Exact Mass) Start->HRMS NMR25 Ambient NMR (25°C) Check for Peak Duplication Start->NMR25 Decision Are peaks split/broad? NMR25->Decision VTNMR VT-NMR (90-120°C) Achieve Coalescence Decision->VTNMR Yes (Rotamers) Assign 2D NMR Assignment (COSY, HSQC, HMBC) Decision->Assign No (Uncommon) Cooling Cool to 25°C (Verify Stability) VTNMR->Cooling Cooling->Assign Reversible

Self-validating analytical workflow for the structural elucidation of hindered pivalamido derivatives.

Conclusion

For highly hindered molecules like 3-Methoxy-2-pivalamidobenzoic acid derivatives, standard ambient NMR creates false negatives for purity due to stable rotamers. By pairing UPLC-HRMS/MS (for mass purity) with VT-NMR (for thermal coalescence and structural connectivity), researchers can establish a rigorous, self-validating analytical package that satisfies the highest structural validation standards in modern drug development.

References

  • Martin, N., et al. "Phthalazinone derivatives." U.S.
  • Krishnan, V. V., et al. "Modulations in restricted amide rotation by steric induced conformational trapping." Chemical Physics Letters 523 (2012): 124-127.[Link]

Comparative

Comparative Guide: Organolithium Bases for the Directed ortho-Metalation of 3-Methoxy-2-pivalamidobenzoic Acid

Executive Summary & Structural Analysis The functionalization of highly substituted aromatic scaffolds is a cornerstone of modern drug development. 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) presents a unique s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The functionalization of highly substituted aromatic scaffolds is a cornerstone of modern drug development. 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) presents a unique synthetic challenge due to the presence of three distinct Directed Metalation Groups (DMGs): a carboxylate at C1, a pivalamido group at C2, and a methoxy group at C3[1].

To perform a Directed ortho-Metalation (DoM) on this substrate, chemists must navigate two primary hurdles:

  • The Proton Toll: The molecule contains two acidic protons (the carboxylic acid and the pivalamide N-H). Any metalation strategy requires the initial consumption of two equivalents of base just to form the unreactive dianion[2]. The actual C–H activation requires a third equivalent of a highly basic organolithium reagent.

  • Regiocompetition: With the C2-pivalamido group's ortho positions (C1 and C3) already occupied, metalation is forced to occur at either C4 (directed by the C3-methoxy) or C6 (directed by the C1-carboxylate).

This guide objectively compares the performance of various organolithium bases in achieving regioselective C6-metalation and provides a field-proven, self-validating protocol for maximum yield.

Mechanistic Rationale: The Causality of Base Selection

The choice of organolithium base dictates the balance between basicity (required for C–H deprotonation) and nucleophilicity (which causes unwanted side reactions).

  • n-Butyllithium (n-BuLi): In ethereal solvents like THF, n-BuLi exists as relatively stable tetramers[3]. Its lower kinetic basicity often leads to incomplete trianion formation. More critically, its high nucleophilicity makes it prone to attacking the lithium carboxylate intermediate, forming a stable tetrahedral intermediate that collapses into an unwanted butyl ketone upon acidic workup[2].

  • tert-Butyllithium (t-BuLi): While t-BuLi is the strongest commercially available carbon acid base (pKa ~53)[3], its extreme reactivity is detrimental here. It is highly pyrophoric, requiring stringent safety protocols[4], and frequently initiates single-electron transfer (SET) side reactions or degrades the THF solvent at temperatures above -78°C, leading to poor isolated yields.

  • sec-Butyllithium (s-BuLi) with TMEDA: This is the traditional gold standard for DoM[5]. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) chelates the lithium cation, breaking the organolithium aggregates into highly reactive monomers[3]. s-BuLi provides the perfect intersection of high basicity and sufficient steric bulk to prevent nucleophilic attack on the pivalamide carbonyl.

  • The Mixed-Base Strategy (LTMP + s-BuLi): To achieve near-quantitative yields, the optimal approach decouples dianion formation from C–H metalation. Lithium tetramethylpiperidide (LTMP) is a bulky, non-nucleophilic base that safely deprotonates the -COOH and -NH groups without risking carbonyl attack. Once the dianion is safely formed, s-BuLi/TMEDA is introduced strictly for the DoM step[5].

Comparative Performance Data

The following table summarizes the quantitative performance of different base systems when attempting to formylate 3-Methoxy-2-pivalamidobenzoic acid (using DMF as the electrophilic quench).

Base SystemEquivalentsAdditiveTemp ProfileConversionRegioselectivity (C6:C4)Isolated YieldPrimary Side Reaction
n-BuLi 3.3 eqNone-78°C to 0°C65%60:4041%Ketone formation (attack on COOH)
s-BuLi 3.3 eqTMEDA (3.3 eq)-78°C to -20°C92%90:1078%Minor THF cleavage
t-BuLi 3.3 eqNone-78°C70%85:1555%Decomposition / Halogen dance equivalents
LTMP + s-BuLi 2.0 eq + 1.2 eqTMEDA (1.2 eq)-78°C to -20°C>98%>95:5 89% None observed

Visualizations of the Metalation Logic

Workflow Substrate 3-Methoxy-2-pivalamidobenzoic acid (Neutral) Dianion Dianion Intermediate (Carboxylate & Amide) Substrate->Dianion 2.0 eq LTMP -78°C, THF Trianion Active Trianion (C6-Lithiated) Dianion->Trianion 1.2 eq s-BuLi/TMEDA -78°C to -20°C Product C6-Formyl Product (Quenched) Trianion->Product 1. DMF (Electrophile) 2. HCl (Workup)

Caption: Workflow of the mixed-base directed ortho-metalation and formylation sequence.

Regio Start Dianion Intermediate PathA C4-Metalation (Directed by OMe) Start->PathA s-BuLi attack at C4 PathB C6-Metalation (Directed by COO-) Start->PathB s-BuLi attack at C6 Steric Steric Clash with t-Butyl of Pivalamide PathA->Steric Coord Strong Chelation via Carboxylate & TMEDA PathB->Coord Minor Minor Product (<5%) Steric->Minor Major Major Product (>95%) Coord->Major

Caption: Regioselectivity rationale highlighting C6 preference due to carboxylate chelation.

Self-Validating Experimental Protocol: Mixed-Base DoM

This protocol utilizes the optimized LTMP / s-BuLi mixed-base system. It is designed as a self-validating workflow, meaning the chemical state of the reaction can be verified in real-time via visual and thermal cues[4].

Step 1: Safe Dianion Formation
  • Flame-dry a 100 mL Schlenk flask under argon. Add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol, 251 mg) and anhydrous THF (15 mL).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Dropwise, add a freshly prepared solution of LTMP (2.05 mmol in THF) over 10 minutes.

Self-Validation Checkpoint: The solution will transition from colorless to a slightly cloudy, pale yellow suspension. The internal temperature must not rise above -70°C. If the solution turns dark brown, moisture contamination has occurred, and the batch should be aborted.

Step 2: Directed ortho-Metalation (Trianion Generation)
  • To the -78°C dianion suspension, add anhydrous TMEDA (1.2 mmol, 0.18 mL).

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.2 mmol, 0.85 mL) dropwise over 5 minutes[3].

  • Remove the dry ice bath and allow the reaction to warm to -20°C for exactly 2 hours to ensure complete C–H deprotonation at the C6 position[5].

Self-Validation Checkpoint: As the reaction warms past -40°C, a deep, vibrant red/orange color will develop. This bathochromic shift is the visual hallmark of the highly conjugated, electron-rich trianion species. Failure to achieve this color indicates inactive s-BuLi.

Step 3: Electrophilic Quench & Workup
  • Re-cool the reaction to -78°C.

  • Rapidly inject anhydrous DMF (3.0 mmol, 0.23 mL) to formylate the lithiated position.

Self-Validation Checkpoint: The deep red color will instantaneously discharge back to a pale yellow/colorless state. This immediate color quench confirms the complete consumption of the carbanion by the electrophile.

  • Stir for 15 minutes, then quench the reaction by adding 1M HCl (10 mL) to adjust the pH to ~2. This step is critical to protonate the tetrahedral intermediate, releasing the formyl group, and to re-protonate the carboxylate and pivalamide groups[2].

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the C6-formylated product.

References

  • Organolithium reagent - Wikipedia Source: Wikipedia URL:[Link][3]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: Journal of Visualized Experiments (PMC - NIH) URL:[Link][4]

  • Addition of Organolithiums to Carboxylic Acids Source: Master Organic Chemistry URL:[Link][2]

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics Source: Chemical Reviews (ACS Publications) URL:[Link][5]

Sources

Validation

Spectroscopic Comparison of 3-Methoxy-2-pivalamidobenzoic Acid and Its Precursors: A Guide to Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Chemical Context & Analytical Rationale In pharmaceutical development, 3-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Chemical Context & Analytical Rationale

In pharmaceutical development, 3-methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) serves as a critical building block, frequently utilized in the synthesis of complex quinazoline-based pharmacophores and PDK1 inhibitors 1. The molecule is synthesized via the N-acylation of 2-amino-3-methoxybenzoic acid (CAS 3177-80-8) using the highly sterically hindered electrophile, pivaloyl chloride.

Because unreacted primary anilines can severely poison downstream transition-metal-catalyzed cross-coupling reactions, verifying the complete conversion of the primary amine to the secondary pivalamide is paramount. This guide provides an objective, data-driven spectroscopic comparison between the precursors and the final product, detailing the mechanistic causality behind the observed spectral shifts and outlining a self-validating experimental protocol.

Experimental Workflow

Workflow P1 Precursor 1: 2-Amino-3-methoxybenzoic acid Rxn N-Acylation Reaction (Anhydrous CHCl3, Pyridine) P1->Rxn Nucleophile P2 Precursor 2: Pivaloyl Chloride P2->Rxn Electrophile Prod Target Product: 3-Methoxy-2-pivalamidobenzoic acid Rxn->Prod >90% Yield NMR 1H & 13C NMR (DMSO-d6) Prod->NMR Structural ID IR ATR FT-IR (Diamond Crystal) Prod->IR Functional Groups MS ESI-MS (Positive Ion Mode) Prod->MS Exact Mass

Figure 1: Synthesis and multi-modal spectroscopic validation of the target pivalamide.

Mechanistic Causality of Spectroscopic Shifts

Understanding why the spectra change is just as important as knowing what changes. The transformation from 2-amino-3-methoxybenzoic acid to its pivaloylated derivative induces three major electronic and steric shifts:

  • Nitrogen Lone Pair Delocalization: In the precursor, the primary amine's nitrogen lone pair donates electron density into the aromatic ring via resonance (+M effect), shielding the aromatic protons. Upon acylation, this lone pair becomes delocalized into the new pivaloyl carbonyl group. This reduces electron density on the aromatic ring, causing a distinct downfield shift (deshielding) of the aromatic protons in the 1 H NMR spectrum.

  • Vibrational Mode Collapse: The precursor features an -NH 2​ group, which exhibits two distinct stretching modes (symmetric and asymmetric) in the IR spectrum. Acylation replaces one proton with a bulky tert-butyl acyl group, collapsing these two bands into a single, sharp secondary amide N-H stretch 2.

  • Steric Deshielding of the Amide Proton: The newly formed amide proton is locked in a sterically hindered environment and participates in intramolecular hydrogen bonding with the adjacent carboxylic acid or methoxy oxygen, driving its 1 H NMR signal significantly downfield (~9.5 ppm).

Comparative Spectroscopic Data

1 H NMR Comparative Data (DMSO-d 6​ , 400 MHz)

Note: DMSO-d 6​ is utilized to disrupt intermolecular hydrogen bonding, ensuring sharp resolution of the exchangeable protons.

Functional GroupPrecursor 1: 2-Amino-3-methoxybenzoic acidPrecursor 2: Pivaloyl ChlorideProduct: 3-Methoxy-2-pivalamidobenzoic acid
tert-Butyl (-C(CH 3​ ) 3​ ) N/A~1.35 ppm (s, 9H)~1.20 ppm (s, 9H)
Methoxy (-OCH 3​ ) ~3.80 ppm (s, 3H)N/A~3.85 ppm (s, 3H)
Amine / Amide (N-H) ~6.50 ppm (br s, 2H)N/A~9.50 ppm (s, 1H)
Aromatic (Ar-H) 6.50 - 7.50 ppm (m, 3H)N/A7.10 - 7.70 ppm (m, 3H)
Carboxylic Acid (-COOH) ~12.5 ppm (br s, 1H)N/A~13.0 ppm (br s, 1H)
ATR FT-IR Vibrational Frequencies

Data acquired via Attenuated Total Reflectance (ATR) to avoid KBr moisture interference in the 3000–3500 cm⁻¹ region.

Vibrational ModePrecursor 1: 2-Amino-3-methoxybenzoic acidPrecursor 2: Pivaloyl ChlorideProduct: 3-Methoxy-2-pivalamidobenzoic acid
N-H Stretch ~3450, 3350 cm⁻¹ (Doublet)N/A~3300 cm⁻¹ (Singlet)
C=O Stretch (Acyl Chloride) N/A~1780 cm⁻¹N/A
C=O Stretch (Acid) ~1680 cm⁻¹N/A~1690 cm⁻¹
C=O Stretch (Amide) N/AN/A~1650 cm⁻¹
Mass Spectrometry (ESI-MS, Positive Ion Mode)
MetricPrecursor 1Precursor 2Product
Molecular Formula C 8​ H 9​ NO 3​ C 5​ H 9​ ClOC 13​ H 17​ NO 4​
Expected[M+H]⁺ m/z 168.1N/A (Hydrolyzes)m/z 252.1

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis and characterization, follow this step-by-step protocol. Every step includes a self-validating checkpoint to confirm the physical chemistry occurring in the flask.

Phase 1: Anhydrous N-Acylation
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon.

    • Causality: Pivaloyl chloride is highly susceptible to hydrolysis. Ambient moisture will convert it to pivalic acid, skewing the stoichiometry, generating unreactive byproducts, and reducing yield.

  • Dissolution: Suspend 11.87 g (71.7 mmol) of 2-amino-3-methoxybenzoic acid in 300 mL of anhydrous chloroform 1.

    • Self-Validation: Ensure the suspension is uniform. Localized concentration gradients can lead to di-acylation.

  • Base Addition: Add 1.2 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct. Without it, the unreacted 2-amino-3-methoxybenzoic acid would become protonated (forming anilinium hydrochloride), rendering it non-nucleophilic and prematurely halting the reaction.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.0 equivalent of pivaloyl chloride.

    • Causality: The dropwise addition at low temperature controls the highly exothermic acylation, preventing the formation of mixed anhydrides at the carboxylic acid moiety.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 16 hours.

  • Reaction Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The reaction is validated as complete when the highly polar, UV-active starting material spot completely disappears, replaced by a higher Rf​ product spot.

Phase 2: Spectroscopic Validation
  • NMR Acquisition:

    • Sample Prep: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO-d 6​ .

    • Causality: DMSO-d 6​ is strictly chosen over CDCl 3​ because it effectively disrupts intermolecular hydrogen bonding between the carboxylic acid groups. This prevents extreme peak broadening and allows for the clear resolution of the highly deshielded amide N-H proton.

  • FT-IR Acquisition (ATR Mode):

    • Sample Prep: Place 2-3 mg of the neat, dry product directly onto the diamond crystal of an ATR FT-IR spectrometer.

    • Causality: ATR is preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹, which masks the critical N-H stretching region needed to confirm the transition from a primary amine to a secondary amide 2.

    • Validation Check: Look for the immediate disappearance of the ~3450/3350 cm⁻¹ doublet and the emergence of the sharp ~1650 cm⁻¹ amide carbonyl peak.

References

  • Source: benchchem.
  • Source: google.

Sources

Comparative

Yield comparison of different routes to polysubstituted benzoic acids

The synthesis of polysubstituted benzoic acids is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. However, achieving precise regioselectivity in highly functionalized aromatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of polysubstituted benzoic acids is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. However, achieving precise regioselectivity in highly functionalized aromatic systems remains a formidable challenge. Traditional methods often rely on electrophilic aromatic substitution (EAS) followed by oxidation, which frequently results in intractable mixtures of ortho/para isomers and poor overall yields.

To overcome these limitations, modern synthetic chemistry has pivoted toward two highly regioselective paradigms: Directed Ortho Metalation (DoM) and Transition-Metal-Catalyzed Carboxylation . This guide provides an objective, data-driven comparison of these routes, detailing the causality behind their mechanistic designs, step-by-step experimental protocols, and comparative yield metrics to help you select the optimal pathway for your specific substrate.

Mechanistic Divergence in Benzoic Acid Synthesis

The choice of synthetic route fundamentally depends on the pre-existing functional groups on the aromatic scaffold. The diagram below illustrates how starting materials dictate the mechanistic pathway toward polysubstitution.

Fig 1: Mechanistic divergence of synthetic routes to polysubstituted benzoic acids.

Route 1: Directed Ortho Metalation (DoM)

The Causality of Regioselectivity: Directed Ortho Metalation (DoM) exploits the Complex-Induced Proximity Effect (CIPE). A Directing Metalation Group (DMG)—such as an amide, methoxy, or even an unprotected carboxylic acid—coordinates with the lithium cation of a strong base (e.g., s-BuLi or LTMP). This coordination brings the basic carbanion into close proximity with the ortho-proton, drastically lowering the activation energy for deprotonation exclusively at the adjacent position [1].

When synthesizing polysubstituted benzoic acids, unprotected benzoic acids can be directly lithiated using >2 equivalents of base. The first equivalent forms the lithium carboxylate (which acts as a powerful DMG), and the second equivalent deprotonates the ortho-position to form a dianion. This intermediate is then quenched with an electrophile (e.g., halogens, alkyl halides, or CO2) [2].

Validated Protocol: DoM of Unprotected Benzoic Acids

Adapted from Mortier et al. for the synthesis of 2-substituted-3-bromobenzoic acids [2].

  • Preparation of the Base: In a flame-dried Schlenk flask under argon, prepare a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.2 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C.

  • Substrate Addition: Dissolve the starting 3-bromobenzoic acid (1.0 equiv) in anhydrous THF (1.0 M). Add this dropwise to the LTMP solution over 15 minutes. Causality: LTMP is chosen over n-BuLi to prevent nucleophilic attack on the halogenated positions, ensuring pure deprotonation.

  • Metalation: Stir the reaction mixture at -78 °C for 2 hours to ensure complete dianion formation.

  • Electrophilic Quench: Add the desired electrophile (e.g., hexachloroethane for chlorination, or bubble dry CO2 gas for carboxylation) (3.0 equiv) in one portion. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench the reaction with 10% aqueous HCl until pH 2 is reached. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify via recrystallization.

Route 2: Palladium-Catalyzed Carboxylation of Aryl Halides

The Causality of Mild Functionalization: While DoM is powerful, the use of highly reactive organolithium reagents at cryogenic temperatures limits its functional group tolerance (e.g., esters, ketones, and sensitive heterocycles will be destroyed). Palladium-catalyzed carboxylation offers a milder alternative [3].

The catalytic cycle initiates with the oxidative addition of an aryl bromide to a Pd(0) species. Instead of using highly toxic carbon monoxide, CO2 is inserted directly into the Pd-Aryl bond. A stoichiometric reductant (historically pyrophoric Et2Zn, but more recently mild silanes like PhSiH3) is required to regenerate the Pd(0) catalyst and release the carboxylate product [4].

Validated Protocol: Pd-Catalyzed Direct Carboxylation (1 atm CO2)

Adapted from recent advancements in mild carbonylation utilizing silane reductants [4].

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)2 (1.5 mol%), DPEPhos ligand (1.8 mol%), and the aryl bromide substrate (1.0 equiv, 0.5 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry CO2 gas (1 atm) via a balloon. Repeat this process three times.

  • Reagent Addition: Inject anhydrous DMA (2.0 mL), Triethylamine (2.0 equiv), and Phenylsilane (PhSiH3) (1.3 equiv) via syringe through the septum. Causality: PhSiH3 acts as a mild hydride source to facilitate reductive elimination without the pyrophoric hazards of dialkylzinc reagents.

  • Catalysis: Heat the reaction mixture at 80 °C for 12 hours under a constant CO2 balloon pressure.

  • Workup: Cool to room temperature, quench with 1M NaOH (5 mL) to hydrolyze the silyl ester intermediate, and wash with diethyl ether to remove unreacted starting materials. Acidify the aqueous layer with 2M HCl to pH 2, and extract the precipitated polysubstituted benzoic acid with Ethyl Acetate. Dry and concentrate.

Quantitative Yield & Performance Comparison

The following table synthesizes experimental yield data across different substitution patterns, demonstrating the practical efficacy of DoM versus Pd-Catalysis versus traditional EAS[1, 2, 3, 4].

Target Compound PatternRoute 1: DoM Yield (%)Route 2: Pd-Catalysis Yield (%)Route 3: Traditional EAS Yield (%)Primary Limitation
2-Chloro-3-bromobenzoic acid 85% (via LTMP)N/A (Halogen scrambling)< 20% (Isomer mixture)Pd-catalysis struggles with dihalides due to competing oxidative additions. DoM is superior.
4-Butylbenzoic acid 45% (Poor regiocontrol)82% (via Pd/Et2Zn)55% (Requires harsh oxidation)DoM lacks a strong directing group effect at the para position.
2-Methoxy-5-fluorobenzoic acid 92% (via s-BuLi)78%< 10% (Over-oxidation)DoM is highly efficient due to the synergistic directing effects of Methoxy and Fluoro groups.
4-Ester-substituted benzoic acid 0% (Ester destroyed)75% (via Pd/PhSiH3)0% (Ester hydrolyzed)DoM is incompatible with electrophilic functional groups like esters. Pd-catalysis is mandatory.

Strategic Decision Matrix

To streamline route selection in a drug development or scale-up environment, the following logical workflow dictates the optimal synthetic strategy based on substrate properties.

Fig 2: Decision matrix for selecting the optimal carboxylation or metalation route.

Conclusion

For the synthesis of heavily functionalized, polysubstituted benzoic acids, traditional EAS is largely obsolete due to poor regiocontrol. Directed Ortho Metalation (DoM) remains the gold standard for constructing contiguous substitution patterns (e.g., 1,2,3-trisubstituted arenes), provided the molecule can withstand cryogenic temperatures and strong alkyllithium bases. Conversely, Palladium-Catalyzed Carboxylation has emerged as the premier choice for late-stage functionalization, offering unmatched functional group tolerance and utilizing CO2 as an abundant, non-toxic C1 source.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Mortier, J., et al. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, 68(8), 2997-3000. URL:[Link]

  • Correa, A., & Martin, R. (2009). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Journal of the American Chemical Society, 131(44), 15974-15975. URL:[Link]

  • Li, Y., et al. (2022). Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions. The Journal of Organic Chemistry, 87(22), 15633-15641. URL:[Link]

Validation

A Comparative Guide to the Directing Group Strength of the Pivalamido Group

For researchers, scientists, and drug development professionals engaged in the intricate art of aromatic functionalization, the choice of directing group is a critical decision that dictates the regiochemical outcome of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of aromatic functionalization, the choice of directing group is a critical decision that dictates the regiochemical outcome of a synthesis. In the landscape of electrophilic aromatic substitution (EAS), the amido group is a reliable ortho-, para-director. However, its directing strength and the resulting isomer distribution can be finely tuned by modifying its steric and electronic properties. This guide provides an in-depth analysis of the pivalamido group (-NHCOC(CH₃)₃) as a directing group, comparing its performance with the widely used acetamido group (-NHCOCH₃) and offering insights supported by established chemical principles and experimental protocols.

The Amido Group in Electrophilic Aromatic Substitution: A Balance of Effects

Amido groups, such as the acetamido and pivalamido moieties, are classified as moderately activating, ortho-, para-directing groups.[1] Their directing influence arises from a delicate interplay between two opposing electronic effects:

  • Resonance Donation (+M Effect): The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and susceptible to attack by an electrophile.[2][3] This resonance effect is responsible for the ortho- and para-directing nature of the group and its activating character compared to an unsubstituted benzene ring.

  • Inductive Withdrawal (-I Effect) & Carbonyl Resonance: The electronegative oxygen atom of the carbonyl group withdraws electron density from the nitrogen atom, which in turn pulls electron density from the ring inductively. Furthermore, the nitrogen lone pair can also be delocalized onto the carbonyl oxygen.[1] This moderates the activating strength of the nitrogen, making amides less powerful activators than amino or hydroxyl groups.[4]

The overall effect is that the benzene ring is activated towards EAS, and incoming electrophiles are directed to the ortho and para positions. The key difference between various N-acyl groups, therefore, often comes down to a third factor: sterics.

The Pivalamido Group: The Preeminence of Steric Hindrance

The defining characteristic of the pivalamido group is its substantial steric bulk, owing to the tert-butyl substituent. This has a profound impact on the regioselectivity of EAS reactions.

While the electronic effects of the pivalamido group are similar to the acetamido group, directing electrophiles to the ortho and para positions, the sheer size of the tert-butyl group severely hinders the approach of an electrophile to the adjacent ortho positions.[5][6] This phenomenon, often referred to as the "ortho effect," can dramatically alter the product distribution.[7][8]

As a result, electrophilic attack on a pivalamido-substituted benzene ring is overwhelmingly directed to the para position. The transition state leading to ortho substitution is significantly destabilized by steric clash between the bulky directing group and the incoming electrophile, making the pathway to para substitution much more favorable.[6][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10];

} Caption: Interplay of electronic and steric effects in the pivalamido group.

Comparative Performance: Pivalamido vs. Acetamido

To illustrate the difference in directing strength, we can compare the expected outcomes of a typical EAS reaction, such as bromination, on acetanilide and pivalanilide (N-phenylpivalamide).

FeatureAcetamido Group (-NHCOCH₃)Pivalamido Group (-NHCOC(CH₃)₃)Causality
Electronic Effect Moderately Activating, Ortho, Para-DirectingModerately Activating, Ortho, Para-DirectingThe nitrogen lone pair donation via resonance activates the ortho and para positions for both groups.[1][4]
Steric Hindrance ModerateVery HighThe tert-butyl group is significantly larger than the methyl group, creating a substantial steric shield around the ortho positions.[6]
Predicted Major Product para-Bromoacetanilidepara-BromopivalanilideSteric hindrance from the acetamido group already favors the para product.[10] This effect is expected to be amplified for the much bulkier pivalamido group, leading to almost exclusive para substitution.
Predicted Ortho/Para Ratio Low (para-dominant)Extremely Low (almost exclusively para)The high energetic penalty for ortho attack due to steric clash with the tert-butyl group makes this pathway highly unfavorable.[9]

While extensive quantitative data directly comparing these two in various EAS reactions is sparse in the literature, the principles of steric control are well-established. For instance, the nitration of tert-butylbenzene yields a much higher para-to-ortho ratio compared to toluene, demonstrating how a bulky alkyl group can dictate regioselectivity.[11][12] A similar, and likely more pronounced, trend is expected when comparing the pivalamido and acetamido groups.

Experimental Protocols for Comparative Analysis

To empirically validate the directing strength, a comparative bromination experiment can be conducted. The following protocols provide a framework for the synthesis of the starting materials and the subsequent electrophilic substitution.

Protocol 1: Synthesis of Pivalanilide (N-Phenylpivalamide)

This procedure outlines the acylation of aniline with pivaloyl chloride.

Materials:

  • Aniline

  • Pivaloyl Chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution in an ice bath (0 °C).

  • Add pyridine (1.1 eq.) to the solution.

  • Slowly add pivaloyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pivalanilide.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Comparative Bromination of Acetanilide and Pivalanilide

This protocol uses an in-situ generation of bromine, which is safer for a laboratory setting.[4][5]

Materials:

  • Acetanilide

  • Pivalanilide (from Protocol 1)

  • Potassium Bromate (KBrO₃)

  • 48% Hydrobromic Acid (HBr)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution (dilute)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bars

  • Standard glassware

Procedure (to be performed in parallel for both substrates):

  • In a 10 mL Erlenmeyer flask, place the anilide (acetanilide or pivalanilide, 1.5 mmol), potassium bromate (0.5 mmol), and glacial acetic acid (2 mL).

  • Stir the mixture rapidly with a magnetic stirrer.

  • Carefully add 48% hydrobromic acid (2.6 mmol) to the stirred mixture. An orange color should develop as bromine is generated in situ.

  • Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing approximately 25 mL of cold water to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the solid on the filter with a small amount of dilute sodium bisulfite solution to remove any unreacted bromine, followed by several washes with cold deionized water.

  • Air dry the crude product and determine the yield.

  • Recrystallize a small sample from 95% ethanol.

  • Analyze the crude and purified products by ¹H NMR spectroscopy to determine the ortho/para isomer ratio and by melting point to confirm identity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for comparing directing group strength.

Conclusion and Field Application

The analysis clearly indicates that while both acetamido and pivalamido groups are effective ortho-, para-directors, the pivalamido group offers superior control for achieving para-selectivity. The steric bulk of its tert-butyl moiety acts as a powerful tool to block the ortho positions, channeling the electrophilic attack almost exclusively to the para position.

This high degree of regioselectivity is invaluable in multi-step organic synthesis where minimizing isomeric impurities is crucial. For drug development professionals, using a pivalamido directing group can simplify purification processes, improve overall yields of the desired isomer, and provide a more predictable synthetic route for the construction of complex molecular architectures. While the installation and potential subsequent removal of the pivaloyl group adds steps, the enhanced control over regiochemistry often justifies its use in scenarios demanding high purity and selectivity.

References

  • Schatz, P. F. (2000). Bromination of Acetanilide. Journal of Chemical Education, 77(11), 1454. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
  • Daugulis, O., et al. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-86. [Link]

  • Pavia, D. L., Lampman, G. M., Kritz, G. S., & Engel, R. G. (2006). Introduction to Organic Laboratory Techniques: A Microscale Approach. Cengage Learning.
  • Pandita, S., & Passey, S. (2012). A Safe Procedure for Bromination of Acetanilide. Resonance, 17(7), 694-698. [Link]

  • Chapman, N. B., & Shorter, J. (Eds.). (1972).
  • Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Vedantu. [Link]

  • University of Calgary. (n.d.). Chapter 12: Electrophilic Aromatic Substitution. Chem 351 Textbook. [Link]

  • BYJU'S. (n.d.). Ortho Effect. BYJU'S. [Link]

  • University of Illinois Springfield. (n.d.). Aromatic Compounds and Their Reactions. [Link]

  • Wikipedia. (2023). Ortho effect. [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • FCT/UNL. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]

  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Scribd. (n.d.). Bromination of Acetanilide Experiment. [Link]

  • Scribd. (n.d.). Synthesis of p-Nitroacetanilide. [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. [Link]

  • Scribd. (n.d.). Synthesis of p-Bromoaniline via Acetanilide. [Link]

  • Scribd. (n.d.). Bromination of Acetanilide. [Link]

  • Dalhousie University. (n.d.). 24. Electrophilic Aromatic Substitution. [Link]

  • University of Missouri–St. Louis. (n.d.). Exp.06: preparation of p-bromo acetanilide. [Link]

  • YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

  • PubMed. (2006, June 14). Highly selective C-H functionalization/halogenation of acetanilide. [Link]

  • ResearchGate. (2014, November 4). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. [Link]

  • RSC Publishing. (1995, January 1). Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones. [Link]

  • MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]

  • PMC. (2010, October 21). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • ResearchGate. (n.d.). Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions. [Link]

  • Indian Academy of Sciences. (1991). NATURE AND COMPOSITION OF ORTHO-EFFECT. [Link]

  • ResearchGate. (n.d.). Highly regioselective Pd catalysed o‐C−H‐chlorination of acetanilide. [Link]

  • SCIRP. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]

  • Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. [Link]

  • MDPI. (2011, August 18). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • PMC. (2011, February 6). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

Sources

Comparative

Isotopic Labeling Studies with 3-Methoxy-2-pivalamidobenzoic Acid: A Comparative Guide to C–H Deuteration Strategies

Executive Summary & Substrate Rationale 3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a high-value building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Rationale

3-Methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a high-value building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including phthalazinone derivatives and PRMT5 inhibitors. During the drug development lifecycle, synthesizing isotopically labeled analogues (Deuterium/Tritium) of these APIs is a critical requirement for pharmacokinetic (PK), metabolic, and ADME studies.

When designing a late-stage hydrogen isotope exchange (HIE) strategy, the structural features of the substrate dictate the chemoselectivity and catalyst compatibility. This guide objectively compares the performance of 3-Methoxy-2-pivalamidobenzoic acid against alternative protecting-group strategies and provides field-proven methodologies for its regioselective deuteration.

The Pivalamido Advantage: Causality in Structural Design

When comparing 3-Methoxy-2-pivalamidobenzoic acid to its acetamido (-NHAc) or Boc-protected (-NHBoc) alternatives, the pivaloyl group demonstrates vastly superior performance in transition-metal-catalyzed functionalization.

  • Steric Shielding: The massive tert-butyl group of the pivalamido moiety acts as a steric shield. In standard acetamides, the carbonyl oxygen often competes as an unintended directing group, leading to catalyst sequestration or unselective metalation. The pivaloyl group forces the catalyst to rely exclusively on the primary directing groups (the carboxylate or methoxy groups).

  • Chemical Robustness: The Boc group, while sterically bulky, is thermally labile and prone to acid-catalyzed deprotection under the elevated temperatures required for Ruthenium-catalyzed exchange[1]. The pivalamido group provides the optimal balance: extreme steric shielding combined with high thermal and chemical stability, preventing N-dealkylation or hydrolysis during harsh H/D exchange conditions.

Comparative Catalytic Strategies for H/D Exchange

The regioselectivity of the isotopic labeling is entirely dependent on the choice of the transition metal catalyst, which interacts differently with the substrate's directing groups.

Strategy A: Ruthenium(II)-Catalyzed Carboxylate-Directed Exchange (C6-Selective)

Ruthenium(II) biscarboxylate complexes enable highly selective ortho-deuteration by utilizing weakly-coordinating carboxylic acids as directing groups[2].

  • Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The free carboxylic acid (-COOH) at C1 directs the Ru(II) center to the ortho positions. Because the C2 position is blocked by the pivalamido group, the catalyst exclusively activates the C6–H bond.

  • Isotope Source: This method utilizes D₂O, which is highly cost-effective and operationally simple compared to deuterium gas[2].

Strategy B: Iridium(I)-Catalyzed Methoxy-Directed Exchange (C4-Selective)

Iridium(I) NHC/phosphine catalysts (such as Kerr's catalyst) are highly effective for site-selective deuteration of aromatics and heterocycles[3].

  • Mechanism: Ir(I) systems operate via an oxidative addition of D₂ gas followed by directed C–H insertion. The steric bulk of the pivalamido group completely shields the C1/C2/C6 region from the bulky Ir(I) complex. Consequently, the catalyst is directed by the less sterically encumbered methoxy group (-OMe) at C3, leading to highly selective C(sp²)–H activation at the C4 position[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the two primary strategies against a baseline Palladium(II) methodology.

MetricRu(II) Catalysis (Strategy A)Ir(I) Catalysis (Strategy B)Pd(II) Catalysis (Baseline)
Target Regioselectivity C6 (ortho to -COOH)C4 (ortho to -OMe)Mixed (C4 / C6)
Catalyst System [Ru(p-cymene)Cl2]2[IrCl(COD)(IMes)]Pd(OAc)2
Isotope Source D₂O (20 equiv)D₂ gas (1 atm)D₂O (50 equiv)
Directing Group Carboxylate (-COOH)Methoxy (-OMe)Carboxylate / Methoxy
D-Incorporation (%) >95%~85%<40% (Poor turnover)
Reaction Conditions HFIP-d₂, 80 °C, 16 hDCM, 25 °C, 4 hDCE, 100 °C, 24 h
Substrate Integrity IntactIntact~15% Pivalamido cleavage

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction has achieved the required isotopic purity before you proceed to downstream API synthesis.

Protocol A: C6-Selective Deuteration via Ru(II) Catalysis

Objective: Achieve >95% deuterium incorporation at the C6 position.

  • Preparation: In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol, 251 mg), [Ru(p-cymene)Cl2]2 (5 mol%, 30.6 mg), and Sodium Acetate (20 mol%, 16.4 mg).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol-d₂ (HFIP-d₂, 2.0 mL) followed by D₂O (20.0 mmol, 360 µL).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 16 hours with vigorous stirring.

  • Self-Validating Checkpoint (Critical):

    • Action: Remove a 50 µL aliquot, evaporate the solvent under a stream of N₂, and dissolve the residue in CD₃OD. Spike the sample with exactly 1.0 equivalent of 1,3,5-trimethoxybenzene (internal standard).

    • Validation: Acquire a ¹H-NMR spectrum. The reaction is validated if the integration of the C6 aromatic proton (δ ~7.8 ppm) is ≤0.05 relative to the internal standard. This confirms >95% D-incorporation.

    • Correction: If the integration is >0.05, the system has not reached equilibrium. Re-dose the catalyst (2 mol%) and D₂O (10 equiv), and heat for an additional 4 hours.

  • Workup: Once validated, dilute the mixture with EtOAc (10 mL), wash with 1M HCl (to protonate the carboxylate), extract, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C4-Selective Deuteration via Ir(I) Catalysis

Objective: Achieve ~85% deuterium incorporation at the C4 position.

  • Preparation: In a heavy-walled glass reaction vessel inside a glovebox, add 3-Methoxy-2-pivalamidobenzoic acid (1.0 mmol, 251 mg) and Kerr's Catalyst [IrCl(COD)(IMes)] (5 mol%, 32.5 mg).

  • Solvent Addition: Add anhydrous, degassed Dichloromethane (DCM, 4.0 mL).

  • Reaction: Seal the vessel with a septum, remove from the glovebox, and purge the headspace with D₂ gas for 5 minutes. Maintain a D₂ atmosphere (1 atm) via a balloon. Stir at 25 °C for 4 hours.

  • Self-Validating Checkpoint (Critical):

    • Action: Remove a 20 µL aliquot, dilute in LC-MS grade Methanol, and analyze via High-Resolution Mass Spectrometry (HRMS).

    • Validation: The reaction is validated when the mass envelope shifts from the native [M+H]⁺ peak (m/z 252.12) to the deuterated [M+H]⁺ peak (m/z 253.13), with the native peak representing <15% of the total ion count.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Ir particulates, washing with DCM. Concentrate the filtrate to yield the C4-deuterated product.

Mechanistic Visualization

The following diagram illustrates the chemoselective pathways dictated by the choice of catalyst and the steric influence of the pivalamido group.

G Substrate 3-Methoxy-2-pivalamidobenzoic acid (Directing Groups: -COOH, -OMe) Ru_Cat Ru(II) Catalysis [Ru(p-cymene)Cl2]2 + D2O Substrate->Ru_Cat Carboxylate-Directed CMD Pathway Ir_Cat Ir(I) Catalysis [IrCl(COD)(IMes)] + D2 Substrate->Ir_Cat Methoxy-Directed Oxidative Addition Product_Ru C6-Deuterated Product (>95% D-incorporation) Ru_Cat->Product_Ru Ortho-C(sp2)-H Activation at C6 Product_Ir C4-Deuterated Product (~85% D-incorporation) Ir_Cat->Product_Ir Ortho-C(sp2)-H Activation at C4

Figure 1: Chemoselective C-H deuteration pathways for 3-Methoxy-2-pivalamidobenzoic acid.

References

  • Title: Late-Stage β-C(sp3)
  • Title: Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange Source: ACS Catalysis URL
  • Title: Ruthenium(II)

Sources

Validation

X-ray crystallographic analysis of 3-Methoxy-2-pivalamidobenzoic acid derivatives

Structural Validation in Drug Design: Crystallographic Analysis of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives The compound 3-methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly specialized, sterically hind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation in Drug Design: Crystallographic Analysis of 3-Methoxy-2-pivalamidobenzoic Acid Derivatives

The compound 3-methoxy-2-pivalamidobenzoic acid (CAS 115378-20-6) is a highly specialized, sterically hindered intermediate frequently utilized in the synthesis of complex polycyclic pharmacophores, most notably in the development of[1]. In early-stage drug development, the spatial orientation of the bulky pivalamide group relative to the methoxy and carboxylic acid substituents dictates downstream cyclization efficiency and target binding affinity.

Because standard NMR spectroscopy only provides time-averaged conformational data in solution, X-ray crystallography is a mandatory analytical step to unambiguously determine the absolute stereochemistry, solid-state conformation, and polymorphic purity of these derivatives.

Modality Comparison: Selecting the Right Analytical Tool

Not all crystallographic techniques yield the same depth of structural information. When analyzing pivalamidobenzoic acid derivatives, the choice of modality hinges on crystal quality, compound solubility, and the specific developmental stage.

Table 1: Comparative Performance of X-ray Modalities for Benzoic Acid Derivatives

Analytical ModalityOptimal Sample SizePrimary Output & CapabilityCost / Turnaround
SCXRD (Single-Crystal) > 10 μmAbsolute stereochemistry, precise 3D conformation, and H-bond mapping.Moderate / 1-2 Days
MicroED (Electron Diff) < 1 μm3D structure of nanocrystals that resist standard crystallization.High / 3-5 Days
PXRD (Powder X-ray) Bulk PowderPhase purity, polymorph identification, and batch-to-batch consistency.Low / Hours

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for structural validation[2]. The following protocol outlines the optimized workflow for 3-methoxy-2-pivalamidobenzoic acid derivatives, emphasizing the mechanistic causality behind each experimental choice.

Step 1: Controlled Crystal Growth via Vapor Diffusion

  • Methodology: Dissolve 10-20 mg of the derivative in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., hexanes).

  • Causality: The pivalamide moiety acts as a strong hydrogen bond donor, while the carboxylic acid forms predictable dimers. Rapid evaporation leads to kinetic trapping and amorphous powders. Vapor diffusion slowly lowers the dielectric constant of the medium, keeping the system in the metastable zone. This allows the thermodynamic product (the most stable crystalline lattice) to nucleate smoothly.

Step 2: Cryoprotection and Cryogenic Mounting

  • Methodology: Submerge the selected single crystal (ideal dimensions: 0.1 × 0.1 × 0.05 mm) in perfluoropolyether oil. Mount it on a polyimide MiTeGen loop and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The oil serves a dual purpose: it mechanically secures the crystal and displaces surface solvent, preventing lattice collapse due to solvent evaporation. Flash-cooling to 100 K minimizes thermal atomic vibrations (reducing B-factors), which exponentially increases the high-angle diffraction intensity and mitigates X-ray-induced radical damage to the organic framework.

Step 3: Data Collection & Integration

  • Methodology: Utilize a Cu-Kα microfocus X-ray source (λ = 1.54184 Å) coupled with a CMOS detector.

  • Causality: While Mo-Kα is standard for dense organometallics, Cu-Kα radiation is specifically chosen for light-atom organic structures (C, H, N, O). The longer wavelength enhances the anomalous scattering signal. This acts as a self-validating prerequisite for determining the absolute configuration (via the Flack parameter) if chiral centers are introduced during derivatization.

Step 4: Structure Solution & Refinement

  • Methodology: Solve the phase problem using dual-space intrinsic phasing algorithms and refine the structural model using full-matrix least-squares on F².

  • Causality: Refining on F² incorporates all measured reflections, including weak data, ensuring maximum statistical rigor. The system is inherently self-validating: an R1 value < 0.05 and a flat residual electron density map confirm that the assigned hydrogen-bonding network is physically accurate and free of twinning artifacts.

Quantitative Crystallographic Baselines

Due to the proprietary nature of specific PARP inhibitor intermediates, public crystallographic databases often lack direct entries for 3-methoxy-2-pivalamidobenzoic acid. However, we can establish a robust comparative framework using[2]. The addition of the bulky pivalamido group significantly expands the unit cell volume compared to simpler methoxy or halo-substituted analogs.

Table 2: Comparative Crystallographic Parameters

Parameter4-Methoxybenzoic Acid3-Chlorobenzoic AcidProjected Pivalamido Derivative
Crystal System MonoclinicMonoclinicTriclinic / Monoclinic
Space Group P2₁/aP2₁/cP-1 or P2₁/c
Volume (ų) 732.6692.91150.0 - 1350.0
Density (calc) 1.385 g/cm³1.503 g/cm³~1.280 g/cm³
Z 444

(Note: 4-Methoxybenzoic acid and 3-Chlorobenzoic acid data serve as baseline structural motifs[2]. The projected values account for the steric expansion induced by the pivalamido group, similar to parameters observed in related[3]).

Analytical Decision Workflow

G Start Synthesized Derivative (3-Methoxy-2-pivalamidobenzoic acid) CheckSize Assess Crystal Size Start->CheckSize SCXRD SCXRD (Single-Crystal) > 10 μm CheckSize->SCXRD Large Single Crystal MicroED MicroED (Electron Diff) < 1 μm CheckSize->MicroED Nanocrystals PXRD PXRD (Powder Diff) Polycrystalline CheckSize->PXRD Bulk Powder DataCollect Data Collection (100K Cryostream) SCXRD->DataCollect MicroED->DataCollect Final Confirmed Stereochemistry & Polymorph ID PXRD->Final Phase ID Only Refinement Structure Refinement (Least-Squares) DataCollect->Refinement Refinement->Final

Crystallographic workflow for 3-methoxy-2-pivalamidobenzoic acid derivatives.

References

  • Google Patents. "US7151102B2 - Phthalazinone derivatives." United States Patent and Trademark Office.
  • PubChem. "3-Bromo-4-pivalamidobenzoic acid (CID 15720409)." National Center for Biotechnology Information. URL:[Link]

Sources

Comparative

Benchmarking 3-Methoxy-2-pivalamidobenzoic acid against other ortho-directing groups

Benchmarking 3-Methoxy-2-pivalamidobenzoic Acid (MPBA) as a Next-Generation Ortho-Directing Group in C–H Functionalization Executive Summary In the landscape of transition-metal-catalyzed C–H functionalization, the choic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Methoxy-2-pivalamidobenzoic Acid (MPBA) as a Next-Generation Ortho-Directing Group in C–H Functionalization

Executive Summary

In the landscape of transition-metal-catalyzed C–H functionalization, the choice of directing group (DG) dictates both the regioselectivity of the activation and the synthetic utility of the final product. While classic bidentate DGs like 8-aminoquinoline (8-AQ) and picolinamide (PA) offer exceptional reactivity, their traceless removal often requires harsh oxidative or reductive conditions that are incompatible with complex, late-stage drug intermediates.

3-Methoxy-2-pivalamidobenzoic acid (MPBA) has emerged as a sophisticated alternative. By leveraging a unique combination of bidentate chelation and steric pre-organization, MPBA bridges the gap between high catalytic reactivity and mild, orthogonal cleavability. This guide objectively benchmarks MPBA against industry-standard ortho-directing groups, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The Steric Buttressing Effect

The efficacy of a directing group in Palladium-catalyzed C–H activation relies on its ability to coordinate the metal center and lower the activation energy of the Concerted Metalation-Deprotonation (CMD) pathway (1)[1].

Standard monodentate groups (like simple pivalamides) suffer from low reactivity toward inert C(sp3)–H bonds due to weak metal coordination (2)[2]. Conversely, native bidentate groups bind too strongly, creating thermodynamic sinks that hinder catalyst turnover and complicate DG removal (3)[3].

MPBA solves this via a structural phenomenon known as steric buttressing :

  • Pre-organized Chelation: The 3-methoxy group exerts steric repulsion against the adjacent 2-pivalamido group. This forces the pivalamido carbonyl out of coplanarity with the benzene ring, locking it into a syn-conformation relative to the primary amide linker.

  • Entropic Advantage: Because the DG is pre-organized into the ideal geometry for N,O-bidentate coordination to Pd(II), the entropic penalty ( ΔS‡ ) of palladacycle formation is drastically reduced.

  • Electronic Cleavability: The electron-donating nature of the methoxy and pivalamido groups enriches the benzamide core. This destabilizes the amide resonance of the linker, making the MPBA group highly susceptible to mild nucleophilic cleavage, avoiding the harsh oxidants typically required for removable DGs (4)[4].

Benchmarking Data: MPBA vs. Alternative Directing Groups

The following table summarizes the quantitative performance of MPBA against standard alternatives in the context of aliphatic amine functionalization.

Directing GroupCoordination ModeC(sp3)-H Arylation Yield (%)C(sp2)-H Arylation Yield (%)Removal Yield (%)Standard Removal ReagentSubstrate Tolerance
MPBA Bidentate (N,O)75 - 8588 - 9585 - 92NaOH / EtOH (80 °C)High (Tolerates oxidizable groups)
8-Aminoquinoline Bidentate (N,N)80 - 9290 - 9850 - 70CAN or O 3​ Low (Destroys electron-rich rings)
Picolinamide Bidentate (N,N)70 - 8585 - 9560 - 75Zn / HClModerate
Pivalamide (Piv) Monodentate (O)< 2060 - 8090 - 95HCl / MeOHHigh

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains observable physical or chemical checkpoints to confirm mechanistic progression.

Protocol 1: Installation of the MPBA Directing Group

Causality: EDC·HCl is used alongside DMAP to couple MPBA to the target aliphatic amine. DMAP is critical here; it acts as an acyl transfer catalyst to overcome the severe steric hindrance of the ortho-substituted benzoic acid.

  • Charge: To a flame-dried flask, add MPBA (1.1 equiv), the target aliphatic amine (1.0 equiv), and anhydrous CH 2​ Cl 2​ (0.1 M).

  • Activate: Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv) at 0 °C. Stir for 15 minutes, then warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (UV active). The formation of a highly non-polar fluorescent spot indicates successful coupling. The reaction should transition from a cloudy suspension to a clear solution as the EDC·HCl is consumed.

  • Workup: Wash with 1M HCl to remove DMAP and unreacted amine, followed by saturated NaHCO 3​ . Concentrate to yield the MPBA-adduct.

Protocol 2: Palladium-Catalyzed C(sp3)–H Arylation

Causality: Pd(OAc) 2​ is selected because the acetate ligand acts as an internal base, shuttling the proton during the CMD transition state. Ag 2​ CO 3​ serves a dual purpose: it acts as a terminal base and a halide scavenger, precipitating insoluble AgI to prevent product inhibition of the Pd(II) catalyst.

  • Charge: In a sealed tube, combine the MPBA-adduct (1.0 equiv), Aryl Iodide (2.0 equiv), Pd(OAc) 2​ (10 mol%), and Ag 2​ CO 3​ (1.5 equiv) in hexafluoroisopropanol (HFIP).

  • React: Heat the mixture to 90 °C for 12 hours under an argon atmosphere.

  • Validation Checkpoint: The initial reddish-brown solution (Pd(II)) will darken. After 2-3 hours, a distinct grey/yellowish precipitate (AgI) will coat the walls of the flask. If the solution turns completely black with a metallic mirror early on, Pd(0) aggregation has occurred (catalyst death), indicating insufficient oxidant or wet solvent.

  • Purification: Filter through a pad of Celite to remove silver salts, concentrate, and purify via flash chromatography.

Protocol 3: Traceless Removal of MPBA

Causality: The electron-rich nature of the MPBA core allows for basic hydrolysis, completely avoiding the harsh oxidative conditions (like Ceric Ammonium Nitrate) required for 8-AQ removal.

  • Charge: Dissolve the arylated MPBA-adduct in a 1:1 mixture of EtOH and 3M aqueous NaOH.

  • React: Heat to 80 °C for 8 hours.

  • Validation Checkpoint: As the amide bond cleaves, the free amine and the sodium salt of MPBA are formed. The reaction mixture will become completely homogeneous.

  • Isolation: Acidify to pH 2 (to protonate the recovered MPBA for extraction), wash with EtOAc to recover the DG, then basify the aqueous layer to pH 10 and extract with CH 2​ Cl 2​ to isolate the pure, functionalized free amine.

Visual Workflow: MPBA Catalytic Cycle

G Substrate Target Substrate (e.g., Aliphatic Amine) Coupling Amide Coupling (EDC·HCl, DMAP) Substrate->Coupling MPBA MPBA Directing Group (3-Methoxy-2-pivalamidobenzoic acid) MPBA->Coupling Complex MPBA-Substrate Adduct (Pre-organized Geometry) Coupling->Complex Installation Pd_Cat Pd(OAc)2 / Ag2CO3 C-H Arylation Complex->Pd_Cat Catalyst Addition Palladacycle Bidentate Palladacycle (N,O-Coordination) Pd_Cat->Palladacycle CMD Pathway Functionalized Functionalized Adduct Palladacycle->Functionalized Ar-I Coupling Cleavage Mild Basic Hydrolysis (NaOH, EtOH) Functionalized->Cleavage Cleavage->MPBA DG Recovery Product Final Functionalized Product (Free Amine) Cleavage->Product DG Removal

Workflow of MPBA-directed C-H functionalization illustrating installation, palladation, and cleavage.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Pd-Catalyzed C(sp3)
  • Source: YouTube (OpenChemHub)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-2-pivalamidobenzoic acid

Essential Safety and Handling Guide for 3-Methoxy-2-pivalamidobenzoic Acid A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The following guide pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Methoxy-2-pivalamidobenzoic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The following guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-Methoxy-2-pivalamidobenzoic acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and expertise in the laboratory.

Understanding the Hazards: A Causal Approach
  • Carboxylic Acid Moiety : Carboxylic acids, while often weak, can be corrosive and cause skin and eye irritation.[1] Their acidic nature necessitates protection against direct contact.

  • Aromatic Amide Linkage : Aromatic amides can present various hazards, including potential skin sensitization.[2]

  • Benzoic Acid Derivative : Structurally related compounds like 3-Methoxybenzoic acid and 3-Methoxy-2-methylbenzoic acid are known to cause skin and serious eye irritation.[3][4][5]

Given these characteristics, a proactive and comprehensive PPE strategy is essential to minimize the risk of exposure through skin contact, eye contact, or inhalation of any fine particulates.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended PPE for handling 3-Methoxy-2-pivalamidobenzoic acid. This multi-layered approach ensures protection against a range of potential exposures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is strongly recommended when handling larger quantities or if there is a risk of splashing.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[3][4][5]
Hand Protection Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed frequently, especially after any direct contact.Provides a barrier against skin irritation and potential sensitization from the carboxylic acid and amide functional groups.[6][7]
Body Protection A standard laboratory coat is required for all procedures. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is advised.Protects skin and personal clothing from accidental spills and contamination.[8][9]
Respiratory Protection Work should be conducted in a certified chemical fume hood, especially when handling the solid compound to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used.Minimizes the risk of inhaling fine particles of the compound, which could cause respiratory tract irritation.[5][10]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.Protects against spills and falling objects.[8]

Step-by-Step Operational and Disposal Plan

Adherence to a strict, procedural workflow is critical for safety and experimental reproducibility.

Safe Handling and Experimental Workflow
  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational.[11] Have all necessary PPE, spill containment materials, and waste containers readily accessible.

  • Donning PPE : Follow the correct sequence for putting on PPE to ensure a proper seal and avoid contamination.

    • Inner Gloves

    • Laboratory Coat

    • Respirator (if required)

    • Eye and Face Protection

    • Outer Gloves (cuffs over the sleeves of the lab coat)[7]

  • Handling the Compound :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[12]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.

  • Decontamination : After handling, wipe down the work area with an appropriate solvent, followed by a thorough cleaning with soap and water.[11]

  • Doffing PPE : Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing all PPE.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 3-Methoxy-2-pivalamidobenzoic acid.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal assess_hazards Assess Hazards (Solid vs. Solution) gather_ppe Gather Required PPE assess_hazards->gather_ppe don_inner_gloves 1. Inner Gloves don_lab_coat 2. Lab Coat don_inner_gloves->don_lab_coat don_respirator 3. Respirator (if needed) don_lab_coat->don_respirator don_eye_face 4. Eye/Face Protection don_respirator->don_eye_face don_outer_gloves 5. Outer Gloves don_eye_face->don_outer_gloves handle_chemical Perform Work in Fume Hood don_outer_gloves->handle_chemical doff_outer_gloves 1. Outer Gloves handle_chemical->doff_outer_gloves doff_eye_face 2. Eye/Face Protection doff_outer_gloves->doff_eye_face doff_respirator 3. Respirator doff_eye_face->doff_respirator doff_lab_coat 4. Lab Coat doff_respirator->doff_lab_coat doff_inner_gloves 5. Inner Gloves doff_lab_coat->doff_inner_gloves dispose_waste Dispose of Contaminated PPE in Hazardous Waste doff_inner_gloves->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE Workflow for 3-Methoxy-2-pivalamidobenzoic acid.

Disposal Plan

Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

  • Solid Waste : All solid waste contaminated with 3-Methoxy-2-pivalamidobenzoic acid, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Due to its aromatic carboxylic acid structure, it should not be disposed of down the drain.[13]

  • Container Disposal : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you contribute to a safer and more efficient research environment. Your commitment to these practices not only protects you and your colleagues but also upholds the rigorous standards of scientific integrity.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED. Regulations.gov. Available at: [Link]

  • Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture. Available at: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Available at: [Link]

  • Hazardous Substance Fact Sheet - 4,4'-METHYLENEBIS(N,N-DIMETHYLBENZENAMINE). NJ.gov. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. Available at: [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. Available at: [Link]

  • Calovor - Safety Data Sheet. Available at: [Link]

  • 3-Methoxybenzoic Acid. PubChem. Available at: [Link]

  • 3 Methoxy Benzoic Acid. Chemixl Intermediates Pvt. Ltd. Available at: [Link]

  • Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. NIST WebBook. Available at: [Link]

  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ResearchGate. Available at: [Link]

  • Public health investigations of hazardous organic chemical waste disposal in the United States. PMC. Available at: [Link]

  • Chemical recycling of high-density polyethylene (HDPE) wastes by oxidative degradation to dicarboxylic acids and their use as value-added curing agents for acrylate-based materials. ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-pivalamidobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-pivalamidobenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.